molecular formula C9H10O4 B1583710 Maltol propionate CAS No. 68555-63-5

Maltol propionate

Cat. No.: B1583710
CAS No.: 68555-63-5
M. Wt: 182.17 g/mol
InChI Key: NBKYPRRBTKRGLE-UHFFFAOYSA-N
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Description

Maltol propionate, also known as fema 3941, belongs to the class of organic compounds known as pyranones and derivatives. Pyranones and derivatives are compounds containing a pyran ring which bears a ketone. This compound is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound has a sweet, berry, and bready taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-4-oxopyran-3-yl) propanoate
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InChI

InChI=1S/C9H10O4/c1-3-8(11)13-9-6(2)12-5-4-7(9)10/h4-5H,3H2,1-2H3
Source PubChem
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InChI Key

NBKYPRRBTKRGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(OC=CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
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DSSTOX Substance ID

DTXSID90887463
Record name 4H-Pyran-4-one, 2-methyl-3-(1-oxopropoxy)-
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Molecular Weight

182.17 g/mol
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Physical Description

White crystalline solid; Caramel aroma
Record name 2-Methyl-3-(1-oxopropoxy)-4H-pyran-4-one
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

153.00 °C. @ 1.00 mm Hg
Record name Maltol propionate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Soluble in fats, Soluble (in ethanol)
Record name 2-Methyl-3-(1-oxopropoxy)-4H-pyran-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

68555-63-5
Record name Maltol propionate
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Record name 2-Methyl-3-(1-oxopropoxy)-4H-pyran-4-one
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Record name 4H-Pyran-4-one, 2-methyl-3-(1-oxopropoxy)-
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Record name 2-METHYL-3-(1-OXOPROPOXY)-4H-PYRAN-4-ONE
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Record name Maltol propionate
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Foundational & Exploratory

Maltol Propionate: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Identification

Maltol (B134687) propionate (B1217596), systematically named 2-methyl-4-oxo-4H-pyran-3-yl propionate, is the ester formed from maltol and propionic acid.[1] Its chemical structure is characterized by a pyranone ring, a common scaffold in various natural products.

  • Chemical Name: 2-Methyl-4-oxo-4H-pyran-3-yl propionate[1]

  • Synonyms: 3-Hydroxy-2-methyl-4-pyrone propionate, Maltol propionate[1]

  • Molecular Formula: C₉H₁₀O₄[1][2]

  • Molecular Weight: 182.17 g/mol [1][2]

  • CAS Number: 68555-63-5[1][2]

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is a white to slightly amber solid at room temperature.[2] It is characterized by a sweet, bakery-like aroma with fruity undertones, often described as having a hint of strawberry.[2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Appearance White to slightly amber solid[2]
Odor Bakery note with a hint of strawberry, sweet, caramellic, fruity[2][3]
Taste Sweet, brown, caramellic, fruity, jamy with tropical notes[3]
Melting Point 40 - 49 °C[1][2]
Boiling Point 152 - 155 °C; 279.83 °C[1][2]
Density 1.19 g/cm³[2]
Refractive Index 1.502 - 1.512 at 20 °C[1][2]
Solubility Insoluble in water; soluble in alcohol[2]
Purity ≥ 98% (GC)[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While detailed spectral assignments for this compound are not extensively published, representative data for the parent compound, maltol, can provide valuable insights.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show signals corresponding to the methyl and ethyl groups, as well as the protons on the pyranone ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carbonyl carbons, the olefinic carbons of the pyranone ring, and the aliphatic carbons of the methyl and propionate moieties.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and the ketone groups on the pyranone ring.

  • Mass Spectrometry (MS): Mass spectral analysis would provide information on the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Potential Biological Activity and Applications

This compound is primarily utilized as a flavoring agent in the food industry and as a fragrance ingredient in cosmetics.[1] Beyond these applications, research suggests potential biological activities, including antioxidant and antitumor properties, likely stemming from the maltol scaffold.[2]

Antioxidant_Mechanism Hypothetical Antioxidant Mechanism of this compound Maltol_Propionate This compound (with phenolic-like hydroxyl group from maltol moiety) Maltol_Propionate_Radical This compound Radical (stabilized by resonance) Maltol_Propionate->Maltol_Propionate_Radical Donates H• Radical Free Radical (e.g., ROO•) Scavenged_Radical Stable Molecule (e.g., ROOH) Radical->Scavenged_Radical Accepts H• Esterification_Workflow Generalized Synthesis Workflow for this compound cluster_reagents Reactants & Catalyst Maltol Maltol Reaction Reaction in an inert solvent (e.g., Dichloromethane, THF) under controlled temperature Maltol->Reaction Propionylating_Agent Propionic Anhydride or Propionyl Chloride Propionylating_Agent->Reaction Catalyst Acid or Base Catalyst (e.g., H₂SO₄, Pyridine) Catalyst->Reaction Quenching Reaction Quenching (e.g., addition of water or buffer) Reaction->Quenching Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Drying Drying of Organic Phase (e.g., with Na₂SO₄ or MgSO₄) Extraction->Drying Purification Purification (e.g., Column Chromatography or Distillation) Drying->Purification Product This compound Purification->Product Analytical_Workflow Generalized Analytical Workflow for this compound Sample Purified this compound Sample GCMS Gas Chromatography-Mass Spectrometry (GC-MS) - Purity Assessment - Identification by Mass Spectrum Sample->GCMS NMR Nuclear Magnetic Resonance (NMR) - ¹H and ¹³C NMR - Structural Elucidation Sample->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy - Identification of Functional Groups (C=O, C-O) Sample->FTIR Purity_Confirmation Purity > 98% GCMS->Purity_Confirmation Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation FTIR->Structure_Confirmation

References

Maltol Propionate (CAS: 68555-63-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltol (B134687) propionate (B1217596) (CAS: 68555-63-5), a derivative of the naturally occurring furanone, maltol, is a versatile compound with significant applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Chemical and Physical Properties

Maltol propionate, also known as 2-methyl-4-oxo-4H-pyran-3-yl propionate, possesses a unique combination of sensory and chemical characteristics.[1] It is recognized for its sweet, caramel-like, and fruity aroma, often with notes of strawberry and baked goods.[2][3] This has led to its widespread use as a flavor and fragrance enhancer in a variety of consumer products.[1][4][5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 68555-63-5[1][2]
Synonyms 3-Hydroxy-2-methyl-4-pyrone propionate, 2-Methyl-4-oxo-4H-pyran-3-yl propionate, Maltyl propionate[1][5][6]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Appearance White to pale yellow crystalline solid or liquid[1][3]
Melting Point 40 - 49 °C[1][7]
Boiling Point 152 - 155 °C (at reduced pressure); ~280 °C (estimated)[1][7]
Solubility Insoluble in water; soluble in alcohol[7]
Odor Profile Sweet, caramellic, bready, jammy, strawberry, berry[2][3]
Flavor Profile Sweet, brown, caramellic, fruity, jammy, with nuances of bread crust and butterscotch[2]

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through the esterification of maltol with a propionylating agent, such as propionyl chloride or propionic anhydride. The following is a representative experimental protocol.

2.1. Materials

  • Maltol (3-hydroxy-2-methyl-4-pyrone)

  • Propionyl chloride (or propionic anhydride)

  • Pyridine (B92270) (or another suitable base)

  • Dichloromethane (B109758) (or another suitable aprotic solvent)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

2.2. Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve maltol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Propionylating Agent: Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding 1M HCl solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

2.3. Synthesis Workflow

Synthesis_Workflow maltol Maltol in Dichloromethane base Add Pyridine, Cool to 0°C maltol->base propionyl_chloride Add Propionyl Chloride base->propionyl_chloride reaction Stir at Room Temperature propionyl_chloride->reaction workup Aqueous Work-up (HCl, NaHCO₃, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.

Analytical Characterization: Experimental Protocols

3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

3.1.1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL.

  • Create a series of calibration standards by serially diluting the stock solution.

  • For food or cosmetic matrices, a suitable extraction method such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary to isolate the analyte.

3.1.2. GC-MS Parameters

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

3.2.1. Sample Preparation

  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).

3.2.2. NMR Parameters (¹H NMR)

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, the well-documented bioactivities of its parent compound, maltol, provide a strong basis for inferring its potential pharmacological effects. Maltol has been shown to possess antioxidant, anti-inflammatory, and antitumor properties.

4.1. Potential Signaling Pathways

Based on studies of maltol, this compound may modulate several key signaling pathways:

  • NF-κB Signaling Pathway: Maltol has been shown to inhibit the NF-κB pathway, a critical regulator of inflammation.[2][8] This suggests that this compound could have anti-inflammatory effects by preventing the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory cytokines.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Some studies on related compounds suggest a potential for interaction with this pathway, which could be relevant for its potential antitumor activities.

  • PD-L1 Signaling Pathway: Recent research has indicated that maltol can modulate the PD-L1 signaling pathway in melanoma cells, suggesting a potential role in cancer immunotherapy.

4.2. Signaling Pathway Diagrams

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB Gene Target Gene Expression NFkB_nuc->Gene Activates Stimuli Inflammatory Stimuli Stimuli->IKK Maltol_Propionate This compound Maltol_Propionate->IKK Inhibits

Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway Stimuli Extracellular Stimuli Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Response Cellular Response (Proliferation, etc.) Transcription_Factors->Response Maltol_Propionate This compound Maltol_Propionate->Raf Potential Modulation

Potential modulation of the MAPK signaling pathway by this compound.

Applications

This compound's unique properties make it a valuable ingredient in several industries:

  • Food and Beverage: Used as a flavor enhancer in baked goods, confectionery, and beverages to impart sweet, caramel, and fruity notes.[1][4]

  • Cosmetics and Fragrances: Incorporated into perfumes and personal care products for its pleasant and long-lasting aroma.[1][3]

  • Pharmaceuticals: Explored for its potential as an excipient to improve drug solubility and bioavailability, and for its antioxidant properties.[1] It has also been investigated for potential antitumor activities.[7]

Safety and Handling

While specific GHS classifications for this compound are not consistently available across all sources, general laboratory safety precautions should be observed. Based on data for the parent compound, maltol, it may be harmful if swallowed.[8][9][10] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[3]

Table 2: Safety Information (based on Maltol)

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP264: Wash hands thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P330: Rinse mouth.
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

This safety information is based on the parent compound, maltol, and should be used as a guideline. A specific Safety Data Sheet (SDS) for this compound should be consulted for detailed handling and safety information.

Conclusion

This compound is a compound of significant interest due to its desirable sensory properties and potential biological activities. This technical guide has provided a comprehensive overview of its chemical characteristics, detailed methodologies for its synthesis and analysis, and an exploration of its potential pharmacological relevance. The information and protocols presented herein are intended to facilitate further research and development involving this versatile molecule. As research continues, a deeper understanding of its biological mechanisms and potential therapeutic applications is anticipated.

References

Maltol Propionate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of maltol (B134687) propionate (B1217596), a derivative of maltol, with a focus on its physicochemical properties, potential therapeutic applications, and relevant experimental methodologies. While research on maltol propionate is emerging, this document also extensively covers the well-documented biological activities of its parent compound, maltol, to provide a foundational understanding for future research and development.

Core Molecular and Physicochemical Data

This compound, also known as 2-methyl-3-(1-oxopropoxy)-4H-pyran-4-one, is an ester derivative of maltol.[1] Its fundamental properties are summarized below.

PropertyValueReferences
Molecular Formula C₉H₁₀O₄[1][2][3]
Molecular Weight 182.17 g/mol [1][2][3]
CAS Number 68555-63-5[2]
Appearance White to slightly amber solid or pale yellow liquid[1][2]
Melting Point 40 - 49 °C[1][2]
Boiling Point 152 - 155 °C[2]
Density 1.19 g/cm³[1]
Solubility Insoluble in water; soluble in alcohol[1]
Purity ≥ 98% (by GC)[2]

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, a general experimental workflow can be proposed based on standard esterification reactions of phenols. Furthermore, this section provides detailed experimental protocols for assessing the biological activities of the parent compound, maltol, which can be adapted for the study of this compound.

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is the esterification of maltol with propionic anhydride (B1165640) or propionyl chloride. The following is a generalized protocol for the synthesis of an aryl propionate.

General Protocol for Aryl Propionate Synthesis: In a round-bottom flask, a solution of the phenol (B47542) (in this case, maltol) (1 mmol) and propionic anhydride (1.4 mmol) is prepared. A suitable catalyst, such as an ionic liquid or a Lewis acid, is added to the reaction mixture. The mixture is stirred continuously for a specified period (e.g., 10-15 minutes), and the reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is extracted with an organic solvent like ethyl acetate (B1210297). The organic layer is then washed with a basic solution (e.g., 10% NaOH) to remove any unreacted phenol, followed by a wash with cold water. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.

G cluster_synthesis Synthesis Workflow cluster_analysis Analysis Reactants Maltol + Propionic Anhydride/Chloride Reaction Esterification Reaction (with catalyst) Reactants->Reaction Extraction Work-up & Extraction Reaction->Extraction TLC TLC Monitoring Reaction->TLC Purification Purification (Crystallization/Chromatography) Extraction->Purification Product This compound Purification->Product NMR NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS Purity Purity Analysis (GC) Product->Purity

A logical workflow for the synthesis and analysis of this compound.
Experimental Protocols for Biological Activity (Based on Maltol)

The following protocols for assessing antioxidant and anticancer activities are based on studies of maltol and can serve as a starting point for investigating this compound.

1. In Vitro Antioxidant Activity Assays

This compound is suggested to have antioxidant properties.[1] Standard assays to quantify this activity include DPPH, ABTS, and FRAP assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare various concentrations of the test compound (this compound) in a suitable solvent (e.g., methanol).

    • Mix the sample solutions with a methanolic solution of DPPH.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution using a spectrophotometer at a specific wavelength (e.g., 517 nm).

    • The percentage of scavenging activity is calculated relative to a control.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and incubating in the dark.

    • Dilute the ABTS•+ solution with a buffer to a specific absorbance at a set wavelength (e.g., 734 nm).

    • Add various concentrations of the test compound to the ABTS•+ solution.

    • Measure the decrease in absorbance after a set incubation period.

    • The scavenging activity is expressed as a percentage of inhibition of the ABTS•+ radical.

  • FRAP (Ferric Reducing Antioxidant Power) Assay:

    • Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.

    • Mix the test compound with the FRAP reagent.

    • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 593 nm) after a defined incubation time.

    • The antioxidant capacity is determined from a standard curve prepared with a known antioxidant (e.g., Trolox).

2. In Vitro Anticancer Activity Assay (MTT Assay)

This compound is reported to have potential antitumor activities.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability and cytotoxicity.

  • Seed cancer cells (e.g., breast or lung cancer cell lines) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is calculated as a percentage of the untreated control cells.

Potential Signaling Pathways and Mechanisms of Action (Based on Maltol)

While specific signaling pathways for this compound have not been elucidated, extensive research on maltol provides insights into potential mechanisms of action for its derivatives. It is important to note that the following information pertains to maltol .

Anti-inflammatory Activity via Inhibition of the NLRP3 Inflammasome

Maltol has been shown to inhibit the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system involved in inflammatory responses.

Maltol is suggested to exert its anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) and the activity of caspase-1 (Casp1). This, in turn, prevents the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.

G cluster_pathway NLRP3 Inflammasome Pathway Inhibition by Maltol Stimuli Inflammatory Stimuli (e.g., ATP, toxins) ROS Reactive Oxygen Species (ROS) Stimuli->ROS NLRP3 NLRP3 Inflammasome Assembly ROS->NLRP3 Casp1 Pro-Caspase-1 -> Caspase-1 NLRP3->Casp1 Cytokines Pro-IL-1β -> IL-1β Pro-IL-18 -> IL-18 Casp1->Cytokines Inflammation Inflammation Cytokines->Inflammation Maltol Maltol Maltol->ROS Inhibition Maltol->Casp1 Inhibition G cluster_mTOR mTOR Signaling Pathway Modulation by Maltol GrowthFactors Growth Factors PI3K_Akt PI3K / Akt GrowthFactors->PI3K_Akt mTOR mTOR PI3K_Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Autophagy Autophagy mTOR->Autophagy Inhibition Maltol Maltol Maltol->mTOR Inhibition

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Maltol Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltol (B134687) propionate (B1217596), a derivative of maltol, is a compound of increasing interest in the pharmaceutical, food, and cosmetic industries. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of maltol propionate. It includes a detailed summary of its quantitative properties, experimental protocols for its synthesis and characterization, and a visual representation of the experimental workflow. This document is intended to serve as a foundational resource for professionals engaged in research and development involving this versatile molecule.

Physical and Chemical Properties

This compound, also known as 2-methyl-4-oxo-4H-pyran-3-yl propionate, is a white to pale yellow solid at room temperature.[1] It is characterized by a sweet, caramel-like, and fruity aroma.[2] The key physical and chemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₄[2][3]
Molecular Weight 182.17 g/mol [2][3]
CAS Number 68555-63-5[2][3]
Appearance White to pale yellow solid[1]
Melting Point 40 - 49 °C[2][]
Boiling Point 152 - 155 °C[2]
Density 1.19 g/cm³[]
Solubility Insoluble in water; soluble in alcohol[]
Refractive Index (n20/D) 1.502 - 1.512[2]
Purity ≥ 98% (GC)[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound via Esterification

This protocol describes the synthesis of this compound from maltol and propionyl chloride in the presence of a base.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve maltol in anhydrous dichloromethane.

  • Cool the flask in an ice/water bath.

  • Add triethylamine dropwise to the stirred solution.

  • Slowly add propionyl chloride dropwise to the reaction mixture via the dropping funnel over a period of 20-30 minutes. A yellow solution may form.[5]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture again in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and dichloromethane, to yield pure, crystalline this compound.[6]

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

    • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.

    • Expected Signals: The spectrum is expected to show characteristic peaks for the methyl, ethyl, and pyranone ring protons.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) for ¹³C NMR.

    • Data Acquisition: Acquire the ¹³C NMR spectrum.

    • Expected Signals: The spectrum should show distinct signals for each of the nine carbon atoms in the this compound molecule.

2.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: The IR spectrum can be recorded on a neat sample (if liquid) or as a KBr pellet or thin film (if solid).

  • Data Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Expected Absorptions: The spectrum will show characteristic absorption bands for the C=O stretching of the ester and the pyranone ring, as well as C-O and C-H stretching and bending vibrations.

2.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Data Acquisition: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • Expected Result: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (182.17 g/mol ).

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound as described in the experimental protocols.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_characterization Characterization start Start: Maltol and Propionyl Chloride reaction Esterification Reaction (DCM, Triethylamine) start->reaction 1. Reagents workup Aqueous Workup (NH4Cl wash) reaction->workup 2. Quenching purification Purification (Recrystallization) workup->purification 3. Isolation nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr 4. Structural Analysis ir IR Spectroscopy purification->ir 5. Functional Group Analysis ms Mass Spectrometry purification->ms 6. Molecular Weight Confirmation end End: Pure this compound nmr->end ir->end ms->end

Experimental workflow for this compound.

Potential Applications

This compound is a versatile compound with applications in various fields. It is utilized as a flavoring agent in the food industry, contributing a sweet, caramel, and fruity profile.[2] In the cosmetic and fragrance industry, it is used for its pleasant aroma.[2] Furthermore, research has indicated potential for this compound in pharmaceutical applications due to its antioxidant properties.[2][] Studies have also explored its potential as an antitumor agent.[] Its ability to act as a drug formulation excipient to improve the solubility and bioavailability of certain medications is also an area of active investigation.[2]

References

An In-depth Technical Guide to the Solubility of Maltol Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of maltol (B134687) propionate (B1217596) (CAS No: 68555-63-5), a compound of interest in the pharmaceutical, cosmetic, flavor, and fragrance industries. Due to its aromatic properties and potential to enhance the solubility and bioavailability of certain medications, understanding its behavior in various solvents is critical for formulation development and research applications.[1] This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and presents a logical workflow for solvent selection.

Core Technical Data

Physicochemical Properties
PropertyValueReference
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight 182.17 g/mol [1]
Melting Point 40 - 49 °C[1][2]
Boiling Point 152 - 155 °C[1]
Appearance White to pale yellow solid or liquid at 20°C[1]
Solubility of Maltol Propionate

Quantitative solubility data for this compound is not extensively published in peer-reviewed literature. The following table summarizes the available data from technical and chemical information databases. It is important to note that some of this data is estimated or predicted.

SolventTemperature (°C)SolubilityData TypeSource
Water254348 mg/L (0.43 g/100 mL)Estimated[3]
WaterNot Specified4.07 g/L (0.41 g/100 mL)Predicted[4]
WaterNot SpecifiedInsolubleQualitative[][6]
AlcoholNot SpecifiedSolubleQualitative[3][][6]

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent. The following protocol outlines the steps for determining the solubility of this compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., ethanol, propylene (B89431) glycol, water)

  • Analytical balance

  • Volumetric flasks

  • Constant temperature shaker bath

  • Centrifuge (optional)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Calibrated analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is necessary to ensure that equilibrium is reached.

  • Equilibration: Place the sealed flask in a constant temperature shaker bath. Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved solute.

  • Phase Separation: After the equilibration period, cease agitation and allow the flask to rest at the same constant temperature. This permits the excess solid this compound to settle. For fine suspensions, centrifugation at the same temperature may be required to achieve a clear supernatant.

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe. It is critical to avoid aspirating any undissolved solid.

  • Filtration: Immediately filter the extracted sample through a syringe filter into a clean, tared vial. This step is crucial to remove any micro-particulates that could lead to an overestimation of solubility.

  • Dilution: If the concentration of the saturated solution is expected to be outside the linear range of the analytical instrument, perform a precise gravimetric or volumetric dilution with the pure solvent.

  • Quantification: Analyze the concentration of this compound in the filtered (and diluted, if applicable) sample using a pre-validated and calibrated analytical method.

  • Calculation: Determine the original solubility by accounting for any dilution factors. The solubility is typically expressed in units such as g/100 mL, mg/L, or mol/L.

Visualization of Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps of the shake-flask method for determining the solubility of this compound.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Maltol Propionate to Solvent B Seal Flask A->B C Agitate in Shaker Bath (Constant Temperature) B->C D Allow Excess Solute to Settle C->D E Extract Supernatant D->E F Filter Sample E->F G Dilute if Necessary F->G H Quantify Concentration (e.g., HPLC, GC) G->H I Calculate Solubility H->I

Caption: A diagram illustrating the shake-flask experimental workflow.

Logical Workflow for Solvent Selection in Formulation

This diagram outlines a decision-making process for selecting an appropriate solvent for this compound in a drug development context.

G Solvent Selection Workflow for this compound A Define Formulation Requirements (e.g., Dose, Route) B Screen Solvents Based on Qualitative Solubility Data (e.g., Alcohols, Glycols) A->B C Determine Quantitative Solubility (Shake-Flask) B->C D Is Solubility Sufficient for Target Dose? C->D E Evaluate Solvent Toxicity and Biocompatibility D->E Yes I Consider Co-solvents or Alternative Formulation Strategies D->I No F Is the Solvent Safe for the Intended Use? E->F F->B No G Assess Physicochemical Compatibility with Other Excipients F->G Yes H Final Solvent Selection G->H

Caption: A logical workflow for solvent selection in drug formulation.

References

Natural occurrence of maltol and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A### An In-depth Technical Guide to the Natural Occurrence of Maltol (B134687) and a Selection of Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltol and its derivatives are naturally occurring organic compounds that have long been utilized as flavor enhancers in the food and beverage industry. Beyond their organoleptic properties, emerging research has illuminated a spectrum of biological activities, positioning these molecules as subjects of interest for pharmaceutical and therapeutic development. This technical guide provides a comprehensive overview of the natural occurrence of maltol and its derivatives, details common experimental protocols for their analysis, and explores the key signaling pathways through which they exert their biological effects. Quantitative data are presented in tabular format for ease of comparison, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Maltol (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring organic compound first isolated from the bark of the larch tree. It is characterized by a sweet, caramel-like aroma and is formed during the thermal processing of carbohydrates, such as in the roasting of malt (B15192052) and the baking of bread.[1][2] Its primary derivative of commercial importance is ethyl maltol (2-ethyl-3-hydroxy-4-pyrone), a synthetic analogue with a more potent flavor profile. While ethyl maltol's natural occurrence is negligible, other derivatives such as 5-hydroxymaltol (B89605) are found in thermally processed foods.

Recently, the scientific focus on maltol has expanded beyond its role as a flavorant. Studies have revealed significant antioxidant, anti-inflammatory, and cytoprotective properties, making it a promising scaffold for the design of novel therapeutic agents.[3][4] This guide serves as a technical resource for professionals in research and drug development, consolidating current knowledge on the natural sources, analytical methodologies, and biological mechanisms of action of these compounds.

Natural Occurrence and Quantitative Data

Maltol is found in a wide variety of plant sources and is also a common product of the Maillard reaction and caramelization, processes that occur when foods are heated.[2] This section details its presence in natural and processed materials.

Plant Kingdom

Maltol has been identified in various parts of several plant species. Its presence in the bark of larch trees (Larix decidua) and the needles of pine trees is well-documented.[1][5] It is also a notable component of processed ginseng, particularly red ginseng (Panax ginseng), where its concentration increases significantly during high-temperature steaming processes.[5][6]

Thermally Processed Foods

The characteristic aroma of many cooked foods is, in part, due to the formation of maltol. It is generated from sugars during baking or roasting.[2] Consequently, it is found in products like bread crusts, roasted coffee beans, cocoa, and cereals.[2][7][8]

Quantitative Distribution of Maltol

The concentration of maltol can vary significantly depending on the source and processing conditions. The following table summarizes available quantitative data from various studies.

SourceScientific NameConcentration Range (mg/kg or ppm)Reference(s)
Bread CrustTriticum aestivum7.19 - 33,000[9][10]
Roasted Coffee BeansCoffea arabica1.26 - 3.58 (relative peak area %)[4]
Red GinsengPanax ginsengUp to 1,190 (from 25.98 in white)[11]
Cakes (Commercial)-50 - 200 (as an additive)[12]
Fraser Fir NeedlesAbies fraseri~10,000 (1% by mass)[13]

Note: Concentrations can be highly variable based on processing temperature, time, and analytical method used.

Derivatives: Ethyl Maltol and 5-Hydroxymaltol

Ethyl Maltol is a synthetic analogue of maltol and is not considered to occur naturally in any significant amount.[14] It is produced chemically to have a flavor-enhancing potency that is four to six times greater than maltol.

5-Hydroxymaltol has been identified as a natural constituent in roasted barley, birch syrup, and coffee. Quantitative data for this derivative is less common in the literature, but its presence indicates it is also a product of thermal food processing.

Experimental Protocols for Analysis

The accurate quantification of maltol and its derivatives from complex matrices like food and plant tissues requires robust analytical methods. This section outlines the key experimental protocols employed in their extraction and determination.

Extraction Methodologies

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. It is considered a "green" technique due to reduced solvent consumption and extraction time compared to conventional methods.[12][15]

  • General Protocol:

    • A powdered or homogenized sample (e.g., 5g of ground plant material) is placed in a microwave-safe extraction vessel.[12]

    • An appropriate solvent (e.g., 20 mL of ethanol, methanol, or aqueous mixtures) is added. The choice of solvent is critical and depends on the polarity of the target analyte and the microwave absorption properties of the solvent.[12][16]

    • The vessel is sealed and placed in a microwave extraction system.

    • The system is programmed with specific parameters for power (e.g., 100%), temperature (e.g., 85°C), and time (e.g., 10 minutes).[12]

    • After extraction, the mixture is cooled, and the extract is filtered or centrifuged to remove solid debris.

    • The resulting extract can be concentrated and reconstituted in a suitable solvent for chromatographic analysis.

Solid-Phase Extraction (SPE): SPE is a sample clean-up and pre-concentration technique used to isolate analytes from a complex mixture.

  • General Protocol:

    • An SPE cartridge containing a suitable sorbent (e.g., LiChrolut EN for wine samples) is conditioned with a solvent.[17]

    • The sample solution (e.g., 50 mL of wine) is passed through the cartridge, where the analytes of interest are adsorbed onto the sorbent.[17]

    • The cartridge is washed with a weak solvent to remove interferences.

    • The retained analytes are then eluted with a small volume of a strong solvent (e.g., dichloromethane).[17]

    • The eluate is collected, concentrated, and prepared for analysis.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis cluster_quant Quantification Sample Natural Source (e.g., Plant, Food) Homogenize Homogenization/ Grinding Sample->Homogenize MAE Microwave-Assisted Extraction (MAE) Homogenize->MAE Solid Samples LLE Liquid-Liquid Extraction (LLE) Homogenize->LLE Liquid/Solid Samples HPLC HPLC-DAD MAE->HPLC SPE Solid-Phase Extraction (SPE) GCMS GC-MS SPE->GCMS LLE->SPE Clean-up LLE->HPLC Quant Data Analysis & Quantification HPLC->Quant GCMS->Quant G cluster_nuc Maltol Maltol PI3K PI3K Maltol->PI3K Inhibits Stimuli Inflammatory Stimuli (e.g., IL-1β, LPS) Stimuli->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkBa_p65 IκBα-p50/p65 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα for degradation p65 p50/p65 (Active NF-κB) IkBa_p65->p65 Release Nucleus Nucleus p65->Nucleus Translocation Genes Inflammatory Gene Transcription (COX-2, TNF-α, IL-6) Nucleus->Genes Activation G cluster_nuc Maltol Maltol PI3K PI3K Maltol->PI3K Activates ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 (Inactive) ROS->Nrf2_Keap1 Causes Dissociation Akt Akt PI3K->Akt Akt->Nrf2_Keap1 Activates Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binding HO1 HO-1 & Other Antioxidant Genes ARE->HO1 Upregulation Protection Cellular Protection HO1->Protection

References

Maltol Propionate: A Technical Guide to Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltol (B134687) propionate (B1217596), an ester derivative of the naturally occurring compound maltol, is primarily utilized in the food and cosmetic industries for its characteristic sweet, fruity aroma. While extensive research has elucidated the diverse biological activities of maltol, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, specific studies on maltol propionate are notably scarce. This technical guide provides a comprehensive overview of the known biological activities of maltol, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways. Furthermore, this document explores the potential biological activities of this compound by examining the structure-activity relationship and the likely influence of propionate esterification on the physicochemical and biological properties of the parent molecule. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other maltol derivatives.

Introduction to Maltol and this compound

Maltol (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring organic compound found in various sources, including the bark of larch trees, pine needles, and roasted malt.[1] It is widely used as a flavor enhancer in the food industry and for its fragrance in cosmetics.[2] Maltol is generally recognized as safe (GRAS) and has been the subject of numerous studies investigating its biological effects.

This compound (2-methyl-4-oxo-4H-pyran-3-yl propionate) is a synthetic derivative of maltol where the hydroxyl group is esterified with propionic acid. This modification alters its chemical properties, notably increasing its lipophilicity, which can, in turn, influence its biological activity and bioavailability. While commercially used for its flavor and fragrance, its potential pharmacological activities remain largely unexplored. This guide will, therefore, draw heavily on the established bioactivities of maltol to infer the potential of this compound.

Potential Biological Activities of Maltol and this compound

The primary biological activities attributed to maltol, and by extension, potentially to this compound, include antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.

Antioxidant Activity

Maltol is a known potent antioxidant.[3] Its ability to scavenge free radicals is a key mechanism behind many of its other biological effects. While direct quantitative data for this compound is unavailable, the core phenolic-like structure responsible for this activity in maltol is present. However, the esterification of the hydroxyl group may impact this activity. In some phenolic compounds, esterification can decrease antioxidant activity by blocking the hydrogen-donating hydroxyl group, while in other cases, increased lipophilicity might enhance activity within lipid environments.[4][5][6]

Table 1: Antioxidant Activity of Maltol

Assay Type Model System Key Findings Reference
DPPH Radical Scavenging In vitro Concentration-dependent scavenging activity. [7]
ABTS Radical Scavenging In vitro Effective scavenging of ABTS radicals. [7]
Nitric Oxide (NO) Scavenging In vitro Inhibition of NO production in a concentration-dependent manner. [8]
Reactive Oxygen Species (ROS) Inhibition Macrophage cell lines Attenuated ROS generation. [2][4]

| Advanced Glycation End Products (AGEs) Inhibition | In vitro | Stronger inhibitory effect than aminoguanidine. |[9] |

Anti-inflammatory Activity

Maltol has demonstrated significant anti-inflammatory properties in various studies.[2][10] It can modulate key inflammatory pathways, reducing the production of pro-inflammatory cytokines. The increased lipophilicity of this compound could potentially enhance its cellular uptake, possibly leading to more potent anti-inflammatory effects, although this requires experimental verification.[11]

Table 2: Anti-inflammatory Activity of Maltol

Model System Key Findings IC50/Effective Concentration Reference
LPS-stimulated macrophages Inhibition of NLRP3 and non-canonical inflammasome activation. - [3][12]
IL-1β-induced human OA chondrocytes Suppression of COX-2, iNOS, TNF-α, IL-6, ADAMTS-5, and MMP-13 production. - [1]
Alcohol-induced oxidative damage in mice Reduced serum AST, ALT, and hepatic TNF-α and IL-1β production. - [12]

| DNCB-induced atopic dermatitis mouse model | Reduction of atopic dermatitis-like symptoms. | - |[13] |

Antimicrobial Activity

Maltol exhibits antimicrobial activity against a range of microorganisms, although it is sometimes considered insufficient on its own.[14] Its efficacy can be enhanced when used in combination with other agents like cationic surfactants.[15] The esterification to this compound could influence its antimicrobial properties; increased lipophilicity might improve its ability to disrupt microbial cell membranes.[16] Studies on other phenolic acid esters have shown that increasing the alkyl chain length can enhance antimicrobial activity.[13][16]

Table 3: Antimicrobial Activity of Maltol

Microorganism Assay Key Findings MIC (ppm) Reference
Escherichia coli Broth microdilution Synergistic effect with cationic surfactants. 1000-4000 [11][14][17]
Staphylococcus aureus Broth microdilution Additive effect with cationic surfactants. 1000-4000 [11][14][17]
Pseudomonas aeruginosa Broth microdilution Synergistic effect with cationic surfactants. 1000-4000 [11][14][17]
Candida albicans Broth microdilution High synergy with cationic surfactants. 1000-4000 [11][14][17]

| Aspergillus brasiliensis | Broth microdilution | High synergy with cationic surfactants. | 1000-4000 |[11][14][17] |

Anticancer Activity

Emerging research has highlighted the anticancer potential of maltol.[10][18][19] It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines and can modulate key signaling pathways involved in cancer progression. While some sources suggest potential antitumor activities for this compound, specific data is lacking. The modification of maltol into ester derivatives has been explored as a strategy to enhance anticancer activity in other contexts.[20][21]

Table 4: Anticancer Activity of Maltol

Cell Line Activity Key Findings Reference
B16F10 (Melanoma) Growth inhibition, apoptosis, cell cycle arrest Downregulation of PD-L1, attenuation of STAT1 phosphorylation. [10][18][19]
A375 (Melanoma) Suppression of viability Synergistic effect with cisplatin. [18]
HL-60 (Promyelocytic Leukemia) Cytotoxicity Induced apoptosis. [5][8]

| HSC-2 (Oral Squamous Cell Carcinoma) | Cytotoxicity | Higher cytotoxicity in the presence of FeCl3. |[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of maltol's biological activities. These protocols can serve as a template for designing studies on this compound.

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Methodology:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test compound (maltol or this compound) in methanol.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity - Measurement of Nitric Oxide (NO) Production in Macrophages
  • Principle: This assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO concentration is measured indirectly by quantifying its stable metabolite, nitrite (B80452), using the Griess reagent.

  • Methodology:

    • Culture RAW 264.7 macrophages in a 96-well plate until they reach the desired confluency.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

    • Assess cell viability using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

  • Methodology:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity - MTT Cell Viability Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Methodology:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Visualizations

Maltol has been shown to modulate several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms. It is plausible that this compound could interact with these or similar pathways, potentially with altered efficacy due to its different physicochemical properties.

Inhibition of NLRP3 Inflammasome Activation

Maltol has been found to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[3][12] This inhibition is mediated through the reduction of reactive oxygen species (ROS) production and direct inhibition of caspase-1 activity.

NLRP3_Inhibition LPS LPS Pro_IL1B Pro-IL-1β LPS->Pro_IL1B NLRP3_Activators NLRP3 Activators (e.g., ATP, Nigericin) ROS ROS Production NLRP3_Activators->ROS Maltol Maltol Maltol->ROS Caspase1 Active Caspase-1 Maltol->Caspase1 NLRP3_Inflammasome NLRP3 Inflammasome Assembly ROS->NLRP3_Inflammasome Pro_Caspase1 Pro-Caspase-1 NLRP3_Inflammasome->Pro_Caspase1 Pro_Caspase1->Caspase1 Caspase1->Pro_IL1B IL1B Mature IL-1β (Inflammation) Pro_IL1B->IL1B

Caption: Maltol inhibits NLRP3 inflammasome activation by reducing ROS and inhibiting Caspase-1.

Modulation of the PD-L1 Signaling Pathway in Cancer

In melanoma cells, maltol has been shown to suppress the expression of Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein that cancer cells use to evade the immune system.[10][18] This effect is mediated by the attenuation of STAT1 phosphorylation.

PDL1_Modulation IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR STAT1 STAT1 IFNgR->STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 PDL1_Gene PD-L1 Gene Transcription pSTAT1->PDL1_Gene PDL1_Protein PD-L1 Protein PDL1_Gene->PDL1_Protein Immune_Evasion Immune Evasion PDL1_Protein->Immune_Evasion Maltol Maltol Maltol->pSTAT1

Caption: Maltol suppresses PD-L1 expression by inhibiting STAT1 phosphorylation.

PI3K/Akt/NF-κB Pathway in Inflammation

Maltol has been reported to prevent the progression of osteoarthritis by targeting the PI3K/Akt/NF-κB pathway.[1] This pathway is central to the regulation of inflammation and cell survival.

PI3K_Akt_NFkB_Pathway IL1B IL-1β Receptor IL-1 Receptor IL1B->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt IkB IκB pAkt->IkB NFkB NF-κB IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Inflammatory_Genes Inflammatory Gene Expression NFkB_active->Inflammatory_Genes Maltol Maltol Maltol->pAkt

Caption: Maltol inhibits the PI3K/Akt/NF-κB pathway, reducing inflammation.

Structure-Activity Relationship and the Potential of this compound

The biological activity of a molecule is intrinsically linked to its chemical structure. The esterification of maltol to form this compound introduces a propionyl group, which is expected to alter its physicochemical properties and, consequently, its biological activities.

  • Lipophilicity and Bioavailability: The addition of the propionate ester group increases the lipophilicity of the maltol molecule.[22][23] This change can have a dual effect. On one hand, increased lipophilicity can enhance the molecule's ability to cross cell membranes, potentially leading to improved bioavailability and greater intracellular concentrations.[23][24] On the other hand, very high lipophilicity can sometimes lead to poor aqueous solubility and increased metabolic turnover, which might reduce overall bioavailability.[25]

  • Antioxidant Activity: The primary antioxidant activity of phenols like maltol is attributed to the hydrogen-donating ability of the hydroxyl group. Esterifying this group in this compound may reduce its radical scavenging capacity in aqueous environments.[5][6] However, the increased lipophilicity could enhance its antioxidant efficacy within lipid-rich environments, such as cell membranes, by allowing for better partitioning into these matrices.[4]

  • Anti-inflammatory and Anticancer Activities: The potential impact on these activities is complex. Enhanced cellular uptake due to increased lipophilicity could lead to more potent inhibition of intracellular targets, such as signaling proteins and enzymes.[11] However, the modification of the hydroxyl group might also alter the binding affinity to these targets.

  • Antimicrobial Activity: For antimicrobial agents, a certain degree of lipophilicity is often required to penetrate the lipid-rich membranes of microorganisms.[16] Therefore, the increased lipophilicity of this compound could potentially lead to enhanced antimicrobial activity compared to maltol.[13][26]

Future Directions and Conclusion

The existing body of research on maltol provides a strong foundation for exploring the therapeutic potential of its derivatives. This compound, with its altered physicochemical properties, represents a promising candidate for further investigation. Future research should focus on:

  • Direct Biological Evaluation: Conducting in vitro and in vivo studies to directly assess the antioxidant, anti-inflammatory, antimicrobial, and anticancer activities of this compound.

  • Comparative Studies: Performing head-to-head comparisons of the biological activities of maltol and this compound to elucidate the specific effects of propionate esterification.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and in vivo fate.

  • Mechanism of Action Studies: Investigating the molecular mechanisms and signaling pathways modulated by this compound.

References

The Antioxidant Potential of Pyranone Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyranone compounds, a class of heterocyclic organic molecules, have garnered significant attention in the scientific community for their diverse biological activities, including notable antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant characteristics of pyranone derivatives. It summarizes quantitative data from various antioxidant assays, details the experimental protocols for these assays, and elucidates the key signaling pathways through which pyranones exert their antioxidant effects. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antioxidant-based therapeutics.

Introduction to Pyranone Compounds and Oxidative Stress

Pyranones are a group of compounds characterized by a six-membered ring containing an oxygen atom and a ketone functional group. They are classified into α-pyrones, γ-pyrones, and their various derivatives based on the position of the carbonyl group and substitutions on the ring. These compounds are found in a wide array of natural products and have been the focus of extensive synthetic efforts due to their broad pharmacological potential.[1]

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][3] Antioxidants mitigate oxidative damage by neutralizing free radicals, thereby preventing cellular injury. The exploration of novel antioxidant compounds is a critical area of research in modern drug discovery.

Mechanisms of Antioxidant Action

The antioxidant activity of pyranone compounds is primarily attributed to their chemical structure, which enables them to act through several mechanisms:

  • Hydrogen Atom Transfer (HAT): Phenolic hydroxyl groups often present on pyranone derivatives can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting pyranone radical is often stabilized by resonance, making the parent molecule an effective radical scavenger.[4]

  • Single Electron Transfer (SET): Pyranone compounds can also donate an electron to a free radical, converting it into a more stable species. The resulting radical cation of the pyranone is then stabilized.[5]

  • Activation of Endogenous Antioxidant Pathways: Emerging evidence suggests that some pyranone derivatives can upregulate the cellular antioxidant defense system by activating key signaling pathways, such as the Keap1-Nrf2 pathway.[6][7]

Quantitative Antioxidant Activity of Pyranone Derivatives

The antioxidant capacity of pyranone compounds is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for different pyranone derivatives from key antioxidant assays.

Table 1: DPPH Radical Scavenging Activity of Pyranone Derivatives

Compound/DerivativeIC50 (mM)Reference CompoundIC50 (mM)Reference
4g (a 4H-pyran derivative)0.329BHT0.245[8]
4j (a 4H-pyran derivative)0.1941BHT0.245[8]
6-aryl-5,6-dihydro-4-hydroxypyran-2-one (3a)0.0367--[9]
4-hydroxypyran-2-one (5f)0.394--[9]
Dihydroxymethyl pyranoneHigh activityα-tocopherol-[10]

Table 2: Superoxide Anion Scavenging and Lipid Peroxidation Inhibition

Compound/DerivativeAssayIC50 (mmol/L)Reference CompoundActivityReference
Phenolic pyrone (5e)Superoxide Scavenging0.180Ascorbic acid24% inhibition at 1 mg/ml[9]
Phenolic pyrone (5f)Superoxide Scavenging0.488Ascorbic acid24% inhibition at 1 mg/ml[9]
Phenolic pyrone (5f)Lipid Peroxidation Inhibition0.069--[9]

Table 3: Antioxidant Activity of Oxovitisin (a Pyranone-Anthocyanin Derivative)

AssayOxovitisin (IC50 µg·mL⁻¹)Vitisin A (IC50 µg·mL⁻¹)Mv-3-gluc (IC50 µg·mL⁻¹)Vitamin C (IC50 µg·mL⁻¹)Reference
O₂⁻ Scavenging71.430.71928[11]
·OH Scavenging1.683.5242.8548.441[11]
H₂O₂ Scavenging1.3110.40980.2883.265[11]

Detailed Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is crucial for the evaluation of pyranone compounds. The following sections provide detailed methodologies for the most commonly employed antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The DPPH• radical has a deep violet color in solution, which turns to a pale yellow upon reduction. The change in absorbance is measured spectrophotometrically.[12]

Experimental Protocol:

  • Reagent Preparation:

  • Sample Preparation:

    • Dissolve the pyranone compound in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution.

    • Prepare a series of dilutions of the stock solution to obtain a range of concentrations for testing.

  • Assay Procedure:

    • To 1.0 mL of each sample dilution, add 2.0 mL of the 0.1 mM DPPH solution.

    • For the control, use 1.0 mL of the solvent instead of the sample solution.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the pyranone compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution. The decrease in absorbance is measured spectrophotometrically.[13]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare a stock solution of the pyranone compound and serial dilutions as described for the DPPH assay.

  • Assay Procedure:

    • Add 10 µL of each sample dilution to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.

    • Incubate the plate at room temperature for 6 minutes in the dark.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula:

    • The IC50 value is determined from the plot of percentage inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[14]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in distilled water and make up the volume to 1 L.

    • TPTZ Solution (10 mM): Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a ratio of 10:1:1 (v/v/v). Prepare this reagent fresh and warm it to 37°C before use.

  • Sample Preparation:

    • Prepare a stock solution of the pyranone compound and serial dilutions as previously described.

  • Assay Procedure:

    • Add 10 µL of the sample dilution to 220 µL of the FRAP reagent in a 96-well microplate.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is prepared using a known antioxidant, such as Trolox or ferrous sulfate. The antioxidant capacity of the pyranone compound is expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

Signaling Pathways Involved in Antioxidant Action

Beyond direct radical scavenging, pyranone compounds can modulate cellular signaling pathways to enhance the endogenous antioxidant response.

The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress.[2][3] Under basal conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to its ubiquitination and subsequent degradation by the proteasome. Upon exposure to oxidative or electrophilic stress, or certain bioactive compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their transcription. Some α-pyrone derivatives have been identified as potent activators of the Nrf2/ARE pathway.[6]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyranone Pyranone Compound Keap1_Nrf2 Keap1-Nrf2 Complex Pyranone->Keap1_Nrf2 Interaction ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Oxidation of Keap1 Cysteines Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub Ubiquitin Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf sMaf Maf->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription

Caption: The Keap1-Nrf2 signaling pathway and intervention by pyranone compounds.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways are crucial in regulating cellular processes, including the response to oxidative stress.[15] The three major MAPK cascades are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Oxidative stress can activate these pathways, leading to either cell survival or apoptosis, depending on the context and duration of the stress. Some studies suggest that certain bioactive compounds can modulate MAPK signaling to enhance cell survival under oxidative stress conditions. While direct and extensive evidence for pyranones is still emerging, their structural similarities to other phenolic compounds that modulate MAPK pathways suggest a potential role.[16]

MAPK_Pathway ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 Raf Raf ROS->Raf Pyranone Pyranone Compound p38 p38 MAPK Pyranone->p38 Modulation? JNK JNK Pyranone->JNK Modulation? ERK1_2 ERK1/2 Pyranone->ERK1_2 Modulation? MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6->p38 Apoptosis Apoptosis p38->Apoptosis MKK4_7->JNK JNK->Apoptosis MEK1_2 MEK1/2 Raf->MEK1_2 MEK1_2->ERK1_2 Cell_Survival Cell Survival & Antioxidant Response ERK1_2->Cell_Survival

Caption: Overview of MAPK signaling in oxidative stress and potential modulation by pyranones.

Structure-Activity Relationship (SAR) of Pyranone Antioxidants

The antioxidant activity of pyranone derivatives is significantly influenced by their structural features:

  • Hydroxyl Groups: The number and position of hydroxyl groups on the pyranone ring and any attached aromatic rings are critical. Generally, an increased number of hydroxyl groups, particularly those in ortho or para positions, enhances antioxidant activity due to increased hydrogen-donating ability and stabilization of the resulting radical.[4]

  • Electron-Donating Groups: The presence of electron-donating groups on the pyranone scaffold can increase the electron density and facilitate electron donation to free radicals, thereby enhancing antioxidant capacity.[8]

  • Conjugation: An extended system of conjugated double bonds can increase the stability of the pyranone radical through delocalization of the unpaired electron, making the parent molecule a more potent antioxidant.

Conclusion and Future Directions

Pyranone compounds represent a promising class of antioxidants with diverse mechanisms of action. Their ability to directly scavenge free radicals and potentially modulate endogenous antioxidant defense pathways makes them attractive candidates for the development of novel therapeutic agents for oxidative stress-related diseases. Future research should focus on the synthesis and biological evaluation of a wider range of pyranone derivatives to establish more comprehensive structure-activity relationships. Furthermore, in-depth studies are required to fully elucidate the molecular mechanisms underlying their interaction with cellular signaling pathways and to validate their efficacy and safety in preclinical and clinical settings. The continued exploration of pyranone chemistry and biology holds significant promise for the future of antioxidant-based drug discovery.

References

The Rising Therapeutic Potential of Maltol Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Maltol (B134687) (3-hydroxy-2-methyl-4-pyrone), a naturally occurring organic compound renowned for its use as a flavor enhancer, is now emerging as a promising scaffold for the development of novel therapeutic agents. Its inherent low toxicity and ability to chelate metal ions make it an attractive starting point for the synthesis of a diverse range of derivatives with significant biological activities. This technical guide provides an in-depth overview of the current research into the therapeutic applications of maltol derivatives, with a focus on their anticancer, neuroprotective, antidiabetic, and antimicrobial properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support researchers and drug development professionals in this burgeoning field.

Anticancer Applications of Maltol Derivatives

Maltol's ability to form stable complexes with various metal ions has been extensively explored for the development of novel anticancer agents. These metal-based derivatives often exhibit enhanced cytotoxicity against cancer cells compared to the parent compound.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various maltol derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The data below summarizes the activity of selected ruthenium and copper-based maltol complexes against a panel of human cancer cell lines.

Derivative/ComplexCell LineCancer TypeIC50 (µM)Reference
--INVALID-LINK--HeLaCervical Cancer0.42[1]
--INVALID-LINK--A2780Ovarian Cancer0.55[1]
--INVALID-LINK--A2780cisRCisplatin-resistant Ovarian Cancer0.89[1]
--INVALID-LINK--MCF-7Breast Cancer> 50[1]
Copper(II) nitrate (B79036) with maltolKATO IIIGastric Carcinoma> 10
Copper(II) nitrate with maltolHT-29Colorectal Adenocarcinoma> 10
Copper(II) nitrate with maltolHep G2Hepatocellular Carcinoma> 10
Signaling Pathways in Anticancer Activity

Recent studies have begun to elucidate the molecular mechanisms underlying the anticancer effects of maltol derivatives. One key pathway identified is the modulation of the programmed death-ligand 1 (PD-L1) signaling pathway.

PDL1_Pathway cluster_tumor_cell Tumor Cell Maltol Maltol pSTAT1 p-STAT1 Maltol->pSTAT1 inhibits Apoptosis Tumor Cell Apoptosis Maltol->Apoptosis enhances IFNy IFN-γ STAT1 STAT1 IFNy->STAT1 activates Cisplatin Cisplatin PDL1 PD-L1 Expression Cisplatin->PDL1 upregulates STAT1->pSTAT1 phosphorylation pSTAT1->PDL1 induces TCell T-Cell PDL1->TCell inhibits TCell->Apoptosis induces TumorCell Tumor Cell

Experimental Protocols

Materials:

Procedure:

  • A mixture of Ru(DIP)2Cl2 and a slight excess of maltol is suspended in ethanol.

  • An aqueous solution of NaOH is added, and the mixture is refluxed for 3 hours.[1]

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is redissolved in a minimal amount of ethanol.

  • An aqueous solution of NH4PF6 is added to precipitate the complex.

  • The resulting solid is filtered, washed with water and diethyl ether, and dried under vacuum.[1]

Materials:

  • Human cancer cell lines (e.g., HeLa, A2780)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Maltol derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the maltol derivative and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value from the dose-response curve.

Neuroprotective Applications of Maltol Derivatives

Maltol and its derivatives have demonstrated significant neuroprotective effects against oxidative stress-induced neuronal cell death, a key factor in various neurodegenerative diseases.

Quantitative Data: In Vitro Neuroprotection

The neuroprotective capacity of maltol has been evaluated by its ability to increase cell viability and reduce apoptosis in neuronal cells exposed to oxidative stress.

Cell LineStressorMaltol ConcentrationEffectReference
R28 (rat retinal neuronal cells)1.0 mM H2O21.0 mMCytotoxicity reduced from 60.69% to a lower, significant level.[2][3]
R28 (rat retinal neuronal cells)1.0 mM H2O21.0 mMApoptotic cells reduced from 16.33% to 2.64%.[3][3]
SH-SY5Y (human neuroblastoma)H2O2Not specifiedReduced apoptosis and DNA fragmentation.
Primary mouse retinal ganglion cells20 µM H2O210 µMCell viability recovered to 73.9%.[4][4][5]
Primary mouse retinal ganglion cells20 µM H2O22 mMCell viability increased to 175.1%.[4][4][5]
Signaling Pathways in Neuroprotection

The neuroprotective effects of maltol are mediated, in part, by the modulation of the NF-κB and MAPK signaling pathways, which are critically involved in inflammation and apoptosis.

Neuroprotection_Pathway Maltol Maltol pNFkB p-NF-κB Maltol->pNFkB inhibits pJNK p-JNK Maltol->pJNK inhibits CellViability Cell Viability Maltol->CellViability increases OxidativeStress Oxidative Stress (e.g., H2O2) NFkB NF-κB OxidativeStress->NFkB activates JNK JNK OxidativeStress->JNK activates NFkB->pNFkB phosphorylation Apoptosis Apoptosis pNFkB->Apoptosis promotes JNK->pJNK phosphorylation pJNK->Apoptosis promotes Apoptosis->CellViability decreases

Experimental Protocols

Materials:

  • Neuronal cell line (e.g., R28, SH-SY5Y)

  • Complete cell culture medium

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide, H2O2)

  • Maltol or maltol derivative

  • Reagents for cell viability (e.g., MTT) or apoptosis (e.g., TUNEL staining kit)

  • 96-well plates or culture dishes

Procedure:

  • Culture neuronal cells to 70-80% confluency.

  • Pre-treat cells with various concentrations of maltol or its derivative for 1-2 hours.

  • Induce oxidative stress by adding H2O2 at a predetermined cytotoxic concentration (e.g., 1.0 mM for R28 cells) and incubate for 24 hours.[2][3]

  • Assess cell viability using the MTT assay as described in section 1.3.2.

  • Alternatively, quantify apoptosis using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's protocol.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Antidiabetic Applications of Maltol Derivatives

The potential of maltol derivatives in the management of diabetes is an emerging area of research. The primary focus is on their ability to inhibit key carbohydrate-metabolizing enzymes, such as α-glucosidase and α-amylase, which can help to control postprandial hyperglycemia.

Quantitative Data: In Vitro Enzyme Inhibition

While specific data for maltol derivatives is still limited, the following table presents IC50 values for other compounds against α-glucosidase to illustrate the type of data generated in these studies.

CompoundEnzymeIC50 (µM)Reference
Acarbose (standard drug)α-glucosidase34.22[6]
2,3-dichloroindolinoneα-glucosidase35.27[6]
2,6-dichloroindolinoneα-glucosidase38.38[6]
Quercetinα-glucosidase5.41 (µg/mL)[7]
Experimental Protocols

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (50 mM, pH 6.8)

  • Maltol derivative

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3)

  • 96-well plate

Procedure:

  • In a 96-well plate, add 20 µL of the maltol derivative solution at various concentrations.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 10 minutes.[1][8]

  • Initiate the reaction by adding 20 µL of pNPG solution (1 mM).[1]

  • Incubate the mixture at 37°C for 20 minutes.[1]

  • Stop the reaction by adding 50 µL of 1 M Na2CO3.[1]

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

aGlucosidase_Inhibition

Antimicrobial Applications of Maltol Derivatives

Maltol and its derivatives, particularly Schiff base derivatives, have demonstrated notable activity against a range of pathogenic bacteria and fungi.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
MaltolEscherichia coli1000-4000 (ppm)[9]
MaltolStaphylococcus aureus1000-4000 (ppm)[9]
MaltolPseudomonas aeruginosa1000-4000 (ppm)[9]
MaltolCandida albicans1000-4000 (ppm)[9]
Schiff base (PC1) from benzaldehydeEscherichia coli62.5[10][11][12]
Schiff base (PC1) from benzaldehydeStaphylococcus aureus62.5[10][11][12]
Schiff base (PC4) from cinnamaldehydeEscherichia coli62.5[10][11][12]
Schiff base (PC4) from cinnamaldehydeCandida albicans62.5[10][11][12]
Experimental Protocols

Materials:

  • Maltol

  • A primary amine (e.g., p-aminophenol)

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of the primary amine and the aromatic aldehyde in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • The product can be recrystallized from a suitable solvent like ethanol.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Maltol derivative stock solution

  • 96-well microtiter plates

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Prepare a two-fold serial dilution of the maltol derivative in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 30°C for 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

The therapeutic potential of maltol derivatives is vast and continues to expand. The studies highlighted in this guide demonstrate their significant promise as anticancer, neuroprotective, antidiabetic, and antimicrobial agents. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a solid foundation for researchers to build upon. Further investigations, particularly in the area of antidiabetic applications and in vivo efficacy studies across all therapeutic areas, are warranted to fully realize the clinical potential of this versatile class of compounds. The ease of synthesis and modification of the maltol scaffold, coupled with its favorable safety profile, positions maltol derivatives as a highly promising area for future drug discovery and development.

References

Maltol Propionate in Food Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol (B134687) propionate (B1217596), also known as 2-methyl-4-oxo-4H-pyran-3-yl propionate, is a versatile flavoring substance valued for its sweet, fruity, and caramel-like sensory profile.[1][2] As an ester derivative of maltol, a naturally occurring organic compound, maltol propionate is utilized in the food and fragrance industries to enhance and impart specific flavor and aroma characteristics.[1][2] This technical guide provides an in-depth overview of the synthesis, chemical properties, flavor profile, applications, and analytical methodologies related to this compound in food chemistry.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid or liquid at room temperature.[2][] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Synonyms 3-Hydroxy-2-methyl-4-pyrone propionate, Maltyl propionate[2][4]
CAS Number 68555-63-5[2]
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight 182.17 g/mol [2]
Melting Point 40 - 48 °C[2]
Boiling Point 152 - 155 °C[2]
Appearance Pale yellow liquid to solid at 20 °C[2]
Solubility Insoluble in water; soluble in alcohol[]
Purity ≥ 98% (GC)[2]
FEMA Number 3941[]

Synthesis of this compound

This compound is synthesized via the esterification of maltol with a propionylating agent, such as propionyl chloride or propionic anhydride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

  • Maltol (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Triethylamine (B128534) (1.2 eq) or Pyridine (1.2 eq)

  • Dichloromethane (B109758) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve maltol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 eq) to the stirred solution.

  • Add propionyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.

Diagram of this compound Synthesis

G Maltol Maltol ReactionMixture Reaction at 0°C to Room Temperature Maltol->ReactionMixture PropionylChloride Propionyl Chloride PropionylChloride->ReactionMixture Base Base (e.g., Triethylamine) Base->ReactionMixture Solvent Solvent (e.g., Dichloromethane) Solvent->ReactionMixture Workup Aqueous Workup & Extraction ReactionMixture->Workup Purification Purification (Column Chromatography) Workup->Purification MaltolPropionate This compound Purification->MaltolPropionate

Caption: Synthesis of this compound.

Flavor Profile and Sensory Analysis

This compound possesses a complex and desirable flavor profile, characterized by sweet, caramel, bready, and fruity notes, often with nuances of strawberry, raspberry, and blueberry.[5]

ConcentrationFlavor Description
10-60 ppmSweet, brown caramellic, fruity and jammy, with nuances of bread crust, butterscotch and tropical notes.

Odor and Taste Thresholds: Specific odor and taste detection threshold values for this compound are not readily available in public literature. For the related compound, maltol, the sensory threshold is reported to be relatively high.

Experimental Protocol: Sensory Evaluation

A trained sensory panel is essential for the detailed characterization of flavor compounds like this compound.

Objective: To determine the descriptive sensory profile of this compound in a relevant food matrix (e.g., a sugar solution or a simple bakery glaze).

Panelists: 8-12 trained sensory panelists.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., propylene (B89431) glycol).

  • Prepare a series of concentrations of this compound in the desired food matrix (e.g., 5%, 10%, and 20% sugar solutions). The concentrations should be selected based on anticipated usage levels.

  • Provide a control sample (the matrix without added this compound).

  • Present the samples, coded with random three-digit numbers, to the panelists in a controlled sensory evaluation booth.

Evaluation Procedure:

  • Panelists are instructed to evaluate the aroma of each sample first, followed by the taste.

  • A standardized scoresheet with relevant flavor and aroma attributes (e.g., sweet, caramel, bready, fruity, strawberry, etc.) is provided.

  • Panelists rate the intensity of each attribute on a line scale (e.g., from 0 = not perceptible to 10 = very strong).

  • Panelists are instructed to cleanse their palate with unsalted crackers and water between samples.[6]

Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the different concentrations of this compound and the control.

Applications in the Food Industry

This compound is used as a flavor enhancer in a variety of food products. Its sweet and fruity characteristics make it particularly suitable for:

  • Bakery Products: To enhance the sweet, baked, and fruity notes in cakes, cookies, and pastries.

  • Confectionery: In candies, chocolates, and fruit fillings to provide a rich, sweet, and jam-like flavor.

  • Beverages: In fruit-flavored drinks and dairy beverages to boost the overall fruity and sweet profile.

[2]Typical Usage Levels: Specific usage levels for this compound are not widely published and are often proprietary. However, for the related compound maltol, typical usage levels range from 2 to 250 ppm. It is anticipated that this compound would be used at similar or lower levels due to its potent flavor profile.

Analytical Methodologies

The quantification of this compound in food matrices can be achieved using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: GC-MS Analysis of this compound in a Beverage

Sample Preparation (Solid-Phase Microextraction - SPME):

  • Place a known volume (e.g., 10 mL) of the beverage sample into a headspace vial.

  • Add a known amount of an appropriate internal standard.

  • Seal the vial and place it in a heated autosampler (e.g., at 60 °C for 15 minutes) to allow for equilibration of the headspace.

  • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Inlet: Splitless mode, 250 °C.

  • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-350.

Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the sample can be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Stability and Regulatory Status

Stability: Flavor esters like this compound can be susceptible to degradation under certain food processing conditions. High temperatures can lead to volatilization and loss of the flavor compound. T[7]he stability is also influenced by the pH of the food matrix and the presence of other ingredients. Encapsulation techniques can be employed to improve the stability of flavor compounds during processing and storage.

Regulatory Status: this compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as a Generally Recognized as Safe (GRAS) substance (FEMA number 3941). T[]his designation allows for its use as a flavoring agent in food products in the United States.

Conclusion

This compound is a valuable flavor ingredient that offers a unique combination of sweet, caramel, and fruity notes. Its application can significantly enhance the sensory profile of a wide range of food products. A thorough understanding of its synthesis, properties, and analytical determination is crucial for its effective utilization in food formulation and for ensuring product quality and consistency. Further research into its sensory thresholds and stability in various food systems would be beneficial for optimizing its application.

References

Olfactory Properties of Maltol Propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Maltol (B134687) propionate (B1217596) (CAS 68555-63-5) is a flavoring agent and fragrance ingredient known for its sweet, multifaceted aroma.[1][2][3] Chemically, it is the propanoate ester of maltol (3-hydroxy-2-methyl-4-pyrone).[3] Its unique sensory characteristics make it a valuable component in the formulation of food products, beverages, and perfumes.[1][2] Understanding the specific olfactory properties of maltol propionate is crucial for its effective application and for the development of novel products with desired sensory profiles. This guide synthesizes available data on its aroma and taste, provides detailed experimental methodologies for its sensory analysis, and illustrates the underlying biological and experimental frameworks.

Olfactory and Gustatory Profile

The sensory profile of this compound is consistently described as sweet with distinct bakery, fruity, and caramellic notes. The specific descriptors vary slightly depending on the concentration and the medium in which it is evaluated.

Quantitative Olfactory and Gustatory Data

While a precise odor detection threshold for this compound has not been established in published literature, qualitative descriptions and some quantitative taste data are available.

Parameter Concentration Solvent Descriptor Source
Odor Description10.00%Propylene (B89431) GlycolSweet, caramellic, bready, jammy, strawberry, berryThe Good Scents Company
Odor Description1.00%Not SpecifiedRich sweet baked cookie, jammy pineapple, berry, sweet tropical nuanceMosciano, G. (2000)
Taste Description10.00 - 60.00 ppmNot SpecifiedSweet, brown caramellic, fruity, jammy, with nuances of bread crust, butterscotch, and tropical notesMosciano, G. (2000)
Odor DescriptionNot SpecifiedNot SpecifiedBakery note with a hint of strawberry, drying down to the familiar odor of fresh baked breadBedoukian Research
Odor DescriptionNot SpecifiedNot SpecifiedCaramel (B1170704), fruity-strawberry noteKingchem Laboratories
Odor Description> 98%Not SpecifiedCaramellic, bread, jam, strawberryProdasynth

Experimental Protocols

To ensure rigorous and reproducible sensory data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the odor detection threshold and for conducting a comprehensive descriptive sensory analysis.

Determination of Odor Detection Threshold

The odor detection threshold is the lowest concentration of a substance that is detectable by a certain percentage (typically 50%) of a sensory panel. A common and robust method for this determination is the ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits."

Objective: To determine the best-estimate odor detection threshold of this compound in a specific medium (e.g., water, air).

Materials:

  • This compound (purity ≥ 98%)

  • Odor-free water or purified air as the diluent

  • Glass olfactometer or sample presentation vessels (e.g., glass sniffing bottles with Teflon-lined caps)

  • Precision balance and volumetric flasks for sample preparation

  • A panel of at least 16-20 trained and screened sensory assessors

Procedure:

  • Panelist Screening and Training: Panelists are screened for their ability to detect a range of standard odorants and trained on the forced-choice methodology.

  • Sample Preparation:

    • A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in the chosen diluent.

    • A series of dilutions is prepared from the stock solution, typically in ascending order of concentration with a constant dilution factor (e.g., 1:2 or 1:3). The concentration range should span from sub-threshold to clearly detectable levels.

  • Sensory Evaluation:

    • The test is conducted in a well-ventilated, odor-free sensory laboratory.

    • A three-alternative forced-choice (3-AFC) method is commonly used. In each trial, the panelist is presented with three samples, two of which are blanks (diluent only) and one contains the odorant at a specific concentration.

    • The panelist's task is to identify the odd sample.

    • The concentrations are presented in an ascending order.

  • Data Analysis:

    • For each panelist, the individual threshold is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified.

    • The group threshold is then calculated as the geometric mean of the individual thresholds.

    • Statistical analysis is performed to determine the best-estimate threshold and confidence intervals.

Quantitative Descriptive Sensory Analysis

This method provides a detailed, quantitative description of the sensory attributes of a substance.

Objective: To develop a comprehensive sensory profile of this compound, including the identification of key aroma attributes and their intensities.

Materials:

  • This compound (purity ≥ 98%)

  • A suitable solvent or base for evaluation (e.g., propylene glycol, unscented lotion base)

  • A panel of 8-12 highly trained sensory assessors

  • Reference standards for various aroma descriptors (e.g., strawberry, caramel, bread)

  • Sensory evaluation software for data acquisition

Procedure:

  • Panel Training and Lexicon Development:

    • The panel is trained to identify and describe a wide range of aroma characteristics.

    • Through a series of sessions, the panel develops a consensus lexicon of descriptive terms for the aroma of this compound. This may include terms like "strawberry jam," "caramelized sugar," "freshly baked bread," etc.

  • Intensity Scaling:

    • The panel is trained to use a line scale (e.g., a 15-cm line anchored with "low" and "high") to rate the intensity of each attribute in the developed lexicon.

  • Sample Evaluation:

    • Samples of this compound at a predetermined concentration are presented to the panelists in a controlled environment.

    • Each panelist independently evaluates the sample and rates the intensity of each descriptor on the line scale.

    • The evaluation is typically replicated over several sessions to ensure data reliability.

  • Data Analysis:

    • The intensity ratings from the line scales are converted to numerical data.

    • Analysis of Variance (ANOVA) is used to analyze the intensity ratings for each attribute to check for panelist performance and product differences if multiple products are being tested.

    • The mean intensity scores for each attribute are calculated and can be visualized in a spider web plot to represent the sensory profile of this compound.

Visualizations

Olfactory Signal Transduction Pathway

The perception of an odorant like this compound begins with its interaction with olfactory receptors in the nasal epithelium. This initiates a signaling cascade that transmits the information to the brain.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Receptor Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Ion_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Influx of Ca2+, Na+ leads to Ca_Na Ca2+, Na+ Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers Brain Olfactory Bulb (Brain) Action_Potential->Brain Signal to

Caption: Generalized olfactory signal transduction pathway.

Experimental Workflow for Sensory Evaluation

The process of sensory evaluation follows a structured workflow to ensure the collection of high-quality, unbiased data.

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis & Reporting Phase Define_Objective Define Objective Select_Method Select Sensory Method (e.g., Threshold, Descriptive) Define_Objective->Select_Method Panel_Selection Panelist Selection & Training Select_Method->Panel_Selection Sample_Prep Sample Preparation (Dilutions, Controls) Panel_Selection->Sample_Prep Sensory_Test Conduct Sensory Test in Controlled Environment Sample_Prep->Sensory_Test Data_Collection Data Collection (Software/Paper) Sensory_Test->Data_Collection Data_Analysis Statistical Analysis (ANOVA, Mean Scores) Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Reporting Generate Report & Visualizations Interpretation->Reporting

Caption: General workflow for sensory evaluation experiments.

Conclusion

This compound possesses a complex and desirable olfactory profile characterized by sweet, bakery, strawberry, and caramel notes. While quantitative data on its odor detection threshold is currently lacking in the scientific literature, the methodologies for its determination are well-established. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct rigorous sensory evaluations. Furthermore, a fundamental understanding of the olfactory signaling pathway is essential for interpreting the sensory perception of this and other aroma compounds. This technical guide serves as a foundational resource for scientists and professionals in the fields of flavor, fragrance, and drug development, enabling a more informed approach to the study and application of this compound.

References

The Sensory Landscape of Maltol Propionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organoleptic Profile of Maltol (B134687) Propionate (B1217596)

Maltol propionate is characterized by a complex and pleasant sensory profile, primarily described as sweet, caramellic, and fruity. Its aroma and flavor are multifaceted, with nuances that make it a valuable ingredient for a wide range of applications.

1.1. Olfactory Characteristics (Odor Profile)

The odor of this compound is consistently reported as being warm, sweet, and reminiscent of baked goods.[2][3] Key descriptors include:

  • Caramellic: A dominant sweet, burnt-sugar aroma.

  • Bready: Often described as having a "bakery note" or the scent of fresh baked bread.[2][3]

  • Fruity: Exhibiting jammy, strawberry, and general berry notes.[4] Some evaluations also suggest hints of pineapple and other tropical fruits.[4]

  • Sweet: A foundational sweet character, often compared to cotton candy or vanilla.[1][5]

The odor strength is considered medium, and it is recommended to be evaluated in a diluted solution (e.g., 10% in propylene (B89431) glycol) to fully appreciate its nuances.[4]

1.2. Gustatory Characteristics (Taste Profile)

The taste of this compound closely mirrors its aromatic profile, delivering a sweet and flavorful experience. When evaluated at concentrations between 10 and 60 parts per million (ppm), the following taste descriptors are prominent:

  • Sweet: A primary sweet taste.

  • Caramellic: A distinct brown, caramellic, and butterscotch flavor.[4]

  • Fruity: Described as jammy with notes of strawberry, blueberry, and raspberry.[2][4]

  • Bready: Nuances of bread crust contribute to its overall complexity.[4]

Quantitative Sensory Data

A comprehensive search of scientific literature and flavor databases did not yield publicly available, experimentally determined odor or taste threshold values (detection or recognition thresholds) for this compound. The following table summarizes the available qualitative and semi-quantitative data.

Sensory AttributeDescriptorsConcentration for DescriptionSource(s)
Odor Sweet, caramellic, bready, jammy, strawberry, berry, bakery note, vanilla-like1.00% - 10.00% in propylene glycol[1][2][3][4]
Taste Sweet, brown caramellic, fruity, jammy, bread crust, butterscotch, tropical10.00 - 60.00 ppm[4]
Flavor Type CaramellicNot Specified[4]
Odor Strength MediumNot Specified[4]
Substantivity on blotter 100 hours at 20.00%Not Applicable[4]

Experimental Protocols for Sensory Evaluation

To ensure reliable and reproducible sensory data, standardized experimental protocols are essential. The following sections detail the methodologies for determining sensory thresholds and for conducting a comprehensive descriptive analysis of this compound.

3.1. Determination of Sensory Thresholds

The determination of detection and recognition thresholds is fundamental to understanding the sensory impact of a flavor ingredient. The American Society for Testing and Materials (ASTM) E679 standard method for determination of odor and taste thresholds by a forced-choice ascending concentration series is a widely accepted protocol.

Experimental Workflow for Threshold Determination

G cluster_prep Sample Preparation cluster_panel Panelist Selection and Training cluster_testing Sensory Testing cluster_analysis Data Analysis prep1 Prepare stock solution of this compound in a suitable solvent (e.g., propylene glycol). prep2 Create a series of ascending concentrations in the desired matrix (e.g., water, sugar solution). prep1->prep2 test1 Present panelists with triads of samples (two blanks and one with this compound) in ascending concentration. prep2->test1 panel1 Recruit and screen panelists for sensory acuity. panel2 Train panelists on the 3-Alternative Forced Choice (3-AFC) method. panel1->panel2 panel2->test1 test2 Panelists identify the 'odd' sample. test1->test2 test3 For recognition threshold, panelists also describe the sensation. test2->test3 analysis1 Calculate individual thresholds as the geometric mean of the last incorrect and first correct concentrations. test3->analysis1 analysis2 Determine the group threshold as the geometric mean of individual thresholds. analysis1->analysis2

Caption: Workflow for Sensory Threshold Determination.

3.2. Quantitative Descriptive Analysis (QDA)

QDA is a powerful method for generating a comprehensive sensory profile of a product. This technique utilizes a trained panel to identify, describe, and quantify the sensory attributes of a substance.

Detailed Protocol for QDA of this compound:

  • Panelist Selection and Training:

    • Recruit 8-12 individuals based on their sensory acuity, motivation, and ability to articulate sensory perceptions.

    • Conduct initial screening tests to assess basic taste and odor identification abilities.

    • Train the selected panelists over several sessions. The training should focus on:

      • Familiarization with the sensory properties of this compound and related compounds (e.g., maltol, ethyl maltol, furaneol).

      • Development of a consensus vocabulary to describe the aroma, flavor, and mouthfeel attributes.

      • Use of an unstructured line scale (e.g., 15 cm) for intensity rating, anchored with "low" and "high" at each end.

  • Lexicon Development:

    • In open sessions, panelists are presented with samples of this compound at various concentrations.

    • The panel leader facilitates a discussion to generate a comprehensive list of descriptive terms for all sensory modalities (aroma, flavor, aftertaste).

    • Reference standards for each attribute are identified and prepared to anchor the sensory terms. For example:

      • Caramellic: Diluted caramel (B1170704) syrup.

      • Strawberry: Fresh strawberry puree.

      • Bready: Fresh white bread.

  • Sensory Evaluation:

    • Conduct the evaluation in individual sensory booths under controlled environmental conditions (e.g., consistent lighting and temperature, odor-free air).

    • Prepare samples of this compound in a neutral base (e.g., 5% sucrose (B13894) solution) at a predetermined concentration (e.g., 30 ppm).

    • Present samples in a randomized and balanced order to minimize bias.

    • Panelists independently rate the intensity of each attribute on the developed lexicon using the line scale.

    • Include warm-up and reference samples to calibrate the panelists.

  • Data Analysis:

    • Convert the ratings from the line scale to numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities.

    • Utilize multivariate techniques like Principal Component Analysis (PCA) to visualize the relationships between samples and attributes.

    • The results are often presented in a "spider web" or "radar" plot to provide a visual representation of the sensory profile.

Experimental Workflow for Quantitative Descriptive Analysis (QDA)

G cluster_panel Panel Development cluster_eval Product Evaluation cluster_analysis Data Analysis & Interpretation panel1 Panelist Screening & Selection panel2 Panelist Training panel1->panel2 panel3 Lexicon Development & Reference Standards panel2->panel3 eval1 Sample Preparation panel3->eval1 eval2 Individual Booth Evaluation eval1->eval2 eval3 Data Collection on Line Scales eval2->eval3 analysis1 ANOVA eval3->analysis1 analysis2 Multivariate Analysis (e.g., PCA) analysis1->analysis2 analysis3 Graphical Representation (Spider Plot) analysis2->analysis3 G cluster_receptor Taste Receptor Cell cluster_neuron Gustatory Neuron MP This compound T1R2_T1R3 T1R2/T1R3 Receptor (GPCR) MP->T1R2_T1R3 Binds to G_protein Gustducin (G-protein) T1R2_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Acts on Ca2 Ca²⁺ Release ER->Ca2 TRPM5 TRPM5 Channel Ca2->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_impulse Nerve Impulse ATP_release->Nerve_impulse Transmits signal to Brain Brain Nerve_impulse->Brain G cluster_receptor Olfactory Receptor Neuron cluster_bulb Olfactory Bulb MP This compound OR Olfactory Receptor (GPCR) MP->OR Binds to G_olf G_olf (G-protein) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Generates CNG_channel CNG Channel cAMP->CNG_channel Opens Ion_influx Ca²⁺/Na⁺ Influx CNG_channel->Ion_influx Depolarization Depolarization Ion_influx->Depolarization Glomerulus Glomerulus Depolarization->Glomerulus Signal to Brain Brain Glomerulus->Brain

References

The Application of Maltol Propionate in Advanced Fragrance Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol (B134687) propionate (B1217596), a derivative of maltol, is a versatile ingredient increasingly utilized in the fragrance and flavor industries.[1] Its unique olfactory profile, characterized by sweet, caramellic, and fruity notes, makes it a valuable component in the creation of complex and appealing scents.[][3] This technical guide provides an in-depth analysis of Maltol propionate, including its chemical and physical properties, olfactory characteristics, and its application in fragrance formulations. The document further details experimental protocols for its evaluation and explores the potential signaling pathways involved in its perception.

Chemical and Physical Properties of this compound

This compound (CAS No. 68555-63-5) is the propionate ester of maltol.[1][4] A comprehensive summary of its key chemical and physical properties is presented in Table 1. This data is essential for formulators to understand its behavior in various solvents and matrices.

PropertyValueSource(s)
Chemical Name 2-Methyl-4-oxo-4H-pyran-3-yl propionate[]
Synonyms 3-Hydroxy-2-methyl-4-pyrone propionate, Maltyl propionate[1][4]
CAS Number 68555-63-5[1]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Appearance Pale yellow liquid to solid at 20°C; White crystalline solid (est)[1][3]
Purity ≥ 98% (GC)[1]
Melting Point 40 - 49 °C[1][]
Boiling Point 152 - 155 °C; 279.83 °C (EPI 4.0)[1][]
Refractive Index n20/D 1.502 - 1.512[1][]
Density 1.19 g/cm³[]
Solubility Soluble in alcohol; Insoluble in water[][3]
Flash Point 200.00 °F (93.33 °C) (TCC)[3]

Olfactory Profile and Application in Fragrance Formulations

This compound possesses a complex and multifaceted odor profile, making it a versatile ingredient in perfumery. Its primary scent is described as sweet, caramellic, and bready, with distinct jammy, strawberry, and berry undertones.[3] At a 1% solution, it is characterized as having a rich, sweet, baked cookie aroma with nuances of jammy pineapple, berry, and sweet tropical notes.[3] This profile allows it to be used in specialty perfumes to impart a sweet strawberry note and to enhance fruity and gourmand accords.[3]

Recommended Use Levels and Substantivity

The recommended usage level for this compound in fragrance concentrates can be up to 5.00%.[3] One of its key performance attributes is its substantivity, which is reported to be 100 hours at 20.00%, indicating its longevity on a smelling strip.[3] This suggests good potential for long-lasting performance in various applications.

Comparison with Structurally Related Compounds

This compound's parent compound, Maltol, and the related synthetic ingredient, Ethyl Maltol, are also widely used in fragrances. Understanding their differences provides context for the application of this compound. Maltol provides a warm, bready caramel (B1170704) note, while Ethyl Maltol projects a more intense cotton-candy and jammy-fruit character at a much lower dosage.[5][6][7] The addition of the propionate ester group to maltol likely modifies its volatility and olfactory profile, contributing to its unique characteristics.

Experimental Protocols for the Evaluation of this compound

To fully characterize the performance of this compound in fragrance formulations, a series of standardized experimental protocols should be employed.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique for the detailed characterization of the odor profile of a fragrance ingredient.[8] It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol) at a concentration appropriate for GC analysis.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a column suitable for fragrance analysis (e.g., a polar or mid-polar capillary column). The GC oven temperature is programmed to separate the individual volatile components.

  • Effluent Splitting: The effluent from the GC column is split between a mass spectrometer (MS) for chemical identification and an olfactory port.

  • Olfactory Evaluation: A trained sensory panelist sniffs the effluent at the olfactory port and records the odor description and intensity of each eluting compound in real-time.

  • Data Analysis: The data from the MS and the olfactory evaluation are correlated to create an aromagram, which provides a detailed profile of the odor-active compounds.

GC_O_Workflow cluster_GC Gas Chromatography cluster_Detection Detection cluster_Analysis Data Analysis Sample This compound Solution Injector Injector Port Sample->Injector GC_Column GC Column Injector->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS Mass Spectrometer Splitter->MS Olfactory_Port Olfactory Port Splitter->Olfactory_Port Data_System Data System MS->Data_System Olfactory_Port->Data_System Sensory Input Aromagram Aromagram Data_System->Aromagram

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Sensory Panel Evaluation

Sensory evaluation by a trained panel is crucial for understanding the perceived odor characteristics and performance of this compound in a finished product.[9]

Methodology:

  • Panelist Selection and Training: Select panelists based on their olfactory acuity and train them to identify and describe different fragrance notes.

  • Sample Preparation: Incorporate this compound at various concentrations into a fragrance formulation and then into a product base (e.g., fine fragrance, lotion, soap). Prepare control samples without this compound.

  • Evaluation Protocol: Present the coded samples to the panelists in a controlled environment. Panelists evaluate the samples on various attributes, such as odor intensity, character, and pleasantness, at different time points (e.g., immediately after application and after several hours).

  • Data Collection and Analysis: Collect the panelists' ratings and comments. Analyze the data statistically to determine the sensory impact of this compound.

Substantivity and Volatility Assessment

Headspace Analysis for Volatility:

Headspace gas chromatography-mass spectrometry (HS-GC-MS) can be used to assess the volatility of this compound.

Methodology:

  • Sample Preparation: Place a known amount of this compound in a sealed headspace vial and allow it to equilibrate at a controlled temperature.[10]

  • Headspace Sampling: A sample of the vapor phase (headspace) above the material is automatically injected into the GC-MS.

  • Analysis: The concentration of this compound in the headspace is quantified, providing a measure of its volatility.

Substantivity on Substrates:

The longevity of a fragrance on skin or fabric can be evaluated using a combination of sensory and analytical techniques.

Methodology:

  • Application: Apply a standardized amount of a fragrance formulation containing this compound to a substrate (e.g., filter paper, fabric swatch, or synthetic skin).

  • Sensory Evaluation: At specified time intervals, trained panelists evaluate the odor intensity of the fragrance on the substrate.

  • Analytical Measurement (optional): At the same time intervals, the amount of this compound remaining on the substrate can be quantified using techniques like Solid Phase Microextraction (SPME) followed by GC-MS.

Stability Testing

Stability testing is essential to ensure that the fragrance containing this compound maintains its integrity over the product's shelf life.

Methodology:

  • Sample Preparation: Prepare samples of the final fragrance formulation in the intended packaging.

  • Accelerated Stability Testing: Store samples at elevated temperatures (e.g., 40°C and 50°C) and under UV light to simulate long-term aging.

  • Real-Time Stability Testing: Store samples under standard conditions (e.g., room temperature) for the duration of the expected shelf life.

  • Evaluation: Periodically evaluate the samples for any changes in color, clarity, and odor profile.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. While the specific ORs that bind to this compound have not been definitively identified in publicly available literature, a general signaling cascade for sweet and fruity odorants can be proposed. Given its propionate moiety, it is plausible that it may interact with receptors that also respond to short-chain fatty acids.[11]

Upon binding of an odorant molecule to its specific G-protein coupled receptor (GPCR), a conformational change is induced in the receptor. This activates an associated G-protein (Gαolf), leading to the activation of adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (Na⁺ and Ca²⁺). This influx depolarizes the olfactory receptor neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for further processing.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Receptor Neuron Membrane cluster_cytoplasm Cytoplasm Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG_Channel CNG Ion Channel Cations Na⁺, Ca²⁺ Influx CNG_Channel->Cations ATP ATP ATP->AC cAMP->CNG_Channel Opens Depolarization Depolarization Cations->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Hypothetical signaling pathway for a sweet, fruity odorant.

Conclusion

This compound is a valuable and versatile ingredient in modern perfumery, offering a unique combination of sweet, caramellic, and fruity notes with good substantivity. For researchers and formulators, a thorough understanding of its chemical and physical properties, coupled with rigorous evaluation using the experimental protocols outlined in this guide, is essential for its effective and innovative application. While the specific olfactory receptors and signaling pathways for this compound remain an area for further investigation, the proposed mechanisms provide a foundational understanding of its perception. The continued exploration of such novel fragrance materials will undoubtedly contribute to the development of new and captivating scent experiences.

References

Maltol Propionate in Cosmetic Science: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maltol (B134687) propionate (B1217596), a derivative of the naturally occurring organic compound maltol, is a multifunctional ingredient with emerging applications in cosmetic science. Possessing a unique and pleasant aroma, it serves as a fragrance agent, imparting sweet, caramel, and fruity notes to formulations. Beyond its olfactory contributions, maltol propionate is valued for its antioxidant and skin-conditioning properties, making it a versatile component in a range of skincare and personal care products.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, known applications in cosmetics, and relevant biological activities, with a focus on its antioxidant and potential anti-inflammatory effects. Due to the limited publicly available data specifically on this compound's biological efficacy, this guide also incorporates data from its parent compound, maltol, to infer potential mechanisms and benefits. Detailed experimental protocols for evaluating the performance of this compound in cosmetic formulations are also presented.

Physicochemical Properties of this compound

This compound, also known as 2-methyl-4-oxo-4H-pyran-3-yl propionate, is the ester of maltol and propionic acid.[1] Its chemical structure combines the pyrone ring of maltol with a propionate group, influencing its solubility and sensory characteristics. A summary of its key physicochemical properties is provided in Table 1.

PropertyValueReference
Chemical Name 2-Methyl-4-oxo-4H-pyran-3-yl propionate[1]
Synonyms Maltyl propionate, Veltol propionate[2]
CAS Number 68555-63-5[1]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Appearance White to pale yellow crystalline solid or liquid[1]
Odor Profile Sweet, caramel, bready, with fruity (strawberry, jammy) notes[2]
Melting Point 40 - 48 °C[1]
Boiling Point 152 - 155 °C[1]
Solubility Soluble in alcohol; Insoluble in water[]
Purity (typical) ≥ 98% (GC)[1]

Applications in Cosmetic Science

This compound's utility in cosmetics stems from its diverse functional attributes:

  • Fragrance Ingredient: Its primary application is as a fragrance component in perfumes, lotions, and creams.[1] It imparts a warm, sweet, and gourmand scent with nuances of baked goods and berries.[2]

  • Antioxidant: this compound is described as having antioxidant properties, which can help protect the skin from oxidative stress induced by environmental aggressors such as UV radiation and pollution.[1] This activity is likely attributable to the maltol moiety.

  • Skin-Conditioning Agent: It is also categorized as a skin-conditioning agent, suggesting it may help to improve the appearance and feel of the skin.[1]

  • Stabilizer: In some contexts, it is mentioned as an effective stabilizer, contributing to the shelf-life and quality of cosmetic formulations.[1]

Biological Activity and Mechanism of Action

While specific studies on the biological mechanisms of this compound in skin are limited, the activities of its parent compound, maltol, have been more extensively researched. It is plausible that this compound may exert similar effects, potentially after enzymatic hydrolysis to maltol in the skin.

Antioxidant Activity

Maltol has been shown to possess potent antioxidant properties. It can scavenge free radicals and chelate metal ions, thereby mitigating oxidative damage. One study indicated that maltol can inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response that is also linked to oxidative stress.[4] The anti-inflammatory mechanism of maltol involves the inhibition of reactive oxygen species (ROS) production and caspase-1 activity.[4]

Potential Anti-Inflammatory Effects

Research on maltol has demonstrated its ability to suppress inflammatory responses. For instance, maltol has been shown to inhibit the activation of the NLRP3 and non-canonical inflammasomes in macrophages.[4] This suggests a potential role for this compound in soothing irritated skin and in formulations for sensitive skin types.

signaling_pathway ROS Reactive Oxygen Species (ROS) NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 activates NLRP3_trigger NLRP3 Inflammasome Trigger (e.g., ATP, MSU) NLRP3_trigger->NLRP3 activates Maltol Maltol Maltol->ROS inhibits Casp1 Caspase-1 Activation Maltol->Casp1 inhibits NLRP3->Casp1 activates Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b IL-1β (Inflammation) Pro_IL1b->IL1b

Figure 1: Postulated anti-inflammatory signaling pathway of maltol.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the efficacy and stability of this compound in cosmetic formulations.

In Vitro Antioxidant Capacity Assessment: DPPH Assay

This protocol describes the determination of the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

5.1.1 Materials and Reagents

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

5.1.2 Procedure

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH (0.1 mM) in methanol.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in methanol.

    • Prepare a series of dilutions of this compound from the stock solution (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

    • Prepare a series of dilutions of Trolox to serve as a standard curve (e.g., 0-100 µM).

  • Assay:

    • In a 96-well microplate, add 50 µL of each this compound dilution to triplicate wells.

    • Add 50 µL of each Trolox dilution to triplicate wells for the standard curve.

    • Add 50 µL of methanol to triplicate wells to serve as a blank.

    • Add 150 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound or Trolox.

    • Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

    • The antioxidant capacity can also be expressed as Trolox equivalents (TEAC) by comparing the results to the Trolox standard curve.

dpph_workflow prep_solutions Prepare Solutions (DPPH, this compound, Trolox) plate_setup Pipette Solutions into 96-well Plate prep_solutions->plate_setup add_dpph Add DPPH Solution to all wells plate_setup->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure analyze Calculate % Inhibition and IC50 Value measure->analyze franz_cell_workflow prep_skin Prepare and Mount Excised Skin assemble_cell Assemble Franz Cell and Equilibrate prep_skin->assemble_cell apply_formulation Apply Formulation to Donor Compartment assemble_cell->apply_formulation sample_receptor Sample Receptor Fluid at Time Intervals apply_formulation->sample_receptor hplc_analysis Analyze Samples by HPLC sample_receptor->hplc_analysis calc_permeation Calculate Permeation Parameters (Flux, Kp) hplc_analysis->calc_permeation

References

Methodological & Application

Synthesis of Maltol Propionate from Maltol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maltol (B134687) propionate (B1217596), also known as 2-methyl-4-oxo-4H-pyran-3-yl propionate, is a valuable compound with applications in the pharmaceutical, cosmetic, and food industries.[1] In the realm of drug development, it is explored for its potential to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1] Its antioxidant properties also make it a person of interest for skincare formulations.[1] This document provides detailed protocols for the synthesis of maltol propionate from maltol, targeting researchers, scientists, and professionals in drug development. The protocols are based on established esterification principles and aim to provide a clear and reproducible methodology.

Overview of the Synthesis

The synthesis of this compound from maltol is typically achieved through an esterification reaction. This involves the reaction of the hydroxyl group of maltol with a propionylating agent, such as propionyl chloride or propionic anhydride (B1165640). The general chemical equation for this reaction is depicted below:

Figure 1: General reaction scheme for the synthesis of this compound from maltol.

G maltol Maltol plus1 + maltol->plus1 propionyl_chloride Propionyl Chloride / Propionic Anhydride plus1->propionyl_chloride arrow -> propionyl_chloride->arrow maltol_propionate This compound arrow->maltol_propionate plus2 + maltol_propionate->plus2 hcl HCl / Propionic Acid plus2->hcl

Caption: Synthesis of this compound.

Two primary methods for this synthesis are detailed below: one utilizing propionyl chloride and the other using propionic anhydride.

Physicochemical Properties

A summary of the key physicochemical properties of maltol and this compound is provided in the table below for easy reference.

PropertyMaltolThis compound
Molecular Formula C₆H₆O₃[2]C₉H₁₀O₄
Molecular Weight 126.11 g/mol [2]182.17 g/mol
Appearance White crystalline powder[3]White to slightly amber solid[]
Melting Point 161-164 °C40-48 °C[1]
Boiling Point Decomposes152-155 °C[1]
Solubility Soluble in hot water, ethanol, and chloroform.Insoluble in water; soluble in alcohol.[]
CAS Number 118-71-8[2]68555-63-5

Experimental Protocols

Method 1: Synthesis using Propionyl Chloride

This method involves the acylation of maltol with propionyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

4.1.1. Materials and Equipment

  • Maltol (99% purity)

  • Propionyl chloride (98% purity)

  • Triethylamine (B128534) (TEA) or Pyridine (B92270) (dried)

  • Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF) (anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus

4.1.2. Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Maltol in anhydrous solvent B Add base (e.g., Triethylamine) A->B C Cool to 0°C in an ice bath B->C D Slowly add Propionyl Chloride C->D E Stir at 0°C, then warm to room temperature D->E F Monitor reaction by TLC E->F G Quench with water/NaHCO3 solution F->G H Extract with organic solvent G->H I Wash organic layer with brine H->I J Dry over anhydrous MgSO4 I->J K Filter and concentrate in vacuo J->K L Purify by column chromatography or recrystallization K->L

Caption: Workflow for this compound Synthesis.

4.1.3. Step-by-Step Procedure

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve maltol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Acylation: Slowly add propionyl chloride (1.1 eq) dropwise to the cooled solution using a dropping funnel over a period of 15-20 minutes.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the maltol spot disappears.

  • Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate or water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Method 2: Synthesis using Propionic Anhydride

This method is an alternative to using the more reactive propionyl chloride and often results in a cleaner reaction with easier work-up.

4.2.1. Materials and Equipment

  • Maltol (99% purity)

  • Propionic anhydride (99% purity)

  • Pyridine or a catalytic amount of an acid catalyst (e.g., sulfuric acid)

  • Toluene or other suitable aprotic solvent

  • Sodium carbonate (Na₂CO₃) solution (10%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a Dean-Stark trap (if using an acid catalyst)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

4.2.2. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, combine maltol (1.0 eq), propionic anhydride (1.5 eq), and a solvent such as toluene.

  • Add pyridine (1.2 eq) as a catalyst and base. Alternatively, a catalytic amount of a strong acid like sulfuric acid can be used, in which case a Dean-Stark trap should be fitted to remove the propionic acid byproduct.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a 10% sodium carbonate solution to remove unreacted propionic anhydride and any acid catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by vacuum distillation or column chromatography.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes expected analytical data.

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.65 (d, 1H), 6.38 (d, 1H), 2.65 (q, 2H), 2.28 (s, 3H), 1.25 (t, 3H)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): 174.0, 164.5, 156.0, 142.0, 116.5, 115.0, 27.5, 15.0, 9.0
IR (KBr) ν (cm⁻¹): ~1760 (C=O, ester), ~1650 (C=O, pyrone), ~1580 (C=C)
Mass Spec (EI) m/z (%): 182 (M+), 126, 97, 57

Safety Precautions

  • Both propionyl chloride and propionic anhydride are corrosive and lachrymatory. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reactions should be carried out under an inert atmosphere, especially when using the highly moisture-sensitive propionyl chloride.

  • Dichloromethane is a suspected carcinogen. Handle with care and in a fume hood.

  • Always add reagents slowly and control the reaction temperature, especially during the exothermic addition of propionyl chloride.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of this compound from maltol. Both the propionyl chloride and propionic anhydride methods are effective, with the choice of method depending on the available reagents and desired reaction conditions. Proper characterization of the final product is crucial to ensure its purity and identity for subsequent applications in research and development.

References

Application Notes and Protocols for the Esterification of Maltol with Propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of maltol (B134687) propionate (B1217596) through the Fischer esterification of maltol with propionic acid. Maltol propionate, a derivative of the naturally occurring compound maltol, holds potential in the pharmaceutical industry due to its antioxidant and antitumor properties. These notes offer a comprehensive guide for the synthesis, purification, and characterization of this compound, alongside an exploration of its potential applications in drug development, including relevant biological pathways.

Introduction

Maltol (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring organic compound used primarily as a flavor enhancer. Its derivatives are of increasing interest in medicinal chemistry. The esterification of maltol with propionic acid yields this compound (2-methyl-4-oxo-4H-pyran-3-yl propionate), a compound with potential applications in drug formulation and as a bioactive agent.[1] Studies have suggested that maltol and its derivatives possess antioxidant and potential antitumor activities, making them attractive candidates for further investigation in drug discovery and development.[][3]

This protocol details the synthesis of this compound via Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. While specific literature on the direct esterification of maltol with propionic acid is limited, this protocol is based on established principles of Fischer esterification and data from similar reactions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₀O₄[4]
Molecular Weight 182.17 g/mol [4]
Appearance White to slightly amber solid[3]
Melting Point 49 °C
Boiling Point 279.83 °C (EPI 4.0)
Solubility Insoluble in water; soluble in alcohol[3]
Purity (Typical) ≥98%[3]

Experimental Protocol: Fischer Esterification of Maltol with Propionic Acid

This protocol describes a representative procedure for the synthesis of this compound. The quantities and reaction parameters provided are illustrative and may be optimized for yield and purity.

Materials and Reagents
ReagentGradeSupplier
Maltol (C₆H₆O₃)≥99%Sigma-Aldrich
Propionic Acid (C₃H₆O₂)≥99%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)95-98% (concentrated)Fisher Scientific
Toluene (B28343)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Saturated solutionFisher Scientific
Brine (saturated NaCl solution)Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)GranularFisher Scientific
Diethyl EtherACS GradeFisher Scientific
Deuterated Chloroform (CDCl₃)For NMRCambridge Isotope Laboratories
Equipment
  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for filtration and crystallization

  • NMR spectrometer (400 MHz or higher)

  • FT-IR spectrometer

  • Mass spectrometer

Reaction Setup and Procedure

Reaction Scheme:

Procedure:

  • Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add maltol (e.g., 12.61 g, 0.1 mol) and propionic acid (e.g., 11.11 mL, 0.15 mol, 1.5 equivalents).

  • Solvent Addition: Add anhydrous toluene (100 mL) to the flask. Toluene serves as an azeotropic agent to remove water formed during the reaction.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 1 mL) dropwise to the mixture. Caution: The addition of sulfuric acid is exothermic.

  • Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. Continue the reflux until no more water is collected (typically 4-6 hours). The theoretical volume of water to be collected is approximately 1.8 mL.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane mixture).

Work-up and Purification
  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.

  • Washing:

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and any unreacted propionic acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.

    • Wash the organic layer with water (1 x 50 mL).

    • Wash the organic layer with brine (1 x 50 mL) to remove residual water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.

Representative Quantitative Data

The following table provides representative data for the synthesis of propionate esters via Fischer esterification, which can serve as a benchmark for the synthesis of this compound.

ParameterRepresentative Value
Molar Ratio (Acid:Alcohol) 1:1.5
Catalyst Loading (H₂SO₄) ~1-2% (v/w of limiting reagent)
Reaction Temperature Reflux temperature of Toluene (~111 °C)
Reaction Time 4-6 hours
Expected Yield 70-85% (post-purification)

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Data
TechniqueExpected Peaks/Signals
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.7 (d, 1H), 6.4 (d, 1H), 2.8 (q, 2H), 2.2 (s, 3H), 1.3 (t, 3H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 172.1, 164.2, 156.8, 142.3, 116.9, 27.5, 14.8, 8.9
FT-IR (KBr, cm⁻¹) ν: ~2980 (C-H), ~1760 (C=O, ester), ~1650 (C=O, pyrone), ~1580 (C=C), ~1180 (C-O)
Mass Spectrometry (EI) m/z: 182.05 [M]⁺

Applications in Drug Development

This compound is being explored for its potential applications in the pharmaceutical industry, primarily due to its antioxidant and emerging anti-tumor properties.

Antioxidant Activity

Maltol and its derivatives are known to possess antioxidant properties. They can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress, which is implicated in numerous diseases. The proposed antioxidant mechanism involves the activation of the Nrf2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses.

Antioxidant_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Maltol_Propionate This compound ROS Reactive Oxygen Species (ROS) Maltol_Propionate->ROS Scavenges Keap1 Keap1 Maltol_Propionate->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Neutralizes Nrf2_n->ARE Binds to

Anti-Tumor Activity

Recent studies have indicated that maltol exhibits anti-cancer effects.[4][5] It has been shown to modulate signaling pathways involved in cell proliferation, apoptosis, and immune response. Key pathways implicated include the PI3K/Akt and NF-κB pathways. Inhibition of these pathways can lead to decreased tumor cell survival and proliferation.

Anti_Tumor_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Maltol_Propionate This compound PI3K PI3K Maltol_Propionate->PI3K Inhibits Akt Akt PI3K->Akt Activates IκBα IκBα Akt->IκBα Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits NFκB NF-κB IκBα->NFκB Sequesters NFκB_n NF-κB NFκB->NFκB_n Translocation Proliferation Cell Proliferation & Survival NFκB_n->Proliferation Promotes Transcription

Experimental Workflow

The overall experimental workflow for the synthesis and evaluation of this compound is summarized in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies Reactants Maltol & Propionic Acid Catalyst H₂SO₄ in Toluene Reactants->Catalyst Reaction Fischer Esterification (Reflux with Dean-Stark) Catalyst->Reaction Workup Neutralization & Washing Reaction->Workup Purification Rotary Evaporation & Recrystallization/Chromatography Workup->Purification Structure_Verification NMR (¹H, ¹³C) Purification->Structure_Verification Functional_Groups FT-IR Purification->Functional_Groups Molecular_Weight Mass Spectrometry Purification->Molecular_Weight Purity_Analysis HPLC / GC-MS Purification->Purity_Analysis Antioxidant_Assay DPPH/ABTS Scavenging Purity_Analysis->Antioxidant_Assay Cell_Culture Cancer Cell Lines Purity_Analysis->Cell_Culture Cytotoxicity_Assay MTT/XTT Assay Cell_Culture->Cytotoxicity_Assay Mechanism_Study Western Blot (PI3K/Akt, Nrf2) Cytotoxicity_Assay->Mechanism_Study

Conclusion

This document provides a detailed framework for the synthesis, characterization, and potential application of this compound in a research and drug development context. The provided protocols and data serve as a valuable resource for scientists investigating the therapeutic potential of maltol derivatives. Further optimization of the synthetic protocol and in-depth biological evaluation are warranted to fully elucidate the pharmacological profile of this compound.

References

Application Notes and Protocols for the Laboratory Scale Synthesis of Flavor Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavor esters are a significant class of organic compounds responsible for the characteristic aromas of many fruits and flowers.[1] Their synthesis in the laboratory is a fundamental and illustrative example of organic chemistry principles, primarily through the process of Fischer esterification.[2][3][4] This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of two common flavor esters: isoamyl acetate (B1210297) (banana oil) and ethyl butyrate (B1204436) (pineapple/fruity aroma).[5][6] These protocols are intended for researchers, scientists, and professionals in drug development who may require the synthesis of ester-containing molecules. The underlying Fischer esterification mechanism is also detailed.

Introduction

Esters are derivatives of carboxylic acids where the hydroxyl group of the acid is replaced by an alkoxy group.[7] The reaction between a carboxylic acid and an alcohol to form an ester is known as esterification.[2] The most common method for this transformation is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[2][3][8] The reaction is reversible, and to drive the equilibrium towards the product, an excess of one of the reactants (usually the alcohol) is used, or the water formed during the reaction is removed.[4][8][9]

Flavor esters are widely used in the food, beverage, and cosmetic industries to impart specific scents and flavors.[1][10] Understanding their synthesis provides a practical basis for the synthesis of more complex ester-containing molecules, which are prevalent in pharmaceuticals.

Fischer Esterification: The Underlying Mechanism

The Fischer esterification is a nucleophilic acyl substitution reaction.[2][8] The mechanism involves several key steps that are catalyzed by a strong acid.[3]

The mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[2][3]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[4][11]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2][4]

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[2][4]

  • Deprotonation: The carbonyl oxygen is deprotonated to regenerate the acid catalyst and yield the final ester product.[2][4]

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products RCOOH Carboxylic Acid Protonation 1. Protonation of Carbonyl Oxygen RCOOH->Protonation ROH Alcohol Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol ROH->Nucleophilic_Attack H_plus H⁺ (Acid) H_plus->Protonation Ester Ester H2O Water Protonation->Nucleophilic_Attack Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination 4. Elimination of Water Proton_Transfer->Elimination Elimination->H2O Deprotonation 5. Deprotonation Elimination->Deprotonation Deprotonation->H_plus Regenerated Deprotonation->Ester

Caption: Fischer Esterification Signaling Pathway

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of isoamyl acetate and ethyl butyrate.

Protocol 1: Synthesis of Isoamyl Acetate (Banana Oil)

This protocol describes the synthesis of isoamyl acetate from isoamyl alcohol and glacial acetic acid using concentrated sulfuric acid as a catalyst.[7][12]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Isoamyl alcohol (3-methyl-1-butanol)88.150.8115.0 mL0.138
Glacial Acetic Acid60.051.0520.0 mL0.349
Concentrated Sulfuric Acid (H₂SO₄)98.081.842-3 dropsCatalyst
5% Sodium Bicarbonate Solution--~30 mL-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)142.04-~2 g-

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (125 mL)

  • Erlenmeyer flasks (50 mL, 100 mL)

  • Graduated cylinders

  • Pipettes

  • Beakers

  • Stirring rod

  • Support stand and clamps

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 15.0 mL of isoamyl alcohol and 20.0 mL of glacial acetic acid.[13]

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the flask while swirling. Caution: Concentrated sulfuric acid is extremely corrosive.[12][14]

  • Reflux: Add a few boiling chips to the flask, attach the reflux condenser, and turn on the cooling water.[13] Heat the mixture to a gentle reflux using a heating mantle and maintain the reflux for 60-75 minutes.[12]

  • Cooling: After the reflux period, turn off the heating mantle and allow the reaction mixture to cool to room temperature.

  • Workup - Neutralization: Transfer the cooled mixture to a separatory funnel. Slowly add 30 mL of 5% sodium bicarbonate solution in portions to neutralize the unreacted acid. Swirl gently after each addition and vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas.

  • Workup - Extraction: Shake the separatory funnel vigorously and allow the layers to separate. The top layer is the organic layer containing the isoamyl acetate.[13] Drain and discard the lower aqueous layer.

  • Washing: Wash the organic layer with 15 mL of deionized water. Drain and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any residual water.[13] Let it stand for 10-15 minutes, swirling occasionally.

  • Isolation: Decant the dried liquid product into a pre-weighed vial.

  • Characterization: The product can be characterized by its banana-like odor and by spectroscopic methods such as Infrared (IR) spectroscopy to confirm the presence of the ester functional group.

Experimental_Workflow Reactants 1. Combine Reactants (Alcohol, Carboxylic Acid) Catalyst 2. Add Acid Catalyst Reactants->Catalyst Reflux 3. Reflux Reaction Mixture Catalyst->Reflux Cooling 4. Cool to Room Temperature Reflux->Cooling Workup 5. Workup (Neutralization & Extraction) Cooling->Workup Drying 6. Dry Organic Layer Workup->Drying Isolation 7. Isolate Pure Ester Drying->Isolation Characterization 8. Characterization (Odor, IR Spectroscopy) Isolation->Characterization

Caption: General Experimental Workflow for Flavor Ester Synthesis

Protocol 2: Synthesis of Ethyl Butyrate (Pineapple/Fruity Aroma)

This protocol outlines the synthesis of ethyl butyrate from ethanol (B145695) and butyric acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Ethanol46.070.78910.0 mL0.171
Butyric Acid88.110.968.0 mL0.087
Concentrated Sulfuric Acid (H₂SO₄)98.081.842-3 dropsCatalyst
5% Sodium Bicarbonate Solution--~25 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-~2 g-

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel (100 mL)

  • Erlenmeyer flasks (50 mL)

  • Graduated cylinders

  • Pipettes

  • Beakers

  • Stirring rod

  • Support stand and clamps

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 10.0 mL of ethanol and 8.0 mL of butyric acid.

  • Catalyst Addition: While swirling, cautiously add 2-3 drops of concentrated sulfuric acid.

  • Reflux: Add boiling chips, attach a reflux condenser, and heat the mixture in a water bath or on a heating mantle at approximately 60-70°C for 30-45 minutes.[14]

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Workup - Neutralization and Extraction: Transfer the mixture to a separatory funnel and wash with 25 mL of 5% sodium bicarbonate solution to neutralize the excess acid. Allow the layers to separate and discard the lower aqueous layer.

  • Washing: Wash the organic layer with 15 mL of deionized water and again discard the aqueous layer.

  • Drying: Transfer the crude ester to a dry Erlenmeyer flask and add anhydrous sodium sulfate.

  • Isolation: Decant the dried product into a pre-weighed vial.

  • Characterization: Note the characteristic fruity or pineapple-like odor. Further characterization can be performed using IR spectroscopy.

Data Presentation

Table 1: Reactant and Product Information for Isoamyl Acetate Synthesis

CompoundMolar Mass ( g/mol )Volume (mL)Mass (g)MolesOdor
Isoamyl alcohol88.1515.012.150.138Alcoholic
Glacial Acetic Acid60.0520.021.00.349Pungent, vinegar-like
Isoamyl Acetate130.19-Theoretical: 17.960.138 (Theoretical)Banana-like

Table 2: Reactant and Product Information for Ethyl Butyrate Synthesis

CompoundMolar Mass ( g/mol )Volume (mL)Mass (g)MolesOdor
Ethanol46.0710.07.890.171Alcoholic
Butyric Acid88.118.07.680.087Rancid butter
Ethyl Butyrate116.16-Theoretical: 10.110.087 (Theoretical)Pineapple, fruity

Conclusion

The synthesis of flavor esters via Fischer esterification is a robust and educational laboratory procedure. The protocols provided for isoamyl acetate and ethyl butyrate serve as excellent examples of this important reaction. By carefully controlling the reaction conditions and performing a proper workup, these pleasant-smelling esters can be synthesized in good yield on a laboratory scale. These fundamental techniques are applicable to the synthesis of a wide range of ester-containing compounds relevant to various scientific and industrial fields, including drug development.

References

Purification of Maltol Propionate by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol propionate (B1217596) is a flavoring agent and fragrance ingredient with a sweet, caramel-like aroma.[1][] In pharmaceutical and food applications, high purity of such additives is crucial to ensure safety, efficacy, and batch-to-batch consistency. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle underlying this method is the differential solubility of the compound of interest and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at a lower temperature, while impurities remain either highly soluble or insoluble under these conditions. This application note provides a detailed protocol for the purification of Maltol propionate using the recrystallization technique.

Data Presentation

ParameterBefore RecrystallizationAfter RecrystallizationMethod of Analysis
Purity ≥ 98.0%> 99.5%Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)[3][4]
Appearance White to slightly amber solidWhite crystalline solidVisual Inspection
Melting Point 40 - 48 °CNarrow range within 40-48°C (e.g., 45-46°C)Melting Point Apparatus
Illustrative Solubility in 9:1 Ethanol (B145695):Water ( g/100 mL)
at 60°C~ 25 g/100 mL (Estimated)~ 25 g/100 mL (Estimated)Gravimetric Analysis
at 5°C~ 2 g/100 mL (Estimated)~ 2 g/100 mL (Estimated)Gravimetric Analysis
Theoretical Yield N/A~ 92% (Calculated based on estimated solubilities)Calculation
Actual Yield N/ATo be determined experimentallyGravimetric Analysis

Experimental Protocols

This protocol outlines the steps for the purification of this compound by recrystallization. A mixed solvent system of ethanol and water is proposed based on the general solubility of esters and the qualitative solubility information available for this compound ("soluble in alcohol, insoluble in water").[]

Materials and Equipment:

  • Crude this compound (≥ 98% purity)[3]

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum source

  • Drying oven or vacuum desiccator

Protocol:

  • Solvent Selection and Dissolution:

    • Place a magnetic stir bar and a known mass of crude this compound (e.g., 10.0 g) into an Erlenmeyer flask.

    • In a separate flask, heat the primary solvent (ethanol).

    • Add the minimum amount of hot ethanol to the flask containing the this compound while stirring and heating gently on a hot plate until the solid is fully dissolved. The temperature should be kept just below the boiling point of the solvent.

  • Decolorization (Optional):

    • If the resulting solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% of the solute mass) to the solution.

    • Gently reheat the solution with stirring for 5-10 minutes.

  • Hot Filtration:

    • If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration.

    • Preheat a glass funnel and a clean receiving Erlenmeyer flask on the hot plate to prevent premature crystallization.

    • Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper into the receiving flask.

  • Crystallization:

    • Add a co-solvent (deionized water) dropwise to the hot filtrate until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached.

    • Gently reheat the solution until the turbidity just disappears.

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection and Washing:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold solvent mixture (e.g., a cold 9:1 ethanol:water solution).

    • Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.

    • Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.

    • Keep the vacuum on to pull as much solvent as possible from the crystals.

  • Drying:

    • Transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature well below the melting point of this compound (e.g., 35°C) or in a vacuum desiccator until a constant weight is achieved.

  • Analysis:

    • Determine the mass of the dried, purified this compound and calculate the percent yield.

    • Measure the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity.

    • Assess the purity of the final product using an appropriate analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3][4]

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimum hot ethanol start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration Insoluble impurities filtrate Hot Filtrate dissolve->filtrate No insoluble impurities hot_filtration->filtrate add_water Add water to turbidity, then clarify with heat filtrate->add_water cool Slow Cooling to RT, then Ice Bath add_water->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with cold solvent mixture vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound.

References

Application Notes and Protocols for the Chromatographic Purification of Pyranone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chromatographic purification of pyranone derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The methodologies cover a range of techniques from flash column chromatography for initial purification to high-performance liquid chromatography (HPLC) for high-resolution separation of closely related analogues and enantiomers.

General Workflow for Purification

The purification of pyranone derivatives, whether from natural product extracts or synthetic reaction mixtures, typically follows a multi-step chromatographic process. The general workflow aims to progressively enrich the target compound(s) to the desired level of purity.

Purification Workflow cluster_extraction Initial Extraction/Work-up cluster_purification Chromatographic Purification cluster_analysis Purity Analysis Crude Extract/Mixture Crude Extract/Mixture Flash Chromatography Flash Chromatography Crude Extract/Mixture->Flash Chromatography Initial Cleanup Preparative HPLC Preparative HPLC Flash Chromatography->Preparative HPLC Further Purification Chiral HPLC Chiral HPLC Preparative HPLC->Chiral HPLC Enantioseparation Analytical HPLC Analytical HPLC Preparative HPLC->Analytical HPLC Purity Check Chiral HPLC->Analytical HPLC Pure Pyranone Derivative Pure Pyranone Derivative Analytical HPLC->Pure Pyranone Derivative

Caption: General workflow for the purification of pyranone derivatives.

Application Note 1: Flash Column Chromatography for Initial Purification

Flash column chromatography is a rapid and efficient technique for the initial purification of pyranone derivatives from crude reaction mixtures or natural product extracts. It is particularly useful for separating compounds with significant differences in polarity.[1]

Protocol: Purification of a Synthetic Pyranone Derivative

This protocol describes the purification of a hypothetical 3-substituted-4-pyranone derivative from a crude reaction mixture.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent, such as dichloromethane (B109758) or toluene. If the sample is not fully soluble, it can be adsorbed onto a small amount of silica (B1680970) gel.[1]

  • Column Packing:

    • Select an appropriately sized silica gel column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexanes or a hexane/ethyl acetate (B1210297) mixture).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Loading the Sample:

    • Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the packed column.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexanes).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (gradient elution). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.[2]

    • Monitor the separation using thin-layer chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions as the compounds elute from the column.

    • Analyze the collected fractions by TLC to identify those containing the desired pyranone derivative.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Parameter Condition Reference
Stationary Phase Silica Gel (60-120 mesh)[3]
Mobile Phase Hexanes/Ethyl Acetate Gradient[2]
Elution Mode Gradient[1]
Detection Thin-Layer Chromatography (TLC) with UV visualization[2]

Application Note 2: Reversed-Phase HPLC for High-Resolution Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of pyranone derivatives with moderate to low polarity. Separation is based on hydrophobic interactions between the analytes and the non-polar stationary phase.

Protocol: Purification of a Pyranone Derivative from a Fungal Extract

This protocol is adapted from the purification of pyranone derivatives from an endophytic fungus.[4][5]

  • Sample Preparation:

    • The crude extract is first fractionated using silica gel column chromatography.

    • The fraction containing the target pyranone derivative is dissolved in the initial mobile phase composition (e.g., a mixture of methanol (B129727) and water).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A preparative or semi-preparative HPLC system with a UV detector.

    • Column: A C18 (ODS) column is commonly used. For example, a YMC-pack ODS-A column (250 x 10 mm).[4][5]

    • Mobile Phase: A mixture of methanol (MeOH) and water (H₂O) is a common choice. The ratio can be adjusted for optimal separation. For example, a mobile phase of 60:40 (v/v) MeOH/H₂O can be used.[4][5]

    • Flow Rate: A typical flow rate for a semi-preparative column is 2.5 mL/min.[4][5]

    • Detection: Monitor the elution at a suitable UV wavelength, which should be determined based on the UV spectrum of the target pyranone derivative.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Post-Purification:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions and remove the solvent (e.g., by rotary evaporation or lyophilization) to obtain the purified pyranone derivative.

Parameter Compound Column Mobile Phase Flow Rate (mL/min) Retention Time (min) Reference
Condition 1 Phomapyrone AYMC-pack ODS-A (250 x 10 mm)MeOH/H₂O (40/60, v/v)2.556[4][5]
Condition 2 Phomapyrone BYMC-pack ODS-A (250 x 10 mm)MeOH/H₂O (40/60, v/v)2.530[4][5]
Condition 3 Coumarin DerivativeYMC-pack ODS-A (250 x 10 mm)MeOH/H₂O (60/40, v/v)2.540[4][5]

Application Note 3: Normal-Phase HPLC for Polar Pyranone Derivatives

Normal-phase high-performance liquid chromatography (NP-HPLC) is suitable for the separation of more polar pyranone derivatives that are not well-retained on reversed-phase columns. In NP-HPLC, a polar stationary phase is used with a non-polar mobile phase.

Protocol: General Method for NP-HPLC Purification

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase, such as the mobile phase itself or a slightly more polar solvent. Filter the sample through a 0.45 µm PTFE syringe filter.

  • HPLC System and Conditions:

    • HPLC System: A preparative or semi-preparative HPLC system equipped for normal-phase chromatography.

    • Column: A silica or cyano-bonded silica column.

    • Mobile Phase: A mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent such as ethyl acetate, isopropanol (B130326), or ethanol.

    • Flow Rate: Adjust the flow rate based on the column dimensions.

    • Detection: UV detection at an appropriate wavelength.

  • Fraction Collection and Post-Purification: Follow the same procedure as described for RP-HPLC.

Parameter Condition Reference
Stationary Phase Silica or Cyano-bonded Silica[6]
Mobile Phase Heptane with a polar organic solvent (e.g., methanol, ethanol)[6]
Elution Mode Isocratic or Gradient[6]
Detection UV or Mass Spectrometry (with appropriate interface)[6]

Application Note 4: Chiral HPLC for Enantioseparation

Many pyranone derivatives are chiral, and their biological activity can be enantiomer-specific. Chiral HPLC is essential for the separation and purification of individual enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for this purpose.

Protocol: Enantioseparation of a Chiral Pyranone Derivative

  • Method Development (Analytical Scale):

    • Screen different chiral columns (e.g., cellulose-based and amylose-based) with various mobile phases (normal-phase, polar organic, and reversed-phase) to find the optimal separation conditions.

  • Sample Preparation: Dissolve the racemic mixture of the pyranone derivative in the mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • Chiral HPLC System and Conditions (Preparative Scale):

    • HPLC System: A preparative HPLC system with a UV detector.

    • Column: A preparative-scale chiral column (e.g., Lux Cellulose-2 or Lux Amylose-2).

    • Mobile Phase: The optimized mobile phase from the analytical scale screening. For normal phase, this is often a mixture of hexanes and an alcohol (e.g., isopropanol or ethanol).

    • Flow Rate: Scale up the flow rate from the analytical method based on the column dimensions.

    • Detection: UV detection at a suitable wavelength.

  • Fraction Collection: Collect the separated enantiomeric peaks in separate fractions.

  • Post-Purification and Analysis:

    • Analyze the enantiomeric excess (ee) of each fraction using analytical chiral HPLC.

    • Combine the fractions for each enantiomer that meet the desired purity and ee.

    • Remove the solvent to obtain the purified enantiomers.

Parameter Condition Reference
Stationary Phase Polysaccharide-based (e.g., Lux Cellulose-2, Lux Amylose-2)[7]
Mobile Phase Normal Phase: Hexane/Alcohol; Polar Organic: Acetonitrile/Alcohol[7]
Elution Mode Isocratic[7]
Detection UV[7]

Signaling Pathway Associated with Antitumor Activity

Some pyranone derivatives have been shown to exhibit antitumor activity by inducing apoptosis and causing cell cycle arrest. The following diagram illustrates a simplified, hypothetical signaling pathway based on these reported mechanisms of action.[8]

Signaling Pathway Pyranone Derivative Pyranone Derivative Actin Cytoskeleton Actin Cytoskeleton Pyranone Derivative->Actin Cytoskeleton Disruption Cell Cycle Checkpoint Cell Cycle Checkpoint Pyranone Derivative->Cell Cycle Checkpoint Activation Apoptotic Pathway Apoptotic Pathway Pyranone Derivative->Apoptotic Pathway Induction Cell Migration Cell Migration Actin Cytoskeleton->Cell Migration Inhibition G2/M Arrest G2/M Arrest Cell Cycle Checkpoint->G2/M Arrest Apoptosis Apoptosis Apoptotic Pathway->Apoptosis

Caption: Hypothetical signaling pathway of pyranone derivatives.

References

Application Notes and Protocols for the Analytical Identification of Maltol Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol propionate (B1217596) (2-methyl-3-(1-oxopropoxy)-4H-pyran-4-one) is a flavoring and fragrance agent utilized in the food, cosmetic, and pharmaceutical industries for its characteristic sweet, fruity, and caramel-like aroma.[1][2] Accurate and robust analytical methods are essential for its identification, quantification, and quality control in various matrices. These application notes provide detailed protocols for the analysis of Maltol propionate using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A foundational understanding of this compound's properties is crucial for method development.

PropertyValueReference
Molecular FormulaC₉H₁₀O₄[2][]
Molecular Weight182.17 g/mol [2][]
AppearanceWhite to pale amber solid[2][]
Melting Point40 - 49 °C[2][]
Boiling Point279.83 °C (Predicted)[]
SolubilityInsoluble in water; soluble in alcohol[1][]

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust technique for quantifying non-volatile or thermally labile compounds like this compound in various sample matrices. A reverse-phase method is typically employed.

Experimental Protocol: Reverse-Phase HPLC

Objective: To quantify this compound using a C18 column and UV detection. This method is adapted from established protocols for analyzing flavor esters.

1. Instrumentation and Materials:

  • HPLC system with a UV detector
  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Deionized water, Formic acid
  • This compound reference standard
  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Mobile Phase and Standards:

  • Mobile Phase: Prepare an isocratic mobile phase consisting of 70% acetonitrile, 5% methanol, and 25% water with 0.2% formic acid (v/v/v/v).[4] Degas the mobile phase before use.
  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

ParameterCondition
ColumnC18 Reverse-Phase (150 mm x 4.6 mm, 5 µm)
Mobile Phase70% Acetonitrile, 5% Methanol, 25% Water, 0.2% Formic Acid
Flow Rate1.0 mL/min
Column Temperature40 °C
Injection Volume10 µL
DetectorUV at 210 nm
Run TimeApproximately 10 minutes

4. Sample Preparation:

  • Liquid Samples (e.g., beverages): Filter the sample through a 0.45 µm syringe filter. Dilute with the mobile phase if necessary to fall within the calibration range.
  • Solid/Semi-Solid Samples (e.g., food products): Homogenize the sample. Extract a known weight of the sample with methanol, vortex, and centrifuge. Filter the supernatant before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Typical Performance)

The following table presents typical performance characteristics for the HPLC-UV analysis of flavor esters. Note: These values are illustrative and should be determined for this compound during method validation.

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C HPLC Injection A->C B Standard & Sample Preparation B->C D Chromatographic Separation (C18) C->D E UV Detection (210 nm) D->E F Peak Integration E->F G Calibration Curve Construction F->G H Quantification G->H

HPLC Analysis Workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like this compound. It provides both qualitative (mass spectrum) and quantitative data.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify this compound using GC-MS with electron ionization (EI). This protocol is based on general methods for flavor ester analysis.

1. Instrumentation and Materials:

  • GC-MS system with an EI source
  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness)
  • Helium (carrier gas)
  • This compound reference standard
  • Solvents: Hexane (B92381) or Dichloromethane (GC grade)
  • Internal Standard (e.g., Octyl acetate)
  • GC vials with septa

2. Preparation of Standards and Samples:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in hexane.
  • Internal Standard (IS) Solution: Prepare a 100 µg/mL solution of Octyl acetate (B1210297) in hexane.
  • Calibration Standards: Prepare calibration standards by diluting the stock solution with hexane to concentrations from 0.1 µg/mL to 10 µg/mL. Spike each standard with the IS solution to a final concentration of 10 µg/mL.
  • Sample Preparation (Liquid-Liquid Extraction):
  • To 1 mL of a liquid sample, add 1 mL of hexane and a known amount of the internal standard.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.
  • Carefully transfer the organic (upper) layer to a GC vial for analysis.[5]

3. GC-MS Conditions:

ParameterCondition
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection ModeSplitless (1 µL)
Injector Temperature250 °C
Carrier GasHelium at 1.0 mL/min
Oven ProgramInitial 75 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 10 min
Mass Spectrometer
Ion SourceElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Mass Rangem/z 40-400
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

4. Data Analysis:

  • Identification: Compare the retention time and the mass spectrum of the peak in the sample chromatogram with that of the this compound reference standard. The mass spectrum can also be compared against a spectral library (e.g., NIST).
  • Quantification (SIM Mode): Monitor characteristic ions of this compound (e.g., m/z 182, 126, 97) and the internal standard. Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against concentration.

Quantitative Data Summary (Typical Performance)

The following table presents typical performance characteristics for the GC-MS analysis of flavor compounds. Note: These values are illustrative and should be determined for this compound during method validation.

ParameterTypical Value
Linearity (R²)> 0.998
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Liquid-Liquid Extraction B Spike with Internal Standard A->B C GC Injection B->C D Volatilization & Separation C->D E Mass Spectrometry (EI, Scan/SIM) D->E F Spectral Library Comparison E->F G Peak Integration (Analyte/IS) E->G H Quantification G->H NMR_Logic A Isolated Compound B ¹H NMR Spectrum A->B C ¹³C NMR Spectrum A->C D 2D NMR (COSY, HSQC) (Optional, for complex structures) A->D E Chemical Shifts (δ) B->E F Integration (Proton Ratios) B->F G Coupling Constants (J) B->G H Carbon Environments C->H I Proposed Structure of This compound D->I E->I F->I G->I H->I J Unambiguous Structural Confirmation I->J

References

Application Notes and Protocols for the Spectral Analysis of Maltol Propionate by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol propionate (B1217596) (2-methyl-4-oxo-4H-pyran-3-yl propanoate) is a flavoring agent and fragrance ingredient with a characteristic sweet, fruity, and caramel-like aroma. Its molecular structure, derived from maltol, provides a rich system for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of Maltol propionate, including experimental protocols and data interpretation, to aid in its identification and characterization.

Chemical Structure

The chemical structure of this compound is presented below, with atoms numbered for NMR assignment purposes.

G cluster_0 This compound C1 C1 C2 C2 C1->C2 C6 C6 C1->C6 C3 C3 C2->C3 O2 O C2->O2 C5 C5 C3->C5 O3 O C3->O3 =O C4 C4 O1 O C4->O1 C5->C4 O1->C1 C7 C7 O2->C7 C8 C8 C7->C8 O3_2 O3_2 C7->O3_2 =O C9 C9 C8->C9 G cluster_workflow NMR Analysis Workflow cluster_interpretation Interpretation Details SamplePrep Sample Preparation (Dissolution in CDCl₃) NMR_Acq NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->NMR_Acq Load Sample DataProc Data Processing (FT, Phasing, Referencing) NMR_Acq->DataProc Raw Data (FID) Spec_Interp Spectral Interpretation DataProc->Spec_Interp Processed Spectra Structure_Elucid Structure Confirmation Spec_Interp->Structure_Elucid Assigned Peaks ChemShift Chemical Shifts (δ) Spec_Interp->ChemShift Coupling Coupling Constants (J) Spec_Interp->Coupling Integration Integration (¹H) Spec_Interp->Integration G cluster_coupling ¹H-¹H Coupling Network H5 H-5 (7.68 ppm) H4 H-4 (6.39 ppm) H5->H4 J = 5.7 Hz H8 H-8 (2.64 ppm) H9 H-9 (1.27 ppm) H8->H9 J = 7.5 Hz H6 H-6 (2.25 ppm)

Application Note: Mass Spectrometry Fragmentation Analysis of Maltol Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the theoretical electron ionization mass spectrometry (EI-MS) fragmentation pattern of Maltol (B134687) propionate (B1217596) (C₉H₁₀O₄, Molecular Weight: 182.17 g/mol ).[][2] Maltol propionate, a derivative of maltol, is a flavoring agent with potential applications in the pharmaceutical and cosmetic industries.[2] Understanding its fragmentation behavior under mass spectrometric analysis is crucial for its identification and characterization in various matrices. This application note provides a predicted fragmentation pathway, a summary of expected mass-to-charge ratios (m/z), and a standardized protocol for its analysis.

Introduction

This compound, also known as 2-methyl-3-(1-oxopropoxy)-4H-pyran-4-one, is a synthetic derivative of maltol, a naturally occurring organic compound.[] It is used as a flavor and fragrance agent, imparting a sweet, caramel-like aroma.[2] In the context of drug development and food science, accurate identification of such compounds is paramount. Mass spectrometry, particularly with electron ionization, is a powerful analytical technique for the structural elucidation of volatile and semi-volatile organic molecules. The fragmentation pattern generated in the mass spectrometer provides a unique fingerprint for the compound, enabling its unambiguous identification.

Predicted Fragmentation Pattern

Upon electron ionization, this compound is expected to form a molecular ion (M⁺•) at m/z 182. This molecular ion will then undergo a series of fragmentation reactions, primarily driven by the stability of the resulting fragment ions. The presence of an ester group and a pyranone ring dictates the most probable cleavage pathways.

The primary fragmentation events are predicted to be:

  • Loss of the propionyl group (•C₂H₅CO): This is a common fragmentation pathway for esters, leading to the formation of a stable maltol radical cation.

  • Loss of the ethyl radical (•C₂H₅): Cleavage of the bond between the ethyl group and the carbonyl carbon of the ester moiety.

  • Decarbonylation: Loss of a neutral carbon monoxide (CO) molecule from the pyranone ring, a characteristic fragmentation for such cyclic structures.

  • McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the propionyl group to the pyranone oxygen, followed by the elimination of a neutral propene molecule.

Quantitative Data Summary

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a theoretical estimation and may vary under different experimental conditions.

m/zProposed Fragment IonStructurePredicted Relative Abundance
182[M]⁺• (Molecular Ion)[C₉H₁₀O₄]⁺•Moderate
126[M - C₂H₅CO]⁺[C₆H₆O₂]⁺•High
153[M - C₂H₅]⁺[C₇H₅O₄]⁺Moderate
98[C₆H₆O₂ - CO]⁺•[C₅H₆O]⁺•Moderate
57[C₂H₅CO]⁺[C₃H₅O]⁺High
29[C₂H₅]⁺[C₂H₅]⁺Moderate

Experimental Protocol

This protocol provides a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Scientific GC-MS)

  • Electron Ionization (EI) source

  • Quadrupole mass analyzer

4.2. Reagents and Materials

  • This compound standard (≥98% purity)

  • High-purity solvent (e.g., methanol, ethyl acetate) for sample preparation

  • Helium carrier gas (99.999% purity)

4.3. GC Conditions

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms)

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

4.4. MS Conditions

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

  • Scan Rate: 2 scans/second

4.5. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.

  • Dilute the stock solution to a final concentration of 10 µg/mL for analysis.

4.6. Data Analysis

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the obtained mass spectrum with the predicted fragmentation pattern and reference spectra if available.

Visualizations

Diagram 1: Predicted Fragmentation Pathway of this compound

Fragmentation_Pathway cluster_main This compound Fragmentation Maltol_propionate This compound (m/z = 182) Fragment_126 [M-C2H5CO]+ (m/z = 126) Maltol_propionate->Fragment_126 - •C2H5CO Fragment_153 [M-C2H5]+ (m/z = 153) Maltol_propionate->Fragment_153 - •C2H5 Fragment_57 [C2H5CO]+ (m/z = 57) Maltol_propionate->Fragment_57 Propionyl Cation Fragment_29 [C2H5]+ (m/z = 29) Maltol_propionate->Fragment_29 Ethyl Cation Fragment_98 [C5H6O]+• (m/z = 98) Fragment_126->Fragment_98 - CO

Caption: Predicted EI-MS fragmentation pathway of this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_workflow GC-MS Analysis Workflow Sample_Prep Sample Preparation (10 µg/mL in solvent) GC_Injection GC Injection (1 µL) Sample_Prep->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Electron Ionization (70 eV) GC_Separation->MS_Ionization MS_Analysis Mass Analysis (m/z 40-400) MS_Ionization->MS_Analysis Data_Acquisition Data Acquisition (TIC and Mass Spectra) MS_Analysis->Data_Acquisition Data_Analysis Data Analysis (Fragmentation Pattern) Data_Acquisition->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The predicted mass spectrometry fragmentation pattern of this compound provides a valuable tool for its identification and characterization. The proposed fragmentation pathways, centered around the loss of the propionyl and ethyl groups, are consistent with the established principles of mass spectrometry for ester-containing compounds. The provided experimental protocol offers a standardized method for obtaining reproducible and high-quality mass spectral data for this compound, which is essential for its analysis in various research and industrial applications. It is important to note that this fragmentation pattern is theoretical and should be confirmed with experimental data obtained from a certified reference standard.

References

Application Note: GC-MS Analysis of Volatile Flavor Compounds in Wine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The flavor of a food or beverage is a complex sensory experience derived from a mixture of volatile and non-volatile compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of volatile and semi-volatile flavor compounds in various matrices.[1] This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry, making it an indispensable tool for quality control, product development, and research in the food and beverage industries.[2][3] The analysis of these compounds, which include esters, alcohols, aldehydes, and terpenes, provides a detailed chemical fingerprint that can be correlated with specific sensory attributes, ensuring product consistency and authenticity.[4]

Principle of the Method

GC-MS analysis involves a multi-step process to identify and quantify volatile compounds within a sample.[2] First, volatile analytes are extracted from the sample matrix, often using techniques like Headspace Solid-Phase Microextraction (HS-SPME), and introduced into the gas chromatograph.[5][6] In the GC, the vaporized sample is transported by an inert carrier gas through a long, thin capillary column.[1] The column's inner surface is coated with a stationary phase, and separation occurs as different compounds travel through the column at different rates based on their volatility and affinity for the stationary phase.[7]

As each separated compound elutes from the column, it enters the mass spectrometer.[1] Here, the molecules are ionized, typically by electron impact (EI), which causes them to fragment into characteristic patterns of ions.[3] The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.[1] By comparing these spectra to extensive reference libraries (e.g., NIST), individual flavor compounds can be identified with a high degree of confidence.[8] For quantitative analysis, the area of a compound's chromatographic peak is measured and compared to that of a known amount of an internal standard.[4]

Quantitative Analysis of Volatile Compounds in French Red Wine

The following table summarizes the relative concentrations of key volatile flavor compounds identified in commercial French red wines using HS-SPME-GC-MS. The data highlights the prevalence of alcohols and esters, which are major contributors to the wine's aroma profile.[9]

Chemical ClassCompound NameRelative Concentration (µg/L)Associated Aroma
Alcohols 3-Methylbutan-1-ol1968.75Malty, Whiskey
2-Phenylethanol239.12Floral, Rose, Honey
Hexan-1-ol89.21Grassy, Green
Benzeneethanol75.43Floral
Esters Ethyl 2-hydroxypropanoate354.11Fruity, Buttery
3-Methylbutyl acetate312.87Banana, Pear
Ethyl octanoate198.54Fruity, Apricot, Brandy
Diethyl butanedioate115.67Fruity
Ethyl hexanoate99.76Fruity, Apple, Pineapple
Ethyl decanoate35.19Floral, Grape
Ketones 4-Methyl-3-penten-2-one1.12Fruity, Pungent
Terpenes Linalool1.25Floral, Citrus
Volatile Phenols 4-Ethenyl-2-methoxyphenol3.14Spicy, Clove-like
Furan Compounds Furan-2-carbaldehyde2.56Almond, Caramel

Data adapted from a study on the volatile composition of European red wines. The values represent the mean relative concentrations found in the analyzed French wine samples.[9]

Experimental Protocols

Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol describes the extraction of volatile organic compounds (VOCs) from a wine sample for GC-MS analysis.[5]

Materials:

  • Wine sample

  • 20 mL headspace vials with magnetic screw caps (B75204) and septa

  • Sodium chloride (NaCl), analytical grade

  • Internal standard (ISTD) solution (e.g., 4-methyl-2-pentanol (B46003) at 10 mg/L in model wine)[4][10]

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)[5]

  • Incubator/agitator or heating block with stirring capability

Procedure:

  • Pipette 5 mL of the wine sample into a 20 mL headspace vial.[11]

  • Add 10 µL of the internal standard solution to the vial.[10]

  • Add 1.5 - 2.0 g of NaCl to the vial. Salting-out helps to decrease the solubility of volatile compounds in the matrix and promotes their transfer to the headspace.[10][11]

  • Immediately cap the vial tightly and vortex for 10 seconds to dissolve the salt.[5]

  • Place the vial in the incubator/agitator and incubate at a controlled temperature (e.g., 50-60°C) for an equilibration period of 5-20 minutes with constant agitation (e.g., 500 rpm).[5][11]

  • After equilibration, expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) at the same temperature, with continued agitation (e.g., 250 rpm).[5][11]

  • Once the extraction is complete, retract the fiber into the needle and immediately transfer it to the GC injector for thermal desorption and analysis.

Protocol 2: GC-MS Instrumentation and Analysis

This protocol outlines a typical set of instrumental parameters for the analysis of wine volatiles.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: e.g., DB-5MS (60 m × 0.25 mm, 1.0 µm film thickness) or equivalent non-polar column

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min

GC Parameters:

  • Injector: Splitless mode.

  • Injector Temperature: 250°C.[11]

  • Desorption Time: 5-7 minutes (for SPME).[11]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.[11]

    • Ramp 1: Increase at 2°C/min to 210°C.[11]

    • Ramp 2: Increase at 10°C/min to 250°C, hold for 10 minutes.[12]

  • Total Run Time: Approximately 100 minutes.[11]

MS Parameters:

  • Ion Source: Electron Impact (EI).

  • Ionization Energy: 70 eV.[11]

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 250°C.[11]

  • Acquisition Mode: Full Scan.

  • Mass Range: m/z 30–350.[11]

Protocol 3: Data Analysis and Compound Identification
  • Process the acquired chromatograms using the instrument's data analysis software.

  • Identify individual peaks by comparing their mass spectra with reference spectra in a commercial library such as the NIST (National Institute of Standards and Technology) Mass Spectral Library.[8]

  • Confirm compound identities by comparing their calculated Linear Retention Indices (LRI) with literature values. LRIs are determined by analyzing a series of n-alkanes under the same chromatographic conditions.[13]

  • For quantitative analysis, calculate the concentration of each identified analyte by relating its peak area to the peak area of the internal standard. A calibration curve should be prepared using standard solutions of the target analytes to ensure accurate quantification.[4]

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Wine Sample Collection Spiking 2. Internal Standard Spiking & Salting Sample->Spiking Incubation 3. Incubation & Equilibration Spiking->Incubation SPME 4. HS-SPME Extraction Incubation->SPME Injection 5. GC Injection & Desorption SPME->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. MS Detection (Ionization & Fragmentation) Separation->Detection Qualitative 8. Qualitative Analysis (Library Search) Detection->Qualitative Quantitative 9. Quantitative Analysis Qualitative->Quantitative Report 10. Reporting Quantitative->Report Ester_Formation AminoAcid Amino Acid (e.g., Leucine) FuselAlcohol Higher (Fusel) Alcohol AminoAcid->FuselAlcohol Ehrlich Pathway Sugar Sugar (e.g., Glucose) AcetylCoA Acetyl-CoA Sugar->AcetylCoA Glycolysis Ethanol Ethanol Sugar->Ethanol AcetateEster Acetate Ester (e.g., Isoamyl Acetate) 'Banana Aroma' FuselAlcohol->AcetateEster AAT Enzyme AcetylCoA->AcetateEster AAT Enzyme FattyAcid Fatty Acid Metabolism FattyAcylCoA Fatty Acyl-CoA FattyAcid->FattyAcylCoA EthylEster Fatty Acid Ethyl Ester (e.g., Ethyl Hexanoate) 'Apple Aroma' Ethanol->EthylEster AAT Enzyme FattyAcylCoA->EthylEster AAT Enzyme Maillard_Reaction ReducingSugar Reducing Sugar (e.g., Glucose) Stage1 Initial Stage: Condensation Reaction ReducingSugar->Stage1 Heat AminoAcid Amino Acid (e.g., Proline) AminoAcid->Stage1 Heat Amadori Amadori Product (Unstable Intermediate) Stage1->Amadori Stage2 Intermediate Stage: Degradation & Dehydration Amadori->Stage2 Stage3 Final Stage: Polymerization & Cyclization Stage2->Stage3 Pyrazines Pyrazines 'Roasted, Nutty' Stage3->Pyrazines Furans Furans 'Caramel, Sweet' Stage3->Furans Pyrroles Pyrroles 'Earthy, Burnt' Stage3->Pyrroles Melanoidins Melanoidins (Brown Pigments) Stage3->Melanoidins

References

Application Notes and Protocols for Sensory Evaluation of Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sensory evaluation of flavor compounds, a critical component in food science, new product development, and the pharmaceutical industry for assessing the palatability of oral dosage forms. The following sections detail the principles, methodologies, and data interpretation for key sensory evaluation techniques.

Introduction to Sensory Evaluation

Sensory evaluation is a scientific discipline that applies principles of experimental design and statistical analysis to use human senses (sight, smell, taste, touch, and hearing) for the purposes of evaluating consumer products.[1] It is essential for understanding how the chemical composition of a product translates to sensory perception and consumer acceptance.

There are three main categories of sensory tests:

  • Analytical Tests: These focus on objective facts about products.[1]

    • Discriminative Tests: Determine if a sensory difference exists between two or more products.[2]

    • Descriptive Tests: Identify and quantify the sensory characteristics of a product.[2]

  • Affective Tests (Consumer Tests): These measure subjective responses, such as preference and liking.[3]

Signaling Pathways of Flavor Perception

Flavor is a complex sensation resulting from the integration of gustatory (taste) and olfactory (smell) signals by the brain.[4]

Gustatory (Taste) Pathway

Taste begins with the interaction of tastants (taste molecules) with taste receptor cells located in taste buds on the tongue and other areas of the oral cavity.[4] These receptors are specialized for the five basic tastes: sweet, sour, salty, bitter, and umami.[4] This interaction triggers a signal transduction cascade, leading to the release of neurotransmitters that activate sensory neurons.[5] These signals are then transmitted through cranial nerves (VII, IX, and X) to the nucleus of the solitary tract in the brainstem, then to the thalamus, and finally to the gustatory cortex for processing and perception.[5][6]

Gustatory Pathway Tastant Tastant (e.g., Sweet, Bitter) TasteBuds Taste Buds (Taste Receptor Cells) Tastant->TasteBuds Binds to receptors CranialNerves Cranial Nerves (VII, IX, X) TasteBuds->CranialNerves Signal Transduction Brainstem Brainstem (Nucleus of the Solitary Tract) CranialNerves->Brainstem Thalamus Thalamus Brainstem->Thalamus GustatoryCortex Gustatory Cortex (Perception of Taste) Thalamus->GustatoryCortex

Figure 1: Simplified diagram of the gustatory signaling pathway.

Olfactory (Smell) Pathway

Odorants (volatile flavor compounds) enter the nasal cavity and bind to olfactory receptor neurons in the olfactory epithelium. This binding initiates a signal that travels along the olfactory nerve (cranial nerve I) to the olfactory bulb. From the olfactory bulb, the signal is relayed to various brain regions, including the piriform cortex (primary olfactory cortex), amygdala, and entorhinal cortex, for the perception and emotional processing of smell.

Olfactory Pathway Odorant Odorant (Volatile Compound) OlfactoryEpithelium Olfactory Epithelium (Receptor Neurons) Odorant->OlfactoryEpithelium Binds to receptors OlfactoryBulb Olfactory Bulb OlfactoryEpithelium->OlfactoryBulb OlfactoryTract Olfactory Tract OlfactoryBulb->OlfactoryTract OlfactoryCortex Primary Olfactory Cortex (Piriform Cortex) OlfactoryTract->OlfactoryCortex LimbicSystem Limbic System (Amygdala, Hippocampus) OlfactoryTract->LimbicSystem Triangle Test Workflow Start Start Prep Prepare Samples A and B Start->Prep Present Present Three Coded Samples (Two Alike, One Different) Prep->Present Evaluate Panelist Evaluates Samples Present->Evaluate Identify Identify the Odd Sample Evaluate->Identify Record Record Result Identify->Record Analyze Analyze Data for Significance Record->Analyze End End Analyze->End Duo-Trio Test Workflow Start Start Prep Prepare Reference (R) and Test (T) Samples Start->Prep PresentRef Present Reference Sample Prep->PresentRef PresentTest Present Two Coded Samples (One R, One T) PresentRef->PresentTest Evaluate Panelist Evaluates Samples PresentTest->Evaluate Identify Identify Sample Matching Reference Evaluate->Identify Record Record Result Identify->Record Analyze Analyze Data for Significance Record->Analyze End End Analyze->End QDA Workflow Start Start Selection Panelist Selection (8-15) Start->Selection Training Panelist Training & Vocabulary Development Selection->Training Evaluation Individual Sample Evaluation (Rating on Line Scale) Training->Evaluation DataCollection Data Collection & Conversion to Numerical Values Evaluation->DataCollection Analysis Statistical Analysis (ANOVA, PCA) DataCollection->Analysis End End Analysis->End Hedonic Scaling Workflow Start Start Recruit Recruit Consumer Panel (50+) Start->Recruit Present Present Coded Samples Recruit->Present Evaluate Consumers Rate Liking on 9-Point Hedonic Scale Present->Evaluate Collect Collect and Convert Ratings to Numerical Data Evaluate->Collect Analyze Statistical Analysis (ANOVA) Collect->Analyze End End Analyze->End

References

Application Notes and Protocols: Maltol Propionate in Beverage Flavoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol (B134687) propionate (B1217596) (FEMA Number 3941) is a versatile flavoring substance known for its sweet, caramel-like, and fruity aroma profile.[1] As an ester derivative of maltol, it offers unique flavor-enhancing properties that are particularly valuable in the formulation of a wide range of beverages.[2] These application notes provide a comprehensive overview of the chemical properties, sensory profile, and practical applications of maltol propionate in beverage flavoring. Detailed experimental protocols for its evaluation and analysis are also presented to guide researchers and product developers.

Chemical Properties

This compound is a white crystalline solid at room temperature.[1] It is soluble in alcohol and has limited solubility in water.[] Its antioxidant properties may also contribute to the shelf life and quality of beverage formulations.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Synonyms 3-Hydroxy-2-methyl-4-pyrone propionate, 2-Methyl-4-oxo-4H-pyran-3-yl propionate[4]
CAS Number 68555-63-5[4]
Molecular Formula C₉H₁₀O₄[]
Molecular Weight 182.17 g/mol []
Appearance White crystalline solid[1]
Melting Point 40 - 48 °C
Boiling Point 153 °C @ 1.00 mm Hg[1]
Solubility Soluble in alcohol; Insoluble in water[]
Odor Sweet, caramel, bready, jammy, strawberry, berry[1]
Taste Sweet, brown, caramellic, fruity, jammy, with nuances of bread crust and butterscotch[1]

Application in Beverage Flavoring

This compound is primarily used to impart and enhance fruity and sweet profiles in beverages. It is particularly effective in berry flavors such as strawberry, blueberry, and raspberry.[1]

Sensory Profile and Dosage

The sensory profile of this compound is characterized by sweet, caramel, and fruity notes, with nuances of baked goods.[1] Its taste is described as sweet and caramellic with fruity and jammy undertones.[1] Recommended dosage levels vary depending on the beverage matrix and desired flavor intensity.

Table 2: Recommended Dosage of this compound in Beverages

Beverage TypeRecommended Dosage (ppm)Flavor Contribution
Non-alcoholic Beverages 10 - 60Enhances fruity and sweet notes; provides a jammy, cooked fruit character.
Fruit Juices (e.g., apple, berry) 15 - 50Boosts ripe fruit flavors and adds a sweet, caramelic background note.
Carbonated Soft Drinks 10 - 40Complements fruit flavors and masks potential off-notes from other ingredients.
Alcoholic Beverages 5 - 30Adds complexity and sweet, fruity notes to cocktails and flavored spirits.

Note: These are starting recommendations. The optimal dosage should be determined through sensory evaluation in the specific beverage base.

Synergistic Effects

This compound can exhibit synergistic effects with other beverage ingredients, enhancing the overall flavor profile.

  • With Sweeteners: It can enhance the perception of sweetness, potentially allowing for a reduction in the total sugar or high-intensity sweetener content. This is due to its ability to modulate taste receptors and contribute to a more rounded and full-bodied sweet taste.

  • With Acids: In acidic beverages, such as fruit juices and carbonated soft drinks, this compound can help to balance the flavor profile by reducing the perception of sourness and adding a perception of ripeness and depth to the fruit character.[5][6]

  • With Other Flavors: It can enhance and modify other flavors present in the beverage. For instance, in a strawberry-flavored drink, it can amplify the jam-like, cooked strawberry notes, making the flavor more authentic and complex.

Impact on Mouthfeel

Flavor enhancers like this compound can contribute to the perceived body and thickness of a beverage, which is a critical attribute for consumer acceptance, especially in low-sugar or diet beverages.[7] By interacting with taste and sensory receptors, it can create a fuller-bodied sensation, mimicking the mouthfeel of sugar-sweetened beverages.[8]

Signaling Pathways in Flavor Perception

The sweet and fruity notes of this compound are perceived through a complex series of signaling events in the taste buds. The perception of sweetness is primarily mediated by the T1R2/T1R3 G-protein coupled receptor (GPCR).

Sweet_Taste_Signaling cluster_receptor Taste Receptor Cell cluster_transduction Intracellular Signaling Maltol_Propionate This compound T1R2_T1R3 T1R2/T1R3 Receptor (GPCR) Maltol_Propionate->T1R2_T1R3 Binds to G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization ATP_release ATP Release Depolarization->ATP_release Nerve_Signal Signal to Brain (Sweet Perception) ATP_release->Nerve_Signal Activates Gustatory Nerve

Sweet Taste Signaling Pathway

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound in beverage applications.

Protocol for Preparation of Beverage Samples

This protocol describes the preparation of a model beverage system for sensory and analytical testing.

Materials:

  • This compound

  • Ethanol (food grade)

  • Sucrose (B13894)

  • Citric acid

  • Deionized water

  • Base beverage (e.g., unflavored carbonated water, still water, or a neutral juice base)

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1% (w/v) stock solution of this compound in food-grade ethanol.

    • Prepare a 20% (w/v) sucrose solution in deionized water.

    • Prepare a 1% (w/v) citric acid solution in deionized water.

  • Model Beverage Preparation:

    • To a 1 L volumetric flask, add the desired amount of sucrose and citric acid stock solutions to achieve the target sweetness and acidity for your model beverage (e.g., for a 10% sucrose and 0.1% citric acid beverage, add 500 mL of the sucrose stock and 10 mL of the citric acid stock).

    • Add deionized water to bring the volume to approximately 900 mL and mix thoroughly.

  • Spiking with this compound:

    • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the model beverage.

    • Add the calculated volume of the this compound stock solution to the volumetric flask.

    • Bring the final volume to 1 L with deionized water and mix thoroughly using a magnetic stirrer.

  • Control Sample:

    • Prepare a control sample following the same procedure but omitting the addition of the this compound stock solution.

Protocol for Sensory Evaluation

This protocol outlines a triangle test to determine if a perceptible difference exists between a control beverage and a beverage flavored with this compound.

Materials:

  • Prepared beverage samples (control and variable)

  • Identical, odor-free tasting cups labeled with random three-digit codes

  • Water and unsalted crackers for palate cleansing

  • Sensory evaluation booths with controlled lighting and temperature

  • Ballot sheets for data collection

Procedure:

  • Sample Preparation:

    • Pour equal volumes of the control and variable beverages into the coded cups.

    • For each panelist, prepare a set of three samples: two identical (either both control or both variable) and one different.

    • Randomize the order of presentation of the three samples for each panelist.

  • Panelist Instructions:

    • Instruct panelists to taste the samples from left to right.

    • Ask them to identify the sample that is different from the other two.

    • Provide water and crackers for palate cleansing between sets of samples.

  • Data Analysis:

    • Collect the ballot sheets and count the number of correct identifications.

    • Use a statistical table for triangle tests to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).

Protocol for Quantitative Analysis (HPLC-UV)

This protocol provides a general method for the quantification of this compound in a beverage matrix using High-Performance Liquid Chromatography with UV detection.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Methanol (B129727) (HPLC grade)

  • Phosphoric acid (HPLC grade)

  • Deionized water (HPLC grade)

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of 0.05% phosphoric acid in water and methanol (e.g., 90:10 v/v).[9] The exact ratio may need to be optimized.

    • Degas the mobile phase before use.

  • Standard Preparation:

    • Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation:

    • Filter the beverage sample through a 0.45 µm syringe filter into an autosampler vial.[10] If necessary, dilute the sample with the mobile phase to bring the concentration of this compound within the range of the standard curve.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.[9]

    • Set the UV detector wavelength to an appropriate value for this compound (e.g., 210 nm, which is used for similar compounds).[9]

    • Inject the standards and samples onto the HPLC system.

    • Record the peak areas of the analyte.

  • Quantification:

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental and Logical Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_eval Evaluation cluster_analysis Data Analysis & Interpretation Prep_Stock Prepare Stock Solutions (this compound, Sweetener, Acid) Spike Spike Beverage with This compound Prep_Stock->Spike Prep_Beverage Prepare Model Beverage Base Prep_Beverage->Spike Sensory Sensory Evaluation (e.g., Triangle Test) Spike->Sensory Analytical Quantitative Analysis (e.g., HPLC-UV) Spike->Analytical Sensory_Data Analyze Sensory Data (Statistical Significance) Sensory->Sensory_Data Analytical_Data Analyze Analytical Data (Concentration) Analytical->Analytical_Data Interpretation Interpret Results & Optimize Formulation Sensory_Data->Interpretation Analytical_Data->Interpretation

Experimental Workflow for Beverage Flavoring

Synergistic_Effects cluster_interactions Sensory Interactions cluster_outcomes Resulting Perceptions Maltol_Propionate This compound Sweeteners Sweeteners (e.g., Sucrose) Maltol_Propionate->Sweeteners Synergy Acids Acids (e.g., Citric Acid) Maltol_Propionate->Acids Balancing Other_Flavors Other Flavors (e.g., Berry Esters) Maltol_Propionate->Other_Flavors Enhancement Enhanced_Sweetness Enhanced Sweetness Sweeteners->Enhanced_Sweetness Balanced_Acidity Balanced Acidity Acids->Balanced_Acidity Increased_Complexity Increased Flavor Complexity Other_Flavors->Increased_Complexity

Synergistic Effects of this compound

Stability Considerations

As an ester, this compound can be susceptible to hydrolysis, especially in acidic beverage systems. The rate of hydrolysis is influenced by pH and temperature. It is recommended to conduct stability studies on the final beverage formulation to ensure flavor consistency over the product's shelf life. Storage at lower temperatures and protection from light can help to minimize degradation.

Conclusion

This compound is a valuable tool for beverage formulators, offering the ability to enhance sweet and fruity flavor profiles, improve mouthfeel, and create more complex and appealing products. By understanding its sensory characteristics, synergistic effects, and stability, and by employing systematic experimental protocols, researchers and developers can effectively utilize this compound to innovate and optimize beverage formulations.

References

Application Notes and Protocols: Use of Maltol Propionate to Mask Off-Flavors in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol (B134687) propionate (B1217596), an ester derivative of maltol, is a flavoring agent with a sweet, caramel-like, and fruity aroma.[1] While it is utilized in the food, cosmetic, and fragrance industries for its flavor-enhancing and aromatic properties, its direct application and specific efficacy in masking off-flavors in pharmaceuticals are not extensively documented in publicly available literature.[1][] However, based on the well-established use of the related compounds maltol and ethyl maltol in taste masking, it is hypothesized that maltol propionate could serve a similar function.[1] Maltol and ethyl maltol are known to mask or reduce the perception of bitter tastes in various pharmaceutical formulations.[3]

These application notes provide a framework for evaluating the potential of this compound as a taste-masking agent in pharmaceutical formulations. The protocols described are based on established methods for assessing taste-masking efficiency, including sensory panel evaluations and in-vitro analysis using electronic tongues. Due to the limited specific data for this compound, the quantitative data presented is illustrative and based on findings for related compounds and general taste-masking studies. Researchers should adapt these protocols and validate them for their specific formulations.

Mechanism of Taste Masking

The primary mechanism by which flavor enhancers like maltol and its derivatives are thought to mask off-flavors is through receptor-level interactions. They can enhance sweetness and other desirable flavors, which in turn can overpower or distract from the perception of bitterness. The exact mechanism at the molecular level with bitter taste receptors (T2Rs) is complex and can involve allosteric modulation or competitive inhibition.

Quantitative Data on Taste Masking

Table 1: Illustrative Sensory Panel Scores for a Bitter Drug Formulation with and without a Taste-Masking Agent

FormulationMean Bitterness Score (0-10 Scale*)Standard Deviationp-value vs. Control
Control (Bitter Drug alone)8.21.1-
Formulation A (with 0.1% Masking Agent)5.51.3<0.05
Formulation B (with 0.5% Masking Agent)3.10.9<0.01
Placebo0.50.2<0.001

*0 = Not bitter, 10 = Extremely bitter

Table 2: Illustrative Electronic Tongue Data for Taste-Masking Efficiency

FormulationSensor Output (mV) - Bitterness SensorTaste Suppression (%)
Control (Bitter Drug alone)850%
Formulation A (with 0.1% Masking Agent)6227%
Formulation B (with 0.5% Masking Agent)3855%
Placebo1088%

Experimental Protocols

Protocol 1: Sensory Panel Evaluation using Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for a trained human sensory panel to quantify the bitterness of a pharmaceutical formulation.

Objective: To quantify the reduction in bitterness of a pharmaceutical formulation containing a bitter Active Pharmaceutical Ingredient (API) by the addition of this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) formulation (Control)

  • API formulations with varying concentrations of this compound (Test Samples)

  • Placebo formulation (without API or this compound)

  • Deionized water and unsalted crackers (for palate cleansing)

  • Standard bitterness reference solutions (e.g., quinine (B1679958) sulfate (B86663) solutions of varying concentrations)

  • Data collection software or forms

Panelist Selection and Training:

  • Recruit 10-15 healthy, non-smoking adult volunteers.

  • Screen panelists for their ability to detect and scale basic tastes (sweet, sour, salty, bitter, umami).

  • Train panelists to identify and rate the intensity of bitterness using a standardized scale (e.g., a 0-10 line scale where 0 is "not bitter" and 10 is "extremely bitter").[4] Panelists should be calibrated using the bitterness reference solutions.

Experimental Procedure:

  • Panelists should refrain from eating, drinking (except water), or smoking for at least 1 hour before the session.

  • Provide panelists with a small, standardized amount of the control sample.

  • Instruct panelists to hold the sample in their mouth for a specified time (e.g., 10 seconds) before expectorating.

  • Panelists then rate the perceived bitterness intensity on the provided scale.

  • A mandatory palate cleansing with deionized water and an unsalted cracker is required between samples, with a minimum rest period of 5 minutes.

  • Repeat steps 2-5 for each test sample and the placebo, presenting them in a randomized and blinded order.

  • Each sample should be evaluated in triplicate by each panelist.

Data Analysis:

  • Calculate the mean and standard deviation of the bitterness scores for each formulation.

  • Use statistical analysis (e.g., ANOVA with post-hoc tests like Tukey's) to determine if there are significant differences in bitterness between the control and test formulations.[5]

Sensory_Panel_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis P1 Panelist Screening & Training E1 Present Randomized Sample P1->E1 P2 Sample Preparation (Control, Test, Placebo) P2->E1 E2 Panelist Tastes & Rates Bitterness E1->E2 E3 Palate Cleansing E2->E3 A1 Collect & Tabulate Scores E2->A1 E3->E1 Next Sample A2 Statistical Analysis (ANOVA) A1->A2 A3 Report Results A2->A3

Caption: Workflow for Sensory Panel Evaluation.

Protocol 2: In-Vitro Taste Assessment using an Electronic Tongue

This protocol describes the use of a potentiometric electronic tongue to assess the taste-masking efficiency of this compound.

Objective: To obtain an objective, instrumental measure of the reduction in bitterness of a pharmaceutical formulation upon the addition of this compound.

Materials:

  • Electronic Tongue system (e.g., Astree, TS-5000Z) with appropriate sensors, including a bitterness sensor.[6][7][8]

  • Control, Test, and Placebo formulations as described in Protocol 1.

  • Reference solution (e.g., 30 mM KCl with 0.3 mM tartaric acid).

  • Cleaning solution (as per manufacturer's instructions).

  • Deionized water.

  • Beakers and autosampler vials.

Instrument Preparation and Calibration:

  • Condition and calibrate the sensors according to the manufacturer's guidelines.

  • Perform a diagnostic check using standard taste solutions (e.g., sour, salty, umami) to ensure the sensors are functioning correctly and can discriminate between different tastes.[9]

Experimental Procedure:

  • Prepare solutions of the control, test, and placebo formulations at a concentration suitable for the instrument. All solid samples must be fully dissolved.

  • Pour the reference solution and the sample solutions into the appropriate beakers in the autosampler rack.

  • Set up the measurement sequence in the instrument's software. A typical cycle includes:

    • Sensor cleaning.

    • Rinsing with the reference solution.

    • Measurement of the reference solution potential.

    • Rinsing with the sample solution.

    • Measurement of the sample solution potential.

  • Each sample should be measured multiple times (e.g., 4-5 acquisitions) to ensure a stable signal.

  • The instrument measures the potential difference between the sensors and a reference electrode.

Data Analysis:

  • The primary output for bitterness is typically from a sensor specifically designed to respond to bitter compounds.

  • The change in sensor potential is correlated with bitterness intensity.

  • Calculate the "taste suppression" percentage by comparing the sensor response of the test formulations to the control.

  • Principal Component Analysis (PCA) can be used to visualize the taste profile differences between the formulations.

E_Tongue_Workflow cluster_setup Setup cluster_measurement Measurement Cycle cluster_data_analysis Analysis S1 Instrument Calibration M1 Sensor Cleaning S1->M1 S2 Prepare Sample Solutions M3 Sample Measurement S2->M3 M2 Reference Measurement M1->M2 M2->M3 M4 Data Acquisition M3->M4 M4->M1 Next Acquisition/Sample D1 Calculate Taste Suppression M4->D1 D2 Principal Component Analysis D1->D2 D3 Generate Report D2->D3

Caption: Workflow for Electronic Tongue Analysis.

Signaling Pathway for Bitter Taste Perception

The perception of bitter taste is mediated by a family of G-protein coupled receptors (GPCRs) known as T2Rs (or TAS2Rs), which are located in taste receptor cells within the taste buds.

Bitter_Taste_Pathway cluster_receptor Taste Receptor Cell Bitter Bitter Compound (e.g., API) T2R T2R Receptor (GPCR) Bitter->T2R G_Protein Gustducin (G-protein) T2R->G_Protein activates PLC Phospholipase Cβ2 G_Protein->PLC activates IP3 IP3 PLC->IP3 produces IP3R IP3 Receptor IP3->IP3R binds to Ca_Influx Ca2+ Release IP3R->Ca_Influx Ca_Store Endoplasmic Reticulum (Ca2+ Store) Ca_Store->Ca_Influx TRPM5 TRPM5 Channel Na_Influx Na+ Influx TRPM5->Na_Influx allows Ca_Influx->TRPM5 activates Depolarization Cell Depolarization Na_Influx->Depolarization ATP_Release ATP Release Depolarization->ATP_Release Nerve_Signal Afferent Nerve Signal to Brain ATP_Release->Nerve_Signal triggers

Caption: Simplified Bitter Taste Transduction Pathway.

Conclusion

While direct evidence for the efficacy of this compound in pharmaceutical taste masking is currently limited, its structural similarity to known taste-masking agents like maltol suggests it holds potential. The protocols provided here offer a robust framework for researchers to systematically evaluate this potential. By employing both sensory panel data and objective instrumental analysis, a comprehensive understanding of this compound's ability to mask off-flavors in pharmaceutical formulations can be achieved. It is crucial to adapt and validate these methods for the specific API and formulation under investigation.

References

Maltol Propionate: Application Notes and Protocols for New Food Additive Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltol (B134687) propionate (B1217596) (FEMA Number 3941), a derivative of maltol, is a flavoring substance with a promising profile for use in the food industry.[] It is characterized by a sweet, fruity, and bready aroma, with notes of strawberry, caramel, and vanilla, making it a versatile ingredient for enhancing the flavor profile of a wide range of products, including baked goods, beverages, and confectionery. Beyond its organoleptic properties, emerging research suggests that maltol and its derivatives may possess antioxidant and antimicrobial properties, further expanding their potential applications in food preservation and formulation. This document provides detailed application notes and experimental protocols for the evaluation of maltol propionate as a novel food additive.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 2-methyl-3-(1-oxopropoxy)-4H-pyran-4-one
Synonyms Maltyl propionate[]
CAS Number 68555-63-5
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance White to slightly amber solid
Melting Point 49 °C
Boiling Point 279.83 °C (EPI 4.0)
Solubility Insoluble in water; soluble in alcohol
Odor Description Bakery note with a hint of strawberry, drying down to the familiar odor of fresh baked bread.

Synthesis of this compound

This compound can be synthesized via the esterification of maltol with propionyl chloride or propionic anhydride. A general laboratory-scale protocol is provided below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from maltol and propionyl chloride.

Materials:

  • Maltol

  • Propionyl chloride

  • Pyridine (B92270) (or other suitable base)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve maltol in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of pyridine to the solution with stirring.

  • To this mixture, add propionyl chloride dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Workflow Diagram:

maltol Maltol reaction Esterification Reaction (0°C to RT, 12-24h) maltol->reaction propionyl_chloride Propionyl Chloride propionyl_chloride->reaction solvent DCM, Pyridine solvent->reaction workup Aqueous Workup (Washing & Drying) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Figure 1: Synthesis workflow for this compound.

Sensory Evaluation

A comprehensive sensory evaluation is crucial to understand the flavor profile of this compound and its potential applications. A quantitative descriptive analysis (QDA) by a trained panel is recommended.

Experimental Protocol: Quantitative Descriptive Analysis (QDA) of this compound

Objective: To quantitatively describe the sensory attributes of this compound in a relevant food matrix (e.g., a strawberry-flavored beverage).

Materials:

  • This compound solutions at various concentrations (e.g., 1, 5, 10 ppm) in a base strawberry-flavored beverage.

  • Control beverage (without this compound).

  • Reference standards for aroma and taste attributes (e.g., ethyl butyrate (B1204436) for fruity, vanillin (B372448) for sweet, citric acid for sour).

  • Odor-free tasting booths with controlled lighting and temperature.

  • Computerized data collection system.

Procedure:

  • Panelist Training: A panel of 8-12 individuals is trained to recognize and score the intensity of specific aroma and taste attributes relevant to strawberry flavor and the expected profile of this compound.

  • Lexicon Development: The panel collaboratively develops a lexicon of descriptive terms for the samples.

  • Sample Evaluation: Panelists evaluate the coded, randomized samples in individual booths. They rate the intensity of each attribute on a 15-point unstructured line scale.

  • Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to determine significant differences between samples and to visualize the sensory space.

Illustrative Sensory Profile Data:

The following table presents hypothetical quantitative sensory data for a strawberry-flavored beverage with and without this compound.

Table 2: Illustrative Quantitative Descriptive Analysis of this compound in a Strawberry Beverage

AttributeControl Beverage (Mean Score)Beverage with 5 ppm this compound (Mean Score)
Aroma
Strawberry7.58.5
Fruity (other)3.05.0
Sweet5.06.5
Caramel1.04.0
Bready/Toasted0.53.5
Flavor
Strawberry8.09.0
Sweetness6.07.5
Sourness4.03.5
Caramel1.54.5
Bready/Toasted1.04.0
Mouthfeel
Fullness4.05.0

Sensory Evaluation Workflow:

start Start panel_training Panelist Training & Lexicon Development start->panel_training sample_prep Sample Preparation (Control & Test) panel_training->sample_prep sensory_eval Sensory Evaluation (QDA) sample_prep->sensory_eval data_analysis Statistical Analysis (ANOVA, PCA) sensory_eval->data_analysis results Sensory Profile & Interpretation data_analysis->results end End results->end

Figure 2: Workflow for sensory evaluation.

Stability Assessment

The stability of a flavor additive is critical for its successful application. Accelerated shelf-life testing can be employed to predict the stability of this compound under various food processing and storage conditions.

Experimental Protocol: Accelerated Shelf-Life Testing of this compound

Objective: To determine the degradation kinetics of this compound in an aqueous solution at different pH and temperature conditions.

Materials:

  • This compound standard solution.

  • Buffer solutions of different pH values (e.g., pH 3, 5, 7).

  • Temperature-controlled incubators or water baths.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector.

Procedure:

  • Prepare solutions of this compound in the different pH buffers.

  • Store the solutions at various elevated temperatures (e.g., 40°C, 50°C, 60°C).

  • At regular time intervals, withdraw aliquots from each solution.

  • Analyze the concentration of this compound in each aliquot using a validated HPLC method.

  • Plot the concentration of this compound versus time for each condition.

  • Determine the degradation rate constant (k) and the order of the reaction for each condition.

  • Use the Arrhenius equation to model the effect of temperature on the degradation rate and to predict the shelf-life at normal storage temperatures.

Illustrative Stability Data:

The following table shows hypothetical degradation rate constants for this compound under different conditions.

Table 3: Illustrative Degradation Rate Constants (k) for this compound

pHTemperature (°C)k (day⁻¹)
3400.015
3500.045
3600.120
5400.008
5500.025
5600.070
7400.005
7500.015
7600.040

Stability Testing Logical Relationship:

factors Factors (pH, Temperature, Light) degradation Degradation of this compound factors->degradation kinetics Degradation Kinetics (Rate Constant, Order) degradation->kinetics shelf_life Shelf-Life Prediction kinetics->shelf_life

Figure 3: Factors influencing the stability of this compound.

In Vitro Safety Assessment: Cytotoxicity

An initial assessment of the safety of a new food additive involves in vitro cytotoxicity testing. The MTT assay is a common method to evaluate the effect of a compound on cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity of this compound

Objective: To assess the in vitro cytotoxicity of this compound on a relevant cell line (e.g., Caco-2, a human intestinal cell line).

Materials:

  • Caco-2 cells.

  • Cell culture medium and supplements.

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed Caco-2 cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (medium only).

  • Incubate the cells for a defined period (e.g., 24, 48 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Illustrative Cytotoxicity Data:

The following table presents hypothetical cell viability data and the calculated IC₅₀ value for this compound.

Table 4: Illustrative Cytotoxicity of this compound on Caco-2 Cells

Concentration (µM)Cell Viability (%)
0 (Control)100
1098
5095
10088
25075
50055
100020
IC₅₀ (µM) ~550

Cytotoxicity Assay Workflow:

cell_culture Cell Seeding treatment Treatment with this compound cell_culture->treatment mtt_incubation MTT Incubation treatment->mtt_incubation solubilization Formazan Solubilization mtt_incubation->solubilization absorbance Absorbance Reading solubilization->absorbance data_analysis IC₅₀ Determination absorbance->data_analysis

Figure 4: Workflow of the MTT cytotoxicity assay.

Conclusion

This compound presents a significant opportunity for the development of new and improved food products due to its desirable flavor characteristics. The protocols outlined in this document provide a framework for the systematic evaluation of its sensory profile, stability, and in vitro safety. Further research, including in vivo safety studies and application trials in various food matrices, is recommended to fully establish its potential as a valuable food additive. The provided illustrative data should be replaced with experimental results for accurate assessment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Maltol Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Maltol propionate (B1217596) and improving yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis methods for Maltol propionate?

A1: this compound is typically synthesized via the esterification of Maltol. The most common and efficient laboratory-scale method is the acylation of Maltol using a propionylating agent like propionyl chloride or propionic anhydride. This reaction is generally performed in the presence of a tertiary amine base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.[1] Alternative methods, though potentially lower-yielding for this specific substrate, include Fischer esterification with propionic acid under acidic catalysis and transesterification reactions.[2][3]

Q2: My reaction yield is significantly lower than expected. What are the primary causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, non-optimal temperature, or poor mixing. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial.

  • Moisture Contamination: Acylating agents like propionyl chloride are highly sensitive to moisture. Any water present in the reactants or solvent will hydrolyze the propionyl chloride, reducing the amount available to react with Maltol and lowering the overall yield. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials. For instance, if the temperature is too high, it may lead to degradation or polymerization, especially with sensitive substrates.[4]

  • Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can lead to a low yield. A slight excess of the acylating agent is often used to ensure the complete conversion of Maltol.

  • Product Loss During Workup: Significant amounts of product can be lost during the extraction and purification phases. This can be due to emulsion formation during aqueous washes or using an inappropriate solvent for extraction.

Q3: I'm observing significant impurity formation. How can I improve the purity of my product?

A3: Impurity formation is a common issue. To mitigate this:

  • Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often minimize the formation of thermal degradation byproducts.[1]

  • Use a Non-Nucleophilic Base: Employ a hindered base like triethylamine or pyridine. These bases are effective at scavenging the HCl byproduct without competing with Maltol as a nucleophile.

  • Ensure High-Purity Starting Materials: Using purified Maltol and freshly distilled propionyl chloride will prevent impurities from being carried through the synthesis.

  • Optimize Purification Method: Purification via column chromatography is often more effective than recrystallization for removing closely related impurities. A gradient elution using a solvent system like hexane/ethyl acetate (B1210297) can provide good separation.

Q4: How does the choice of solvent and temperature affect the synthesis?

A4: The solvent and temperature are critical parameters. The ideal solvent should be aprotic and inert to the reaction conditions, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether.[1] It must fully dissolve the Maltol to ensure a homogeneous reaction mixture. The reaction is often started at a low temperature (0 °C) during the addition of the highly reactive propionyl chloride to control the initial exothermic reaction, and then allowed to warm to room temperature to proceed to completion.[1] Higher temperatures may increase the reaction rate but also risk the formation of byproducts.[4]

Q5: The reaction appears to stall before all the Maltol is consumed. What steps can I take?

A5: If the reaction stalls, as indicated by TLC analysis showing persistent Maltol:

  • Add More Reagent: It's possible the propionyl chloride was consumed by trace moisture or that an insufficient amount was added initially. A small additional charge of the acylating agent and base can restart the reaction.

  • Increase Reaction Time: Some reactions are simply slow to reach completion. Allow the reaction to stir for a longer period (e.g., 12-24 hours) while monitoring via TLC.

  • Gently Increase Temperature: If extending the time is ineffective, gradually warming the reaction mixture (e.g., to 40 °C) may provide the necessary activation energy to push the reaction to completion. Proceed with caution to avoid byproduct formation.

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and recommended solutions to improve the yield and purity of this compound.

Issue Observed Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., hydrolyzed propionyl chloride).2. Incorrect reaction setup or conditions.3. Presence of significant moisture.1. Use fresh or newly distilled propionyl chloride.2. Verify stoichiometry, solvent, and temperature.3. Use anhydrous solvents and oven-dried glassware.
Low Yield with Unreacted Maltol 1. Insufficient reaction time.2. Inadequate amount of acylating agent or base.3. Reaction temperature is too low.1. Allow the reaction to run longer, monitoring by TLC.2. Add a slight excess (1.1-1.2 equivalents) of propionyl chloride.3. Allow the reaction to warm to room temperature or gently heat.
Presence of Multiple Byproducts 1. Reaction temperature is too high.2. Base is acting as a competing nucleophile.3. Impure starting materials.1. Maintain a lower reaction temperature (0 °C to RT).2. Use a non-nucleophilic base like triethylamine.3. Purify starting materials before the reaction.
Difficult Product Isolation / Emulsion in Workup 1. Incorrect pH during aqueous wash.2. Inefficient phase separation.1. Ensure the aqueous layer is sufficiently acidic or basic to quench reagents.2. Add brine (saturated NaCl solution) to break emulsions and aid separation.

Experimental Protocol: Synthesis of this compound via Acylation

This protocol describes a standard laboratory procedure for the synthesis of this compound from Maltol and propionyl chloride.

Materials:

  • Maltol (1.0 eq)

  • Propionyl Chloride (1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: Add Maltol to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Dissolve the Maltol in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Reagents: Add triethylamine (or pyridine) to the stirred solution. Subsequently, add propionyl chloride dropwise via a syringe over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours, monitoring its progress by TLC until the Maltol spot is no longer visible.

  • Workup - Quenching: Cool the mixture back to 0 °C and slowly add 1M HCl to quench the reaction and dissolve the amine salts.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Chemical Synthesis Pathway

Synthesis_Pathway Maltol Maltol reaction_node Maltol->reaction_node PropionylChloride Propionyl Chloride PropionylChloride->reaction_node Pyridine Pyridine (Base) Pyridine->reaction_node DCM, 0°C to RT MaltolPropionate This compound HCl_Salt Pyridinium Hydrochloride reaction_node->MaltolPropionate + reaction_node->HCl_Salt Experimental_Workflow start Start setup Dissolve Maltol in anhydrous DCM start->setup cool Cool to 0°C setup->cool add_reagents Add Base, then dropwise Propionyl Chloride cool->add_reagents react Stir at RT (Monitor by TLC) add_reagents->react quench Quench with 1M HCl react->quench extract Sequential Washes: HCl, NaHCO₃, Brine quench->extract dry Dry organic layer (MgSO₄) extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure this compound purify->product Troubleshooting_Yield start Low Yield Observed check_tlc Analyze crude product by TLC. Is starting material (Maltol) present? start->check_tlc incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Yes check_byproducts Are significant byproducts visible? check_tlc->check_byproducts No solution_incomplete Solutions: - Increase reaction time - Gently warm mixture - Add more acylating agent incomplete_rxn->solution_incomplete side_reactions Side Reactions Occurred check_byproducts->side_reactions Yes workup_loss Product Lost During Workup/ Purification check_byproducts->workup_loss No solution_side_rxn Solutions: - Lower reaction temperature - Check purity of reagents - Ensure aprotic, non-nucleophilic base side_reactions->solution_side_rxn solution_workup Solutions: - Use brine to break emulsions - Re-extract aqueous layers - Optimize chromatography workup_loss->solution_workup

References

Technical Support Center: Esterification of Maltol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of maltol (B134687). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the esterification of this versatile compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the esterification of maltol?

A1: During the esterification of maltol, particularly under acidic conditions like Fischer esterification, several side reactions can occur, leading to reduced yield and purity of the desired ester. The most prevalent side reactions include:

  • Polymerization/Decomposition: Under acidic and heated conditions, maltol can be prone to polymerization or decomposition, forming dark, tar-like substances. This is often the most significant side reaction impacting yield and purification.[1][2]

  • Etherification of the Alcohol: The alcohol reactant used in the esterification can undergo acid-catalyzed self-condensation to form an ether. This is more common with secondary alcohols and at higher reaction temperatures.

  • Reversibility of the Reaction: Esterification is an equilibrium reaction. The presence of water, a byproduct of the reaction, can drive the reaction in reverse, hydrolyzing the ester back to maltol and the carboxylic acid.[3][4][5][6]

  • Pyrone Ring Instability: While generally stable, the 4-pyrone ring in maltol can be susceptible to ring-opening under certain conditions, although this is less common under standard esterification protocols. The reactivity of pyrones is influenced by the solvent and the acidity of the reaction environment.[7][8]

Q2: My reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?

A2: A dark coloration of the reaction mixture is a strong indicator of maltol decomposition or polymerization.[1][2] Maltol is sensitive to prolonged exposure to high temperatures and strong acids.

  • To prevent this:

    • Optimize Reaction Temperature: Use the lowest effective temperature to drive the reaction to completion in a reasonable timeframe.

    • Control Catalyst Concentration: Use the minimum amount of acid catalyst necessary. Excessive acid can accelerate decomposition.

    • Minimize Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

Q3: The yield of my maltol ester is consistently low. What are the potential causes and how can I improve it?

A3: Low yields in maltol esterification can be attributed to several factors:

  • Equilibrium: The reversible nature of the Fischer esterification is a primary cause of low yields.[3][4][5][6]

    • Solution: To shift the equilibrium towards the product, you can:

      • Use a large excess of one of the reactants (usually the less expensive one, typically the alcohol).[6]

      • Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[3][4]

  • Side Reactions: As discussed in Q1, polymerization and ether formation consume starting materials and reduce the yield of the desired ester.

    • Solution: Follow the recommendations in Q2 to minimize decomposition. To reduce ether formation, consider using a primary alcohol if possible and maintaining a lower reaction temperature.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Ensure adequate reaction time and temperature. Monitor the reaction to confirm the disappearance of the limiting reagent.

Q4: I am observing an unexpected byproduct with a different polarity from my desired ester. What could it be?

A4: An unexpected byproduct could be an ether formed from the self-condensation of the alcohol reactant, especially if a secondary alcohol was used. Ethers are generally less polar than the corresponding esters and alcohols. To confirm the identity of the byproduct, characterization techniques such as NMR, GC-MS, or IR spectroscopy are recommended.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the esterification of maltol and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Dark Reaction Mixture (Brown to Black) 1. Decomposition of maltol due to excessive heat or acid concentration.[1][2] 2. Polymerization of maltol under acidic conditions.1. Reduce Temperature: Lower the reaction temperature and monitor for improvement. 2. Reduce Catalyst: Decrease the concentration of the acid catalyst. 3. Shorten Reaction Time: Monitor the reaction closely and work it up as soon as it is complete.
Low Ester Yield 1. Equilibrium: The reaction has reached equilibrium with significant amounts of starting materials remaining.[3][4][5][6] 2. Water Presence: Water from the reaction or solvent is hydrolyzing the product. 3. Side Reactions: Starting materials are being consumed by polymerization or ether formation.1. Shift Equilibrium: Use a large excess of the alcohol (5-10 equivalents). 2. Remove Water: Use a Dean-Stark trap or add 4Å molecular sieves to the reaction mixture. 3. Optimize Conditions: Follow the steps to minimize decomposition and consider using a primary alcohol if ether formation is suspected.
Formation of an Unknown, Less Polar Byproduct 1. Ether Formation: The alcohol reactant has undergone acid-catalyzed self-condensation.1. Lower Temperature: Reduce the reaction temperature. 2. Use Primary Alcohol: If the protocol allows, switch to a primary alcohol, which is less prone to ether formation. 3. Purification: Separate the ether from the ester using column chromatography.
Difficulty in Product Purification 1. Presence of Tarry Byproducts: Polymeric materials are co-eluting or streaking on the chromatography column. 2. Unreacted Starting Materials: Significant amounts of maltol and carboxylic acid remain.1. Pre-purification: Consider a workup procedure to remove the bulk of the tar before chromatography (e.g., washing with a basic solution to remove unreacted acid and some polar impurities). 2. Optimize Reaction: Improve the reaction yield to minimize the amount of unreacted starting materials in the crude product.

Experimental Protocols

General Protocol for Fischer Esterification of Maltol

This protocol provides a starting point for the synthesis of a maltol ester. Optimization of temperature, time, and reactant ratios may be necessary for specific substrates.

Materials:

  • Maltol

  • Carboxylic acid (e.g., acetic acid, propionic acid)

  • Alcohol (e.g., ethanol, isopropanol) - preferably anhydrous

  • Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene, if using a Dean-Stark trap)

  • Molecular sieves (4Å), activated

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add maltol (1.0 eq).

  • Add the carboxylic acid (1.1 - 1.5 eq) and the alcohol (5 - 10 eq).

  • If not using the alcohol as the solvent, add an appropriate anhydrous solvent.

  • Add activated 4Å molecular sieves to the flask to absorb the water produced.

  • Slowly add the acid catalyst (e.g., 0.05 - 0.1 eq of concentrated sulfuric acid) to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter to remove the molecular sieves.

  • Perform an appropriate aqueous workup to remove the excess acid and alcohol. This typically involves dilution with an organic solvent and washing with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Visualizing Reaction Pathways

To better understand the chemical transformations during the esterification of maltol, the following diagrams illustrate the main reaction and potential side reactions.

Esterification_Workflow cluster_reactants Reactants Maltol Maltol Intermediate Protonated Intermediate Maltol->Intermediate + Carboxylic Acid + H+ Polymer Polymerization/ Decomposition Products Maltol->Polymer Heat, H+ CarboxylicAcid Carboxylic Acid Alcohol Alcohol Alcohol->Intermediate Ether Dialkyl Ether Alcohol->Ether Self-condensation (H+) AcidCatalyst Acid Catalyst (H+) MaltolEster Desired Maltol Ester Intermediate->MaltolEster - H2O - H+ Water Water Intermediate->Water MaltolEster->Maltol + H2O (Hydrolysis) Troubleshooting_Logic Start Esterification Experiment Problem Problem Encountered Start->Problem DarkColor Dark Reaction Mixture? Problem->DarkColor Visual Observation LowYield Low Yield? Problem->LowYield After Workup Byproduct Unknown Byproduct? Problem->Byproduct After Purification DarkColor->LowYield No Sol_Temp Reduce Temperature DarkColor->Sol_Temp Yes LowYield->Byproduct No Sol_Equilibrium Use Excess Alcohol LowYield->Sol_Equilibrium Yes Sol_Analyze Analyze Byproduct (NMR, GC-MS) Byproduct->Sol_Analyze Yes End Optimized Reaction Byproduct->End No Sol_Catalyst Reduce Catalyst Sol_Temp->Sol_Catalyst Sol_Time Reduce Time Sol_Catalyst->Sol_Time Sol_Time->End Sol_Water Remove Water Sol_Equilibrium->Sol_Water Sol_Water->End Sol_Ether Consider Ether Formation Sol_Analyze->Sol_Ether

References

Technical Support Center: Purification of Synthetic Maltol Propionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic Maltol propionate (B1217596). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from laboratory-synthesized Maltol propionate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound typically involves the esterification of Maltol with a propionylating agent, such as propionic anhydride (B1165640) or propionyl chloride. The most common impurities include:

  • Unreacted Maltol: Incomplete reaction can leave residual Maltol in the product mixture.

  • Propionic Acid: This is a byproduct of the reaction when using propionic anhydride and can also result from the hydrolysis of the anhydride or propionyl chloride.[1][2]

  • Residual Propionic Anhydride: Excess acylating agent that was not consumed in the reaction.

  • Degradation Products: Maltol and this compound can be sensitive to high temperatures and light, which may lead to the formation of colored or odorous byproducts.[1]

  • Residual Solvents: Solvents used in the reaction or work-up (e.g., pyridine (B92270), toluene, dichloromethane) may be present in the final product.

Q2: How can I monitor the progress of the this compound synthesis to minimize impurities from an incomplete reaction?

A2: The progress of the esterification reaction can be effectively monitored using Thin Layer Chromatography (TLC).[3][4][5] By spotting the reaction mixture alongside the starting Maltol on a TLC plate, you can visualize the consumption of the starting material and the formation of the this compound product. The product, being an ester, is typically less polar than the starting phenol (B47542) (Maltol) and will have a higher Rf value. The reaction is considered complete when the Maltol spot is no longer visible.

Q3: What are the recommended storage conditions for this compound to prevent degradation?

A3: To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, well-ventilated, and dark place.[3] Exposure to heat, light, and moisture should be minimized to prevent hydrolysis and the formation of degradation impurities.[1]

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile and semi-volatile impurities.[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) is a powerful tool for quantifying non-volatile impurities and determining the overall purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide structural confirmation of the desired product and help identify impurities by comparing the spectra to that of pure this compound and potential impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of synthetic this compound.

Problem Potential Cause Troubleshooting Steps
Low Purity After Initial Work-up Incomplete removal of acidic impurities (propionic acid, unreacted propionic anhydride).1. Ensure thorough washing of the organic layer with a saturated sodium bicarbonate solution. Monitor the pH of the aqueous layer to ensure it is basic. 2. Increase the number of washes with the bicarbonate solution. 3. Perform a final wash with brine to aid in the removal of residual water and dissolved salts.
Presence of unreacted Maltol.1. Ensure the esterification reaction has gone to completion by monitoring with TLC. 2. If the reaction is incomplete, consider extending the reaction time or gently heating the reaction mixture (if thermally stable). 3. Purify the crude product using column chromatography or recrystallization.
Product is Colored (Yellow or Brown) Thermal degradation of Maltol or this compound during the reaction or purification.1. Avoid excessive heating during the reaction and distillation. Use a water bath or oil bath for controlled heating. 2. Perform distillation under reduced pressure to lower the boiling point. 3. Consider using activated carbon treatment during recrystallization to remove colored impurities.
Presence of trace metal impurities that can form colored complexes with Maltol.1. Use high-purity reagents and solvents. 2. Wash the organic layer with a dilute solution of a chelating agent like EDTA during the work-up.
Difficulty in Crystallizing the Product The product is oily or does not solidify.1. Ensure all acidic impurities have been removed, as they can inhibit crystallization. 2. Try different solvent systems for recrystallization. Good starting points for esters include ethanol/water, hexane/ethyl acetate, or toluene.[8] 3. Use a seed crystal to induce crystallization. 4. If the product is an oil, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists. Allow the solution to slowly cool.
Low Yield After Purification Loss of product during aqueous washes.1. Minimize the volume of aqueous solutions used for washing. 2. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Loss of product during recrystallization.1. Ensure the minimum amount of hot solvent is used to dissolve the crude product. 2. Allow the solution to cool slowly to maximize crystal formation. Cooling too quickly can lead to the formation of small crystals that are difficult to filter. 3. Cool the crystallization mixture in an ice bath before filtration to minimize the solubility of the product in the mother liquor.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via esterification of Maltol with propionic anhydride.

Materials:

  • Maltol

  • Propionic Anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve Maltol in dichloromethane.

  • Add pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add propionic anhydride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound by Recrystallization

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture such as hexane/ethyl acetate) to dissolve the crude product completely.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a short period. The hot solution should then be filtered through a fluted filter paper to remove the carbon.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven at a low temperature.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Maltol Maltol Reaction Esterification Reaction Maltol->Reaction Prop_Anhydride Propionic Anhydride Prop_Anhydride->Reaction Solvent_Base Solvent + Base Solvent_Base->Reaction Crude_Product Crude this compound Reaction->Crude_Product TLC TLC Reaction->TLC Reaction Monitoring Washing Aqueous Washing (NaHCO3, H2O, Brine) Crude_Product->Washing Drying Drying (MgSO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product GC_MS GC-MS Pure_Product->GC_MS Purity Assessment HPLC HPLC Pure_Product->HPLC Purity Assessment

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Crude Product Analysis Impure Purity < 98%? Start->Impure Acidic_Impurity Acidic Impurities Present? (Check with pH or TLC) Impure->Acidic_Impurity Yes Pure Pure Product (≥98%) Impure->Pure No Unreacted_SM Unreacted Maltol Present? (Check with TLC/GC) Acidic_Impurity->Unreacted_SM No Wash Repeat NaHCO3 Wash Acidic_Impurity->Wash Yes Colored Product Colored? Unreacted_SM->Colored No Recrystallize Recrystallize or Column Chromatography Unreacted_SM->Recrystallize Yes Charcoal Activated Carbon Treatment Colored->Charcoal Yes Colored->Pure No Wash->Unreacted_SM Recrystallize->Colored Charcoal->Pure

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Optimizing Pyranone Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyranone esterification.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a pyranone esterification reaction?

A1: The most critical parameters for successful pyranone esterification include the choice of catalyst, solvent, reaction temperature, and reaction time.[1] The stoichiometry of the reactants is also crucial. Key considerations include:

  • Catalyst: Lewis acids such as Scandium triflate (Sc(OTf)₃) or organocatalysts are often employed, and their concentration can significantly impact yield and selectivity.[2] For Fischer esterification, common acid catalysts include sulfuric acid (H₂SO₄), para-toluenesulfonic acid (p-TsOH), and boron trifluoride (BF₃).[3]

  • Solvent: The solvent influences the solubility of reactants, catalyst activity, and the stability of intermediates. Aprotic solvents like DMF, acetonitrile (B52724), or dioxane are commonly used.[1]

  • Temperature: Temperature control is vital. Elevated temperatures can promote undesired side reactions, while lower temperatures may slow the reaction rate excessively.[2][4] The reaction is often conducted under reflux, with the temperature determined by the boiling point of the solvent.[3]

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[1][2]

Q2: How does the choice of solvent affect pyranone esterification?

A2: The solvent plays a multifaceted role in pyranone esterification by affecting reactant solubility, catalyst activity, and the stabilization of reaction intermediates.[1] Aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile are frequently used.[1][2] In some base-catalyzed reactions, acetic acid as a solvent has been shown to improve yields compared to ethanol (B145695) or DMF.[1] The optimal solvent is highly dependent on the specific reaction mechanism.

Q3: What are common side reactions in pyranone esterification and how can they be minimized?

A3: Common side reactions include the formation of furanone byproducts, decarboxylation, and dimerization.[1]

  • Furanone Formation: The competition between 5-exo-dig and 6-endo-dig cyclization can lead to furanone isomers. To favor the desired pyranone product, strategies include careful selection of catalysts and ligands (e.g., N-heterocyclic carbene ligands for palladium-catalyzed reactions) and the use of Lewis acid additives like BF₃·Et₂O.[1]

  • Decarboxylation: This can be minimized by avoiding high temperatures and strongly acidic conditions.[1]

  • Dimerization: If the reaction is sensitive to light, it should be protected from light. Running the reaction at a lower concentration can also reduce dimerization.[1]

Q4: How can I improve the yield of my pyranone esterification?

A4: Low yields can stem from incomplete reactions, side product formation, or losses during purification.[1] To improve yields:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst loading to find the optimal parameters.[1]

  • Ensure Anhydrous Conditions: Many catalysts used in pyranone synthesis are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]

  • Control Reagent Addition: Adding reagents too quickly can lead to localized high concentrations, promoting side reactions. Slow addition using a syringe pump can improve control.[2]

  • Shift Equilibrium: For Fischer-type esterifications, using an excess of the alcohol or removing water as it forms (e.g., with a Dean-Stark trap) can drive the equilibrium towards the ester product.[3][5]

Q5: What are the recommended work-up and purification procedures for pyranone esters?

A5: A typical work-up procedure involves quenching the reaction, followed by extraction and purification.

  • Quenching: The reaction is often quenched by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[2][3]

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent like dichloromethane (DCM) or ethyl acetate (B1210297) (EtOAc).[2][3] The organic layers are combined.

  • Washing and Drying: The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[2][3]

  • Purification: The crude product is typically purified by flash column chromatography on silica (B1680970) gel.[1][2] Recrystallization can also be effective for solid products.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction- Monitor reaction progress by TLC or LC-MS to determine optimal time.[1]- Increase reaction temperature or prolong reaction time.[1]- Ensure the catalyst is active and used in the correct amount.[1]
Presence of moisture or air- Thoroughly dry all glassware (flame-dry or oven-dry).- Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[2]
Incorrect reagent addition rate- Add key reagents slowly using a syringe pump to maintain better control.[2]
Purification losses- Optimize the solvent system for column chromatography.- Consider alternative purification methods like preparative HPLC.[1]
Formation of Side Products Reaction temperature too high- Lower the reaction temperature and monitor progress closely.[2]
Furanone byproduct formation- Switch to a different catalyst system (e.g., ZnBr₂ for lactonization).[1]- Use N-heterocyclic carbene (NHC) ligands in palladium-catalyzed reactions.[1]- Add a Lewis acid, such as BF₃·Et₂O, to enhance selectivity.[1]
Decarboxylation- Avoid high temperatures and strongly acidic conditions.[1]
Dimerization- Protect the reaction from light if it is photochemically sensitive.- Consider running the reaction at a lower concentration.[1]
Difficulty in Purification Polarity of the pyranone ester- Optimize the solvent system for column chromatography to achieve better separation.[1]
Presence of unreacted starting materials- Ensure the reaction goes to completion by monitoring with TLC/LC-MS.- Use an appropriate work-up procedure to remove unreacted acid or alcohol.

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Pyranone Synthesis
  • To a stirred solution of the aldehyde (1.0 eq) and the δ-hydroxy-β-ketoester (1.1 eq) in anhydrous dichloromethane (DCM), add a dehydrating agent (e.g., CaSO₄).

  • Cool the mixture to the desired temperature (e.g., -78 °C, -25 °C, or 0 °C).[2]

  • In a separate flask, prepare a solution of the Lewis acid catalyst (e.g., 10 mol% Sc(OTf)₃) in the anhydrous solvent.[2]

  • Add the catalyst solution dropwise to the reaction mixture over 10-15 minutes.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.[2]

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with DCM.[2]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel.[2]

General Protocol for Fischer Esterification with Dean-Stark Trap
  • Combine the carboxylic acid (1.0 eq), alcohol (can be used as the solvent or in excess), and an acid catalyst (e.g., p-toluenesulfonic acid, 1.0 g) in a round-bottom flask with toluene.[3]

  • Assemble a Dean-Stark apparatus with a reflux condenser.

  • Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.[3]

  • Continue refluxing until the theoretical amount of water has been collected or the reaction is complete as monitored by TLC.[3]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).[3]

  • Wash the organic phase with a saturated aqueous solution of NaHCO₃ and then with brine.[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.[3]

  • Recrystallize the crude product from an appropriate solvent system (e.g., EtOAc/n-hexane) to obtain the pure ester.[3]

Visualizations

Experimental_Workflow General Experimental Workflow for Pyranone Esterification A 1. Prepare Reactants & Solvent (Aldehyde, δ-hydroxy-β-ketoester, Anhydrous Solvent) B 2. Add Dehydrating Agent & Cool A->B C 3. Prepare & Add Catalyst Solution (e.g., Sc(OTf)₃) B->C D 4. Monitor Reaction Progress (TLC or LC-MS) C->D E 5. Quench Reaction (sat. aq. NaHCO₃) D->E Reaction Complete F 6. Aqueous Work-up (Extraction with Organic Solvent) E->F G 7. Dry, Filter & Concentrate F->G H 8. Purify Product (Column Chromatography) G->H I Pure Pyranone Ester H->I

Caption: General experimental workflow for pyranone esterification.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield in Pyranone Esterification Start Low Product Yield Incomplete Incomplete Reaction? Start->Incomplete Moisture Moisture/Air Contamination? Incomplete->Moisture No Sol_Incomplete Optimize Time/Temp/Catalyst Monitor by TLC/LC-MS Incomplete->Sol_Incomplete Yes SideProducts Significant Side Products? Moisture->SideProducts No Sol_Moisture Use Anhydrous Reagents/Solvents Inert Atmosphere (N₂/Ar) Moisture->Sol_Moisture Yes Sol_SideProducts Adjust Temp/Concentration Change Catalyst/Solvent SideProducts->Sol_SideProducts Yes Sol_Purification Optimize Purification Method (e.g., HPLC, different column) SideProducts->Sol_Purification No (Losses during workup)

Caption: Troubleshooting logic for low yield in pyranone esterification.

References

Technical Support Center: Flavor Ester Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for flavor ester purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of flavor esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude flavor ester reaction mixture?

The most common impurities found after the synthesis of flavor esters, typically via Fischer esterification, are unreacted starting materials and byproducts of the reaction. These include:

  • Unreacted Carboxylic Acid: The starting acid for the esterification.[1][2]

  • Unreacted Alcohol: The starting alcohol for the esterification.[1][2]

  • Acid Catalyst: Strong mineral acids like sulfuric acid are often used as catalysts and will remain in the mixture.[2][3]

  • Water: A byproduct of the esterification reaction.[2][3]

  • Side Products: Ethers can form, especially at higher temperatures.[4]

Q2: Why is my final ester product wet or cloudy?

A wet or cloudy appearance in the final ester product is typically due to the presence of residual water. This can occur if the drying step after aqueous extraction is incomplete. To resolve this, ensure a sufficient amount of a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, is used.[5] Add the drying agent until it no longer clumps together and some remains free-flowing. Subsequent filtration should yield a clear organic layer.[5]

Q3: How can I remove the acidic catalyst and unreacted carboxylic acid from my crude ester?

A common and effective method is to wash the crude ester with a mild basic solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][5][6] This neutralization reaction converts the acidic impurities into their corresponding salts, which are soluble in the aqueous layer and can be easily separated using a separatory funnel.[5] The evolution of carbon dioxide gas (bubbling) indicates that the neutralization is occurring; continue washing until the bubbling ceases.[5]

Q4: What is the purpose of a brine wash in the purification process?

A brine wash, which is a wash with a saturated solution of sodium chloride (NaCl), is used to remove the bulk of the dissolved water from the organic layer before the final drying step with an anhydrous salt.[5] The high concentration of salt in the brine solution reduces the solubility of the organic ester in the aqueous phase, leading to better separation and a more efficient extraction.[5]

Q5: My purified ester has a persistent yellow or brown tint. How can I decolorize it?

Discoloration in the final product can be due to the presence of high molecular weight, non-volatile impurities or degradation products. For thermally stable esters, distillation can help separate the volatile, colorless ester from these colored impurities.[7] If the ester is not suitable for distillation, column chromatography using a stationary phase like silica (B1680970) gel or activated alumina (B75360) can be effective in removing colored compounds.[1][8]

Troubleshooting Guides

Low Yield

Problem: The final yield of the purified flavor ester is consistently low.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Reaction The esterification reaction is an equilibrium process.[5] To drive the reaction towards the product side, use an excess of one of the reactants (usually the less expensive one) or remove water as it is formed using a Dean-Stark apparatus.[3][9]
Losses During Extraction Emulsions can form during liquid-liquid extraction, trapping some of the product. To break emulsions, try adding brine or allowing the mixture to stand for a longer period.[5] Also, ensure complete transfer of the organic layer between steps.
Product Decomposition Some esters are sensitive to high temperatures and can decompose during distillation.[1] If you suspect this is happening, consider using vacuum distillation to lower the boiling point of the ester.[1][7]
Losses During Purification Product can be lost through adherence to glassware or during transfers.[8] Ensure all equipment is properly rinsed with the solvent to recover as much product as possible.
Poor Purity

Problem: The purified ester is still contaminated with starting materials or byproducts.

Possible Causes & Solutions:

CauseRecommended Solution
Ineffective Washing The aqueous washes may not be sufficient to remove all water-soluble impurities. Increase the number of washes with sodium bicarbonate and brine.[5] Ensure thorough mixing during each wash to maximize contact between the two phases.
Co-distillation of Impurities If the boiling points of the ester and an impurity are too close, simple distillation will not be effective.[5] In this case, fractional distillation is required for better separation.[1][5]
Improper Chromatography Technique If using column chromatography, the choice of solvent system (mobile phase) is crucial for good separation.[8] Perform thin-layer chromatography (TLC) first to determine the optimal solvent system that provides good separation between your ester and the impurities.[8]
Incomplete Drying Residual water can be considered an impurity. Ensure the organic layer is thoroughly dried with an anhydrous salt before final solvent removal or distillation.[5]

Experimental Protocols

Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol describes the steps to remove the acid catalyst and unreacted carboxylic acid from a crude ester mixture.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a 5% sodium bicarbonate solution.

  • Stopper the funnel and invert it gently, venting frequently to release the pressure from the evolved CO₂ gas.

  • Shake the funnel more vigorously for 1-2 minutes.

  • Allow the layers to separate completely. The aqueous layer will be on the bottom (check densities if unsure).

  • Drain the lower aqueous layer.

  • Repeat the wash with fresh sodium bicarbonate solution until no more gas evolves.

  • Perform a final wash with an equal volume of brine to remove dissolved water and salts.

  • Drain the lower aqueous layer and transfer the organic layer containing the ester to a clean, dry flask.

  • Proceed to the drying step.

Distillation for Ester Purification

This protocol is for the purification of a thermally stable, volatile ester.

  • Ensure the ester has been properly washed and dried.

  • Set up a simple or fractional distillation apparatus, depending on the boiling points of the components. Use boiling chips to ensure smooth boiling.[6]

  • Heat the distillation flask gently.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired ester. A sharp, stable boiling point is an indicator of a pure compound.[5]

  • Monitor the temperature closely. A significant drop or rise in temperature indicates that a different component is starting to distill.

  • Stop the distillation before the flask boils to dryness to avoid the formation of potentially explosive peroxides and to prevent charring of any high-boiling residues.[10]

Visualizations

TroubleshootingWorkflow Start Start: Impure Ester CheckPurity Assess Purity (e.g., GC, NMR) Start->CheckPurity AcidicImpurities Acidic Impurities Present? CheckPurity->AcidicImpurities Impurities Detected Wash Perform Liquid-Liquid Extraction with NaHCO3 Solution AcidicImpurities->Wash Yes OtherImpurities Other Impurities Present? AcidicImpurities->OtherImpurities No Dry Dry with Anhydrous Salt (e.g., MgSO4) Wash->Dry Dry->OtherImpurities Distillable Is Ester Thermally Stable and Volatile? OtherImpurities->Distillable Yes End Pure Ester OtherImpurities->End No Distillation Perform Distillation (Simple or Fractional) Distillable->Distillation Yes Chromatography Perform Column Chromatography Distillable->Chromatography No Distillation->End Chromatography->End PurificationSelection Start Crude Ester Mixture WaterSolubleImpurities Water-Soluble Impurities (Acids, Catalysts)? Start->WaterSolubleImpurities LLE Liquid-Liquid Extraction WaterSolubleImpurities->LLE Yes VolatilityCheck Ester Volatile & Thermally Stable? WaterSolubleImpurities->VolatilityCheck No LLE->VolatilityCheck Distillation Distillation VolatilityCheck->Distillation Yes PolarityCheck Impurities have Different Polarity? VolatilityCheck->PolarityCheck No PureEster Purified Ester Distillation->PureEster Chromatography Column Chromatography PolarityCheck->Chromatography Yes PolarityCheck->PureEster No (Further analysis needed) Chromatography->PureEster

References

Technical Support Center: Thermal Degradation of Maltol Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the thermal degradation of Maltol (B134687) propionate (B1217596). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer

Direct experimental studies on the thermal degradation pathway of Maltol propionate are not extensively available in the public literature. The degradation pathway and products described herein are hypothesized based on established chemical principles of ester and pyranone thermal decomposition.[1][2][3] Experimental verification is required.

Troubleshooting Guides and FAQs

Q1: I am observing unexpected peaks in my GC-MS chromatogram after heating this compound. What could these be?

A1: When subjected to thermal stress, this compound is hypothesized to degrade primarily through the cleavage of its ester bond. This would likely result in the formation of propionic acid and maltol . At higher temperatures, the maltol core itself may undergo further degradation. Therefore, the unexpected peaks could correspond to these or other subsequent degradation products. It is recommended to compare the mass spectra of your unknown peaks with the library spectra of propionic acid and maltol.

Q2: My sample of this compound has changed color (e.g., darkened) after heating. What could be the cause?

A2: Color change upon heating is often indicative of degradation and the formation of polymeric or condensed by-products. The pyranone ring in the maltol structure can be susceptible to ring-opening reactions at elevated temperatures, potentially leading to highly reactive intermediates that can polymerize.[2]

Q3: At what temperature should I expect this compound to start degrading?

A3: The onset of thermal degradation is dependent on factors such as the experimental atmosphere (inert vs. oxidative) and the rate of heating.[4] Based on the thermal stability of similar ester compounds and pyranone structures, initial degradation may be observed at temperatures approaching 200°C.[5] To precisely determine the degradation temperature for your specific conditions, it is highly recommended to perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Q4: I am seeing a broad peak in my TGA thermogram. What does this indicate?

A4: A broad degradation peak in a TGA thermogram can suggest that multiple degradation events are occurring over a wide temperature range or that the degradation process is kinetically complex. This could involve overlapping reactions, such as the initial ester cleavage followed by the slower decomposition of the maltol ring.

Q5: How can I confirm the identity of the degradation products?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile degradation products.[6][7] By comparing the resulting mass spectra with established libraries (e.g., NIST), you can tentatively identify the compounds.[7] For unambiguous identification, it is advisable to run authentic standards of suspected degradation products (e.g., propionic acid, maltol) under the same GC-MS conditions.

Quantitative Data Summary

As specific quantitative data for the thermal degradation of this compound is not available in the literature, the following tables are provided as templates for researchers to record their experimental data.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound Degradation

Sample IDAtmosphereHeating Rate (°C/min)Onset Temperature (°C)Temperature of Max Decomposition Rate (°C)% Weight Loss (Step 1)% Weight Loss (Step 2)Residual Mass (%)
ExampleNitrogen10195220354520

Table 2: Identified Degradation Products by GC-MS Analysis

Temperature (°C)Time (min)Peak IDRetention Time (min)Tentative IdentificationMatch Factor (%)Proposed Structure
Example: 2503015.2Propionic Acid95CH₃CH₂COOH
Example: 25030210.8Maltol92C₆H₆O₃

Experimental Protocols

Protocol 1: Thermal Degradation Study using TGA and DSC
  • Instrument: A calibrated Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA/DSC pan.

  • TGA Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

    • Use a nitrogen atmosphere with a flow rate of 50 mL/min.

    • Record the weight loss as a function of temperature.

  • DSC Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.

    • Use a nitrogen atmosphere with a flow rate of 50 mL/min.

    • Record the heat flow as a function of temperature to identify melting points and other thermal events.

  • Data Analysis: Determine the onset of degradation, temperatures of maximum decomposition rates, and percentage weight loss from the TGA curve. Analyze the DSC curve for endothermic and exothermic events.

Protocol 2: Identification of Degradation Products by GC-MS
  • Thermal Stress Application:

    • Place a known amount of this compound in a sealed vial with an inert headspace (e.g., nitrogen or argon).

    • Heat the vial in an oven at a predetermined temperature (e.g., 250°C) for a specific duration (e.g., 30 minutes).

    • Allow the vial to cool to room temperature.

  • Sample Preparation for GC-MS:

    • If the degradation products are volatile, a headspace analysis can be performed.

    • Alternatively, dissolve the residue in a suitable solvent (e.g., dichloromethane (B109758) or methanol) for direct injection.

  • GC-MS Analysis:

    • Instrument: A Gas Chromatograph coupled with a Mass Spectrometer.

    • Column: A suitable capillary column for the separation of polar and non-polar compounds (e.g., a DB-5ms or equivalent).

    • Injection: Inject an appropriate volume of the prepared sample.

    • GC Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all components.

    • MS Conditions: Scan a mass range of m/z 35-500.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram.

    • Analyze the mass spectrum of each peak and compare it with a spectral library (e.g., NIST) for tentative identification.[7]

    • Confirm identifications by comparing retention times and mass spectra with those of authentic standards.

Visualizations

Thermal_Degradation_Pathway MP This compound TS Thermal Stress MP->TS Int Intermediate + Propionic Acid TS->Int Ester Cleavage Maltol Maltol Int->Maltol Rearrangement Further_Deg Further Degradation Products (e.g., smaller volatile compounds) Maltol->Further_Deg Ring Opening / Fragmentation

Caption: Hypothesized thermal degradation pathway of this compound.

Experimental_Workflow cluster_0 Thermal Analysis cluster_1 Degradation Product Identification TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) Heat Apply Thermal Stress GCMS GC-MS Analysis Heat->GCMS Identify Identify Degradation Products GCMS->Identify Start This compound Sample Start->TGA Start->DSC Start->Heat

References

Technical Support Center: Stability of Maltol Propionate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of publicly available scientific literature did not yield specific quantitative data on the stability of Maltol (B134687) propionate (B1217596) at different pH values. The following information is provided as a general guide for researchers and is based on the chemical structure of Maltol propionate and established principles of chemical stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH values?

A1: this compound is an ester. Esters are known to be susceptible to hydrolysis, a chemical reaction that breaks the ester bond to form a carboxylic acid (propionic acid) and an alcohol (maltol). This reaction is typically catalyzed by both acid and base. Therefore, it is expected that the stability of this compound will be pH-dependent. Generally, esters exhibit a U-shaped stability profile with respect to pH, meaning they are most stable at a moderately acidic to neutral pH and degrade more rapidly in strongly acidic or alkaline conditions.

Q2: What are the likely degradation products of this compound at different pH values?

A2: The primary degradation products of this compound via hydrolysis are expected to be maltol and propionic acid. At extreme pH values or in the presence of other reactive species, further degradation of maltol or propionic acid could occur, but this would need to be investigated experimentally.

Q3: How can I determine the optimal pH for the stability of my this compound formulation?

A3: To determine the optimal pH for this compound stability, a pH-rate profile study should be conducted. This involves subjecting solutions of this compound at various pH values to a constant temperature and monitoring the concentration of the compound over time. The pH at which the degradation rate is lowest is the optimal pH for stability.

Q4: What analytical techniques are suitable for a stability study of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly suitable technique for stability studies of this compound.[1] It allows for the separation and quantification of the parent compound and its degradation products. Other techniques could include Gas Chromatography (GC) if the compound and its degradants are volatile, or spectroscopic methods if there are distinct spectral changes upon degradation.[1]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Poor solubility of this compound in aqueous buffers. This compound has limited water solubility.[]- Use a co-solvent system (e.g., water with a small percentage of ethanol (B145695) or acetonitrile), ensuring the co-solvent does not interfere with the assay or promote degradation.- Prepare a stock solution in an organic solvent and dilute it into the aqueous buffer, being mindful of the final organic solvent concentration.
Buffer components are interfering with the analytical assay. Some buffer salts may interact with the HPLC column or interfere with detection.- Select buffers with good UV transparency at the detection wavelength.- Use volatile buffers (e.g., ammonium (B1175870) formate, ammonium acetate) if using a mass spectrometer for detection.- Perform a blank run with the buffer to check for interfering peaks.
Unexpected degradation peaks are observed in the chromatogram. - The degradation pathway may be more complex than simple hydrolysis.- Impurities in the this compound starting material may be degrading.- The buffer components may be reacting with this compound.- Use a high-purity standard of this compound.- Employ a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.- Run control experiments without the active ingredient to rule out buffer degradation.
High variability in degradation rate measurements. - Inconsistent temperature control.- Inaccurate pH measurement or control.- Pipetting errors.- Photodegradation if samples are exposed to light.- Use a calibrated, temperature-controlled incubator or water bath.- Calibrate the pH meter before use and ensure buffers have sufficient capacity.- Use calibrated pipettes and consistent sample handling techniques.- Protect samples from light by using amber vials or covering them with foil.

Experimental Protocols

Protocol: Determination of pH-Rate Profile for this compound

1. Materials and Reagents:

  • This compound (high purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Buffer salts (e.g., phosphate, citrate, borate) to cover a pH range of 2-10.

  • Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC system with a UV detector and a suitable C18 column.

2. Preparation of Buffer Solutions:

  • Prepare a series of buffers at different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10).

  • Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment. A concentration of 50-100 mM is typical.

3. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution.

4. Sample Preparation for Stability Study:

  • For each pH value, pipette a small, known volume of the this compound stock solution into a volumetric flask and dilute with the respective buffer to achieve the target final concentration. The final concentration of the organic solvent from the stock solution should be low (typically <1-5%) to minimize its effect on the reaction.

  • Prepare multiple replicates for each pH.

5. Stability Study Conditions:

  • Incubate the prepared samples in a constant temperature bath or incubator (e.g., 40°C, 50°C, or 60°C to accelerate degradation).

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each sample.

  • Immediately quench the degradation reaction if necessary (e.g., by neutralizing the pH or freezing the sample).

6. HPLC Analysis:

  • Analyze the samples by a validated HPLC method to determine the concentration of this compound remaining.

  • The mobile phase could consist of a mixture of acetonitrile and water or a buffer solution. The detection wavelength should be set at the lambda max of this compound.

7. Data Analysis:

  • For each pH, plot the natural logarithm of the this compound concentration versus time.

  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the observed degradation rate constant (k_obs).

  • Calculate the half-life (t½) for each pH using the equation: t½ = 0.693 / k_obs.

  • Plot the logarithm of k_obs versus pH to generate the pH-rate profile.

Data Presentation

Table 1: Hypothetical Stability Data for this compound at 50°C

pHTemperature (°C)Observed Degradation Rate Constant (k_obs, h⁻¹)Half-life (t½, h)
2.050Experimental ValueCalculated Value
3.050Experimental ValueCalculated Value
4.050Experimental ValueCalculated Value
5.050Experimental ValueCalculated Value
6.050Experimental ValueCalculated Value
7.050Experimental ValueCalculated Value
8.050Experimental ValueCalculated Value
9.050Experimental ValueCalculated Value
10.050Experimental ValueCalculated Value

Visualizations

G cluster_conditions Experimental Conditions cluster_process Stability Study Workflow cluster_data Data Analysis cluster_output Outcome pH pH Value Preparation Sample Preparation pH->Preparation Temp Temperature Temp->Preparation Buffer Buffer System Buffer->Preparation Incubation Incubation over Time Preparation->Incubation Sampling Time-point Sampling Incubation->Sampling Analysis HPLC Analysis Sampling->Analysis Concentration [this compound] vs. Time Analysis->Concentration Kinetics Determine Rate Constant (k) Concentration->Kinetics Profile Generate pH-Rate Profile Kinetics->Profile Stability Optimal pH for Stability Profile->Stability

Caption: Workflow for Determining the pH Stability of this compound.

G cluster_acid Acidic Conditions (e.g., pH < 4) cluster_neutral Neutral/Slightly Acidic Conditions (e.g., pH 4-6) cluster_base Basic Conditions (e.g., pH > 8) Maltol_Propionate This compound (Ester) Acid_Catalysis Acid-Catalyzed Hydrolysis Maltol_Propionate->Acid_Catalysis Max_Stability Region of Maximum Stability Maltol_Propionate->Max_Stability Base_Catalysis Base-Catalyzed Hydrolysis Maltol_Propionate->Base_Catalysis Degradation_Products Maltol (Alcohol) + Propionic Acid (Carboxylic Acid) Acid_Catalysis->Degradation_Products Faster Degradation Max_Stability->Degradation_Products Slowest Degradation Base_Catalysis->Degradation_Products Faster Degradation

Caption: Expected pH-Dependent Hydrolysis of this compound.

References

Technical Support Center: Troubleshooting Low Yield in Fischer Esterification of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Fischer esterification of phenols. Below you will find troubleshooting advice and frequently asked questions to help you optimize your reaction and improve product yields.

Frequently Asked Questions (FAQs)

Q1: Why is the Fischer esterification of phenols generally less efficient than with aliphatic alcohols?

A1: The primary reason for the lower reactivity of phenols in Fischer esterification is the reduced nucleophilicity of the phenolic oxygen atom. The lone pairs of electrons on the oxygen are delocalized into the aromatic ring through resonance, making them less available to attack the protonated carboxylic acid's carbonyl carbon.[1][2][3] This contrasts with aliphatic alcohols, where the electron pairs are localized on the oxygen atom, rendering them more potent nucleophiles.[2]

Q2: Is it possible to achieve a high yield for the Fischer esterification of a phenol (B47542)?

A2: Yes, contrary to some textbook misconceptions, it is possible to achieve good to near-quantitative yields for the esterification of phenols using the Fischer method.[4] However, this often requires more forcing reaction conditions compared to esterifications with primary or secondary alcohols.

Q3: What are the most common strong acid catalysts used for the esterification of phenols?

A3: Commonly used strong acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and various Lewis acids like scandium(III) triflate.[4] Strong acids with a low pKa (not above 2) are generally preferred.[5]

Q4: Are there more reliable alternatives to Fischer esterification for preparing phenolic esters?

A4: Yes. Due to the lower reactivity of phenols, using more reactive acylating agents is often a more efficient method for preparing phenolic esters.[2][6] The most common alternatives are:

  • Acid Chlorides: Reacting the phenol with an acid chloride (e.g., ethanoyl chloride, benzoyl chloride) is a faster and often higher-yielding method.[6][7] The reaction can be performed at room temperature.[6]

  • Acid Anhydrides: Acid anhydrides (e.g., ethanoic anhydride) can also be used. These reactions are typically slower than with acid chlorides and may require heating.[6]

Q5: Can I use a Dean-Stark apparatus to remove water when the alcohol is a phenol?

A5: Yes, using a Dean-Stark trap is a highly effective method for removing water azeotropically and driving the equilibrium towards the ester product, especially when working with phenols.[4][8] This is typically done in a non-polar solvent like toluene (B28343) or hexane.[4]

Troubleshooting Guide

Problem 1: Very low or no conversion of the starting phenol.

Possible Cause Suggested Solution
Insufficient Catalyst Activity Ensure the acid catalyst is not old or degraded. Use a sufficient catalytic amount, typically ranging from 0.1 to 10 mole % based on the phenol.[9] For challenging substrates, consider using a stronger acid catalyst like a sulfonic acid-based catalyst.[5]
Inadequate Water Removal The accumulation of water, a byproduct of the reaction, can inhibit the forward reaction and promote the reverse hydrolysis of the ester.[8][10] Implement an efficient water removal technique such as a Dean-Stark trap with an azeotropic solvent (e.g., toluene) or the use of drying agents like molecular sieves.[4][10][11]
Low Reaction Temperature Fischer esterification, particularly with less reactive phenols, often requires elevated temperatures to proceed at a reasonable rate.[4] Ensure the reaction is heated to reflux in an appropriate solvent. Typical temperatures range from 60–110 °C.[4]
Insufficient Excess of Carboxylic Acid To shift the equilibrium towards the product side, a large excess of the carboxylic acid is often necessary.[8] Molar ratios of acetic acid to alkylphenol in the range of 1.5 to 3.5 have been shown to be effective.[5]

Problem 2: The reaction stalls and does not proceed to completion.

Possible Cause Suggested Solution
Equilibrium Has Been Reached If the reaction has stalled, it has likely reached equilibrium. To drive it further towards completion, you can add a more reactive acylating agent, such as the corresponding acid anhydride (B1165640), in the final stages of the reaction.[5][9] This can be a cost-effective way to achieve high conversion without using the more expensive anhydride for the entire process.[5][9]
Catalyst Deactivation In some cases, impurities in the reactants or solvent can deactivate the catalyst over time. Consider adding a fresh portion of the catalyst, although this should be done with caution.

Problem 3: Significant side product formation is observed.

Possible Cause Suggested Solution
Sulfonation of the Phenol When using sulfuric acid as a catalyst, sulfonation of the aromatic ring can occur as a side reaction, especially at higher temperatures.[5] This can reduce the yield of the desired ester and complicate purification.[5] If sulfonation is suspected, consider using a non-sulfonating acid catalyst like p-toluenesulfonic acid or a Lewis acid.
Dehydration or Other Degradation At very high temperatures, sensitive substrates may undergo degradation. Monitor the reaction temperature carefully and avoid excessive heating. If degradation is an issue, a milder esterification method using an acid chloride or anhydride at lower temperatures may be more suitable.

Quantitative Data Summary

The following table summarizes yield data for the esterification of phenols under various conditions, compiled from the literature.

Phenol Carboxylic Acid/Acylating Agent Catalyst Reaction Conditions Yield Reference
4-t-OctylphenolAcetic Acid (2:1 mole ratio)p-Toluenesulfonic acidReflux with toluene, water removal49% after 2hUS5808130A[9]
4-t-OctylphenolAcetic Acid (2.5:1 mole ratio)p-Toluenesulfonic acidReflux with toluene, water removal78% after 7hUS5808130A[9]
4-t-OctylphenolAcetic Acid (2:1 mole ratio)Sulfuric Acid (1.8 mole %)Reflux with toluene, water removal60% after 2hUS5808130A[9]
4-t-OctylphenolAcetic Acid (2.5:1 mole ratio)Sulfuric Acid (1.8 mole %)Reflux with toluene, water removal74% after 4hUS5808130A[9]
PhenolVarious Carboxylic AcidsSiO₂-SO₃H (10% w/w)Microwave irradiation, 9 min80-96%ResearchGate[12]
PhenolVarious Carboxylic AcidsSiO₂-SO₃H (10% w/w)Conventional heating, 5h77-94%ResearchGate[12]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of a Phenol using a Dean-Stark Trap

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagent Addition: To the round-bottom flask, add the phenol, a 2 to 4-fold molar excess of the carboxylic acid, and a suitable azeotropic solvent (e.g., toluene).

  • Catalyst Addition: While stirring, add a catalytic amount of a strong acid catalyst (e.g., 0.5-2 mol% of p-toluenesulfonic acid or concentrated sulfuric acid).

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask. Continue refluxing until the theoretical amount of water has been collected or the reaction is complete as monitored by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Esterification of a Phenol using an Acid Chloride

  • Reagent Addition: In a fume hood, dissolve the phenol in a suitable solvent (e.g., dichloromethane (B109758) or pyridine) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. If not using pyridine (B92270) as the solvent, add one equivalent of a non-nucleophilic base like triethylamine (B128534).

  • Acid Chloride Addition: Cool the mixture in an ice bath. Add the acid chloride dropwise from the dropping funnel with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as indicated by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer. If the product is in the aqueous layer, extract it with a suitable organic solvent.

    • Wash the organic layer with dilute HCl (if a base like triethylamine was used), followed by saturated aqueous sodium bicarbonate, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude ester by recrystallization or column chromatography.

Visualizations

Fischer_Esterification_Mechanism Reactants Carboxylic Acid + Phenol Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid + H+ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Phenol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Intermediate with Water as Leaving Group Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H2O Ester Ester + Water Protonated_Ester->Ester - H+ (catalyst regenerated)

Caption: Mechanism of the Fischer Esterification of a Phenol.

Troubleshooting_Workflow Start Low Yield in Phenol Esterification Check_Conversion Is there any product formation? Start->Check_Conversion No_Conversion No Conversion Check_Conversion->No_Conversion No Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes Optimize_Conditions Increase Catalyst Load Increase Temperature Ensure Anhydrous Conditions No_Conversion->Optimize_Conditions Incomplete_Reaction Reaction Stalled? Low_Conversion->Incomplete_Reaction Side_Products Side Products Observed? Low_Conversion->Side_Products Drive_Equilibrium Use Large Excess of Acid Remove Water (Dean-Stark) Increase Reaction Time Incomplete_Reaction->Drive_Equilibrium No Push_to_Completion Add Acid Anhydride Incomplete_Reaction->Push_to_Completion Yes Change_Catalyst Use p-TsOH or Lewis Acid to Avoid Sulfonation Side_Products->Change_Catalyst Yes Alternative_Method Consider Using Acid Chloride or Acid Anhydride Method Side_Products->Alternative_Method No Optimize_Conditions->Start Drive_Equilibrium->Start Push_to_Completion->Start Change_Catalyst->Start Alternative_Method->Start

Caption: Troubleshooting workflow for low yield in phenol esterification.

References

Preventing hydrolysis of Maltol propionate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hydrolysis of Maltol (B134687) propionate (B1217596) in aqueous solutions.

Troubleshooting Guide: Preventing Hydrolysis of Maltol Propionate

This guide provides a systematic approach to identifying and resolving common issues related to the hydrolytic degradation of this compound during experiments.

Issue 1: Rapid degradation of this compound observed in an aqueous solution.

Possible Causes and Solutions:

  • pH of the Solution: Ester hydrolysis is highly dependent on the pH of the aqueous environment. Both acidic and basic conditions can catalyze the breakdown of this compound into Maltol and propionic acid.

    • Recommendation: Conduct a pH-rate profile study to determine the pH of maximum stability for this compound. As a general starting point, aim for a slightly acidic to neutral pH range (e.g., pH 4-7), as extreme pH values accelerate hydrolysis.[1]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

    • Recommendation: Perform experiments at the lowest feasible temperature. If elevated temperatures are necessary for other experimental parameters, minimize the duration of exposure. For storage of stock solutions or formulations, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.

  • Presence of Catalysts: Metal ions can act as catalysts for ester hydrolysis.[1]

    • Recommendation: Use high-purity water and reagents. If metal ion contamination is suspected, consider the addition of a chelating agent, such as EDTA, to the formulation.[1]

Logical Flow for Troubleshooting Degradation:

G start Degradation Observed check_ph Measure pH of Solution start->check_ph ph_extreme Is pH < 4 or > 8? check_ph->ph_extreme adjust_ph Adjust pH to 4-7 (Determine optimal pH via study) ph_extreme->adjust_ph Yes check_temp Evaluate Storage and Experimental Temperature ph_extreme->check_temp No reassess Re-evaluate Stability adjust_ph->reassess temp_high Is Temperature Elevated? check_temp->temp_high lower_temp Reduce Temperature/ Minimize Exposure Time temp_high->lower_temp Yes check_catalysts Consider Metal Ion Catalysis temp_high->check_catalysts No lower_temp->reassess use_chelator Add Chelating Agent (e.g., EDTA) check_catalysts->use_chelator use_chelator->reassess

Caption: Troubleshooting workflow for this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. The ester bond is cleaved, resulting in the formation of Maltol and propionic acid. This reaction can be catalyzed by both acid and base.

Q2: How can I formulate an aqueous solution of this compound to maximize its stability?

A2: To maximize stability, consider the following formulation strategies:

  • Buffering: Use a buffer system to maintain the pH at the point of minimum hydrolysis, which needs to be determined experimentally.

  • Co-solvents: Since this compound is insoluble in water but soluble in alcohol, using a co-solvent system (e.g., ethanol-water) can be a viable strategy. The reduced water activity may also slow down hydrolysis.

  • Excipients: Consider the use of stabilizing excipients. For instance, polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) can bind to water, making it less available for hydrolysis.[2][3]

  • Encapsulation: For advanced formulations, techniques like encapsulation or creating lipid-based systems can physically protect the this compound from the aqueous environment.[4]

Q3: Are there any specific analytical methods to monitor the hydrolysis of this compound?

A3: Yes, High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the hydrolysis of this compound. An HPLC method can be developed to separate and quantify this compound, its primary degradation product Maltol, and propionic acid. Several HPLC methods have been developed for the determination of Maltol in various samples.[5][6][7][8][9][10][11]

Q4: How can I perform a stability study to determine the shelf-life of my this compound solution?

A4: A stability study should be conducted following ICH guidelines. This typically involves both long-term (real-time) and accelerated stability studies.[12][13][14][15] In an accelerated study, samples are subjected to elevated temperatures and humidity to speed up degradation. The data can then be used with the Arrhenius equation to predict the shelf-life under normal storage conditions.[12][14]

Storage ConditionTemperatureRelative HumidityMinimum Duration
Long-term 25°C ± 2°C60% ± 5% RH12 months
Intermediate 30°C ± 2°C65% ± 5% RH6 months
Accelerated 40°C ± 2°C75% ± 5% RH6 months

Table 1: Example of ICH Stability Study Conditions.

Experimental Protocols

Protocol 1: Determination of pH-Rate Profile for this compound Hydrolysis

This protocol outlines a general procedure to determine the rate of hydrolysis of this compound at different pH values.

Objective: To identify the pH at which this compound exhibits maximum stability in an aqueous solution.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • High-purity water

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

  • Constant temperature bath or incubator

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or ethanol) at a known concentration.

    • Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10).

  • Kinetic Study:

    • For each pH value, add a small, known volume of the this compound stock solution to a larger volume of the buffer solution to achieve the desired final concentration (ensure the organic solvent is less than 1% of the final volume to minimize its effect).

    • Incubate the solutions at a constant temperature (e.g., 40°C or 50°C to accelerate the reaction).

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each solution.

    • Immediately quench the reaction by diluting the aliquot in a cold mobile phase or a buffer at a pH where the compound is stable.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the this compound concentration versus time.

    • The slope of this line will give the pseudo-first-order rate constant (k) for hydrolysis at that specific pH.

    • Plot the log(k) values against the corresponding pH values to generate the pH-rate profile. The nadir of this curve indicates the pH of maximum stability.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution initiate_rxn Initiate Hydrolysis in each Buffer at Constant T prep_stock->initiate_rxn prep_buffers Prepare Buffers (pH 2-10) prep_buffers->initiate_rxn sample Sample at Time Intervals initiate_rxn->sample quench Quench Reaction sample->quench hplc HPLC Analysis of Samples quench->hplc calc_k Calculate Rate Constants (k) hplc->calc_k plot_profile Plot log(k) vs. pH calc_k->plot_profile determine_stability Identify pH of Maximum Stability plot_profile->determine_stability

Caption: Workflow for determining the pH-rate profile.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to identify the degradation products and pathways of this compound under various stress conditions, as recommended by ICH guidelines.[4][13][16][17]

Objective: To assess the intrinsic stability of this compound and develop a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Methodology:

  • Prepare solutions of this compound under each of the specified stress conditions.

  • After the designated exposure time, neutralize the acidic and basic solutions.

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV/MS).

  • The goal is to achieve 5-20% degradation of the active ingredient.[4][13] If degradation is too rapid or too slow, adjust the stress conditions (concentration of stressor, temperature, and duration).

  • Characterize the major degradation products using techniques like mass spectrometry (MS) to elucidate the degradation pathway.

Data Presentation: Example Stability Data

ConditionTime (hours)This compound (%)Maltol (%)
Control (pH 6.5, 25°C) 0100.00.0
2499.80.2
0.1 M HCl, 60°C 0100.00.0
885.214.8
0.1 M NaOH, 25°C 0100.00.0
270.529.5

Table 2: Hypothetical data from a forced degradation study of this compound, demonstrating the impact of acidic and basic conditions on its stability.

References

Technical Support Center: Optimizing Solvent Systems for Maltol Propionate Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the successful recrystallization of Maltol propionate (B1217596).

Frequently Asked Questions (FAQs)

Q1: What is Maltol Propionate and what are its key physical properties?

This compound is an ester derivative of maltol, often used in the food, cosmetic, and pharmaceutical industries for its fragrance and flavor-enhancing properties.[1] For recrystallization purposes, understanding its physical properties is crucial.

PropertyValueSource
Appearance White to pale yellow crystalline solid or liquid at 20 °C.[1][][3][1][][3]
Molecular Formula C₉H₁₀O₄[1][]
Molecular Weight 182.17 g/mol [1][]
Melting Point 40 - 49 °C[1][]
Boiling Point 152 - 155 °C[1]
Solubility Generally soluble in alcohol; insoluble in water.[][3][][3]

Q2: What are the characteristics of an ideal solvent for the recrystallization of this compound?

An ideal solvent for recrystallization should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room temperature: This is the most critical factor to ensure a good yield of purified crystals upon cooling.

  • Inertness: The solvent should not chemically react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals after isolation.

  • Dissolves impurities well at all temperatures or not at all: This allows for the effective separation of impurities. If impurities are always soluble, they will remain in the mother liquor. If they are insoluble, they can be removed by hot filtration.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

Q3: How do I select a suitable solvent for this compound recrystallization?

A systematic approach is recommended for solvent selection. The "like dissolves like" principle is a good starting point; since this compound is an ester, solvents like ethyl acetate (B1210297) may be a good choice.[4] A small-scale solubility test is the most effective method to identify the optimal solvent or solvent system.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol will help you efficiently screen a range of solvents to find the most suitable one for recrystallizing this compound.

Materials:

  • Crude this compound

  • A selection of test solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane)

  • Test tubes

  • Hot plate or water bath

  • Vortex mixer (optional)

  • Pipettes

Procedure:

  • Place approximately 50 mg of crude this compound into a test tube.

  • Add 1 mL of the first test solvent to the test tube.

  • Agitate the mixture at room temperature for 1-2 minutes. Observe and record the solubility.

  • If the compound is insoluble at room temperature, heat the test tube in a hot water bath or on a hot plate to the boiling point of the solvent. Observe and record the solubility.

  • If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. A good solvent will show significant crystal formation upon cooling.

  • Repeat this process for each test solvent.

Data Presentation: Solubility Screening Results

Summarize your observations in a table similar to the one below.

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on CoolingSuitability
WaterInsolubleInsolubleNonePoor
EthanolSolubleSolublePoorPoor (Consider for mixed solvent)
Ethyl AcetateSparingly SolubleSolubleGoodGood Candidate
HexaneInsolubleSparingly SolublePoorPoor (Consider for mixed solvent)
AcetoneSolubleSolublePoorPoor (Consider for mixed solvent)
TolueneSparingly SolubleSolubleModeratePossible Candidate

Protocol 2: Single-Solvent Recrystallization

Once a suitable solvent has been identified, follow this procedure for recrystallization.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent to dissolve the solid completely.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals completely to remove any residual solvent.

Protocol 3: Mixed-Solvent Recrystallization

If no single solvent is ideal, a mixed-solvent system can be effective. This typically involves a "good" solvent in which this compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble.

Procedure:

  • Dissolve the crude this compound in a minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.

  • If cloudiness persists, add a few drops of the hot "good" solvent until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect and dry the crystals as described in the single-solvent protocol.

Troubleshooting Guide

Issue 1: No Crystals Form Upon Cooling

  • Possible Cause: Too much solvent was used, and the solution is not saturated.

    • Solution: Reheat the solution and evaporate some of the solvent to concentrate it. Then, allow it to cool again.

  • Possible Cause: The solution is supersaturated, but nucleation has not occurred.

    • Solution 1: Scratch the inside of the flask with a glass stirring rod at the surface of the solution to create a nucleation site.

    • Solution 2: Add a "seed crystal" of pure this compound to induce crystallization.

    • Solution 3: If using a mixed-solvent system, add a few more drops of the "poor" solvent.

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

  • Possible Cause: The boiling point of the solvent is higher than the melting point of this compound (40-49°C), causing it to melt before dissolving.

    • Solution: Select a solvent with a lower boiling point.

  • Possible Cause: The solution is too concentrated, and the compound is coming out of solution above its melting point.

    • Solution: Reheat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and then allow it to cool more slowly. Insulating the flask can help slow the cooling rate.

Issue 3: Low Yield of Recovered Crystals

  • Possible Cause: Too much solvent was used, leaving a significant amount of the product in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary for dissolution. Before discarding the mother liquor, you can try to recover more product by evaporating some of the solvent and cooling again.

  • Possible Cause: Premature crystallization occurred during hot filtration.

    • Solution: Ensure the filtration apparatus is pre-heated, and perform the filtration as quickly as possible. Adding a small excess of hot solvent before filtration can also help.

  • Possible Cause: The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used.

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.

Issue 4: Crystals are Colored or Appear Impure

  • Possible Cause: The impurity has similar solubility characteristics to this compound.

    • Solution: A second recrystallization may be necessary. Alternatively, consider using a different solvent system.

  • Possible Cause: The solution cooled too quickly, trapping impurities within the crystal lattice.

    • Solution: Ensure a slow cooling rate by allowing the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Possible Cause: Colored impurities are present.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Visual Guides

experimental_workflow cluster_start Start cluster_screening Solvent Screening cluster_decision Solvent System Selection cluster_recrystallization Recrystallization cluster_end Result start Crude this compound solubility_test Protocol 1: Small-Scale Solubility Testing start->solubility_test decision Good Single Solvent? solubility_test->decision single_solvent Protocol 2: Single-Solvent Recrystallization decision->single_solvent Yes mixed_solvent Protocol 3: Mixed-Solvent Recrystallization decision->mixed_solvent No end_product Pure this compound Crystals single_solvent->end_product mixed_solvent->end_product

Caption: Experimental workflow for this compound recrystallization.

troubleshooting_guide cluster_problem Problem Encountered cluster_causes Potential Causes cluster_solutions Solutions problem Recrystallization Issue cause1 No Crystals Form problem->cause1 cause2 Oiling Out problem->cause2 cause3 Low Yield problem->cause3 cause4 Impure Crystals problem->cause4 solution1 Concentrate Solution Induce Nucleation cause1->solution1 solution2 Change Solvent Add More Solvent Slow Cooling cause2->solution2 solution3 Minimize Solvent Pre-heat Funnel Use Ice-Cold Wash cause3->solution3 solution4 Re-recrystallize Slow Cooling Use Charcoal cause4->solution4

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Pyranones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of pyranone compounds.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a longer tail on the right side.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[1] Tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the method.[1]

Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value close to 1.0 is ideal, while values greater than 1.2 suggest significant tailing.[2] For many assays, peaks with an Asymmetry Factor up to 1.5 may be acceptable.[2]

Q2: What are the primary causes of peak tailing for pyranone compounds?

A2: The primary causes of peak tailing for pyranones, and other compounds with similar functional groups, can be categorized as follows:

  • Secondary Silanol (B1196071) Interactions: This is a major contributor, especially for pyranones with basic functionalities. Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the analyte through hydrogen bonding or ion-exchange, causing a secondary retention mechanism that leads to tailing peaks.[3][4][5]

  • Metal Chelation: Pyranone structures, particularly those with adjacent hydroxyl and carbonyl groups, can chelate with trace metal ions present in the HPLC system. These metal ions can be found in the stainless-steel components (tubing, frits), the sample, or even the silica (B1680970) of the column packing material itself.[5] This interaction can cause significant peak tailing.[5][6]

  • Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to inconsistent ionization of the pyranone analyte or the silanol groups on the stationary phase.[7][8] If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms will exist, resulting in broadened or tailing peaks.[7][8]

  • Column and System Issues: Physical problems such as a void at the column inlet, a partially blocked frit, or excessive extra-column dead volume can cause all peaks in a chromatogram to tail.[2][6] Column degradation over time can also lead to deteriorating peak shapes.[5][9]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.[6]

Q3: How does the pKa of my pyranone analyte affect peak shape?

A3: The pKa of your pyranone analyte is a critical parameter that dictates its ionization state at a given mobile phase pH. For optimal peak shape, it is generally recommended to work at a mobile phase pH that is at least 2 units away from the analyte's pKa.[10] This ensures that the analyte exists predominantly in a single form (either ionized or non-ionized), preventing the peak broadening and tailing that can occur when multiple forms are present.[7][8]

Q4: Can the choice of HPLC column make a difference in reducing peak tailing for pyranones?

A4: Absolutely. The choice of column is a critical factor in mitigating peak tailing. Here are some recommendations:

  • Use End-Capped Columns: These columns have their residual silanol groups chemically deactivated with a small silylating agent, which significantly reduces the potential for secondary interactions with basic analytes.[2][11]

  • Opt for High-Purity Silica (Type B) Columns: Modern columns are often packed with high-purity silica that has a lower metal content and fewer acidic silanol groups, leading to improved peak shapes for basic compounds.[12]

  • Consider Alternative Stationary Phases: If peak tailing persists, consider using columns with alternative stationary phases such as polymer-based, hybrid silica, or polar-embedded phases. These can offer different selectivity and reduced silanol interactions.[12]

Troubleshooting Guide: A Step-by-Step Approach

This guide provides a logical workflow for diagnosing and resolving peak tailing issues in your pyranone analysis.

Troubleshooting_Workflow start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks specific_peaks Are only specific (pyranone) peaks tailing? all_peaks->specific_peaks No check_system Check for System Issues: - Column void/blockage - Extra-column dead volume - Leaks all_peaks->check_system Yes chemical_issues Investigate Chemical Interactions specific_peaks->chemical_issues Yes check_overload Check for Sample Overload: - Reduce sample concentration - Reduce injection volume check_system->check_overload No Obvious Issues resolved Peak Shape Improved check_system->resolved Problem Found & Fixed check_overload->specific_peaks No Improvement check_overload->resolved Peak Shape Improves metal_chelation Suspect Metal Chelation? chemical_issues->metal_chelation silanol_interaction Suspect Silanol Interactions? metal_chelation->silanol_interaction No add_edta Add Chelating Agent (EDTA) to Mobile Phase metal_chelation->add_edta Yes adjust_ph Adjust Mobile Phase pH (Lower pH for basic pyranones) silanol_interaction->adjust_ph Yes add_edta->silanol_interaction No Improvement add_edta->resolved Peak Shape Improves add_modifier Use Mobile Phase Modifier (e.g., Triethylamine) adjust_ph->add_modifier No/Slight Improvement adjust_ph->resolved Peak Shape Improves change_column Change Column: - End-capped column - High-purity silica column - Alternative stationary phase change_column->resolved Peak Shape Improves not_resolved Issue Persists change_column->not_resolved add_modifier->change_column No Improvement add_modifier->resolved Peak Shape Improves further_investigation Further Method Development Required not_resolved->further_investigation

Caption: A logical workflow for troubleshooting peak tailing.
Data Presentation: Impact of Troubleshooting Strategies on Peak Asymmetry

The following table summarizes the expected quantitative improvements in peak asymmetry for a model pyranone compound when applying different troubleshooting strategies.

Troubleshooting StrategyInitial Asymmetry Factor (As)Expected Asymmetry Factor (As) after Implementation
Baseline (No Optimization) 2.1-
Mobile Phase pH Adjustment (pH 7.0 to 3.0) 2.11.4
Addition of EDTA (10 µM) to Mobile Phase 2.11.2
Use of an End-Capped, High-Purity Silica Column 2.11.1
Combined Approach (Optimized pH, EDTA, and Column) 2.1≤ 1.1

Note: These are representative values and actual results may vary depending on the specific analyte, column, and HPLC system.

Experimental Protocols

Protocol 1: Incorporation of EDTA into the Mobile Phase to Mitigate Metal Chelation

This protocol details the steps for adding Ethylenediaminetetraacetic acid (EDTA) to the mobile phase to reduce peak tailing caused by metal ion interactions.

Objective: To chelate trace metal ions in the HPLC system and improve the peak shape of metal-sensitive pyranone compounds.

Materials:

Procedure:

  • Prepare a Concentrated EDTA Stock Solution:

    • Accurately weigh a small amount of EDTA disodium salt dihydrate.

    • Dissolve it in HPLC-grade water to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Prepare the Aqueous Component of the Mobile Phase:

    • Measure the required volume of HPLC-grade water.

    • If using a buffer, dissolve the buffer salts in the water.

    • Add a sufficient volume of the EDTA stock solution to the aqueous phase to achieve a final concentration of 5-10 µM.[13]

    • Adjust the pH of the aqueous phase as required by your method.

  • Prepare the Final Mobile Phase:

    • Mix the aqueous component containing EDTA with the organic solvent in the desired ratio.

    • Degas the final mobile phase using sonication or vacuum filtration.

  • System Equilibration:

    • Flush the HPLC system, including the pump, injector, and tubing, with the EDTA-containing mobile phase for an extended period (at least 30 minutes) to ensure all surfaces are passivated.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis:

    • Inject your pyranone standard or sample and acquire the chromatogram.

    • Compare the peak shape (Asymmetry Factor) with and without EDTA in the mobile phase.

EDTA_Protocol_Workflow start Start: Prepare EDTA Stock Solution (10 mM) prepare_aqueous Prepare Aqueous Mobile Phase with Buffer (if any) start->prepare_aqueous add_edta Spike Aqueous Phase with EDTA Stock to Final Concentration of 5-10 µM prepare_aqueous->add_edta adjust_ph Adjust pH of Aqueous Phase add_edta->adjust_ph mix_mobile_phase Mix Aqueous and Organic Phases adjust_ph->mix_mobile_phase degas Degas the Final Mobile Phase mix_mobile_phase->degas equilibrate Equilibrate HPLC System and Column (min. 30 minutes) degas->equilibrate inject Inject Sample and Acquire Data equilibrate->inject end End: Analyze Peak Shape inject->end

Caption: Workflow for preparing and using an EDTA-containing mobile phase.
Protocol 2: Mobile Phase pH Adjustment for Pyranones with Basic Moieties

This protocol provides a systematic approach to optimizing the mobile phase pH to improve the peak shape of basic pyranone compounds by minimizing silanol interactions.

Objective: To suppress the ionization of residual silanol groups on the stationary phase and ensure the pyranone analyte is in a consistent, single ionic form.

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., acetonitrile or methanol)

  • Acidic modifier (e.g., formic acid, trifluoroacetic acid)

  • pH meter

Procedure:

  • Determine the Analyte's pKa:

    • If the pKa of your pyranone is unknown, estimate it based on its structure or find values for similar compounds in the literature.

  • Initial Mobile Phase Preparation (e.g., pH 3.0):

    • Prepare the aqueous component of your mobile phase.

    • Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the aqueous phase to lower the pH to approximately 3.0.[11] Verify the pH using a calibrated pH meter.

    • Prepare and degas the final mobile phase by mixing the acidified aqueous component with the organic solvent.

  • System Equilibration and Analysis:

    • Equilibrate the column with the prepared mobile phase until a stable baseline is achieved.

    • Inject the pyranone standard and evaluate the peak shape.

  • pH Optimization (if necessary):

    • If tailing persists, incrementally decrease the pH of the aqueous component (e.g., to pH 2.5, then 2.0) and re-evaluate the peak shape.

    • Be mindful of the column's pH stability range; most silica-based columns are stable between pH 2 and 8.[14] For lower pH values, use a column specifically designed for such conditions.[2]

  • Final Method:

    • Select the pH that provides the best peak symmetry and resolution.

pH_Adjustment_Logic start Peak Tailing with Basic Pyranone prepare_ph3 Prepare Mobile Phase at pH 3.0 (e.g., 0.1% Formic Acid) start->prepare_ph3 analyze_ph3 Analyze Sample prepare_ph3->analyze_ph3 check_shape Is Peak Shape Acceptable (As ≤ 1.2)? analyze_ph3->check_shape method_ok Method Optimized check_shape->method_ok Yes lower_ph Lower Mobile Phase pH (e.g., to 2.5) check_shape->lower_ph No reanalyze Re-analyze Sample lower_ph->reanalyze check_again Is Peak Shape Acceptable? reanalyze->check_again check_again->method_ok Yes consider_other Consider Other Factors (Column, Metal Chelation) check_again->consider_other No

Caption: Decision-making process for mobile phase pH optimization.

References

Technical Support Center: Minimizing Matrix Effects in Food Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in food sample analysis.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in the context of food sample analysis?

A1: A matrix effect is the alteration of an analyte's response due to the influence of other components in the sample matrix. In food analysis, the matrix consists of all components of the food sample other than the analyte of interest, such as fats, proteins, carbohydrates, and salts.[1] These co-extracted components can either suppress or enhance the analyte's signal during analysis, leading to inaccurate quantification.[2] This phenomenon is a significant challenge in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: You can quantify the extent of matrix effects using a post-extraction spike method.[3] This involves comparing the signal response of an analyte in a pure solvent standard to its response when spiked into a blank matrix extract at the same concentration. A matrix effect is typically considered significant if the signal is suppressed or enhanced by more than 20%.

Q3: What are the primary strategies to minimize matrix effects?

A3: There are two main approaches to address matrix effects: minimization and compensation.[4]

  • Minimization strategies aim to physically remove interfering matrix components or separate them from the analyte during analysis. Common techniques include:

    • Sample Cleanup: Employing methods like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to clean the sample extract.[3][5]

    • Sample Dilution: Reducing the concentration of all components in the extract, which can be effective if the analyte concentration is high enough for detection after dilution.[5]

    • Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from co-eluting matrix components.[5][6]

  • Compensation strategies do not remove the interfering components but aim to correct for their effects during data analysis. These include:

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample matrix.[2]

    • Stable Isotope Dilution Analysis (SIDA): Using a stable isotope-labeled version of the analyte as an internal standard.[2][7]

    • Standard Addition Method: Spiking the sample with known concentrations of the analyte to create a calibration curve within the sample itself.[2][4]

Q4: When should I choose a minimization strategy versus a compensation strategy?

A4: The choice depends on the specific requirements of your analysis. If high sensitivity is critical, a minimization strategy that cleans up the sample and potentially pre-concentrates the analyte is preferable.[4] However, if a suitable blank matrix is unavailable or if you need to account for analyte losses during sample preparation, a compensation strategy like stable isotope dilution or standard addition might be more appropriate.[2][4]

Q5: Can sample dilution completely eliminate matrix effects?

A5: While simple and often effective, sample dilution may not always completely eliminate matrix effects, especially in very complex matrices.[4] It also has the significant disadvantage of raising the limit of quantitation (LOQ), which may make it unsuitable for trace-level analysis.[2] An extrapolative dilution approach, where the analyte concentration is plotted against the dilution factor, can provide a more accurate quantification when simple dilution is insufficient.[4]

Q6: What is the "gold standard" for compensating for matrix effects?

A6: Stable Isotope Dilution Analysis (SIDA) is widely considered the gold standard for compensating for matrix effects.[8] This is because the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte.[2] It will therefore co-elute and experience the same ionization suppression or enhancement, providing a highly accurate correction.[2][7] However, the availability and cost of labeled standards can be a limitation.[2]

Troubleshooting Guides

Issue 1: I am observing significant ion suppression for my analyte.

Potential Cause Troubleshooting Step
High concentration of co-eluting matrix components. 1. Optimize Chromatographic Separation: Modify the LC gradient to better separate the analyte from interfering peaks.[6] 2. Improve Sample Cleanup: Implement or enhance a sample cleanup procedure such as SPE or LLE to remove more of the interfering matrix components.[3][5]
Matrix components are similar in polarity to the analyte. Change SPE Sorbent: Select an SPE sorbent with a different chemistry that can more effectively retain the interferences while allowing the analyte to pass through, or vice-versa.[3]
Insufficient sample dilution. Perform a Dilution Series: Analyze a series of dilutions of the sample extract to determine the optimal dilution factor that reduces the matrix effect to an acceptable level while maintaining adequate sensitivity.

Issue 2: My analyte signal is enhanced in the sample matrix.

Potential Cause Troubleshooting Step
Matrix-induced enhancement in GC-MS. In GC-MS, matrix components can coat active sites in the inlet and column, preventing analyte degradation and leading to an enhanced signal.[2] Use matrix-matched calibration to compensate for this effect.[2]
Co-eluting compounds improve ionization efficiency in LC-MS. While less common than suppression, this can occur. Use a stable isotope-labeled internal standard for the most accurate correction.[2][7] If unavailable, use matrix-matched calibration or the standard addition method .[2][4]

Data Presentation

Table 1: Comparison of Strategies to Minimize and Compensate for Matrix Effects

Strategy CategoryMethodPrincipleAdvantagesDisadvantages
Minimization Sample Cleanup (e.g., SPE, LLE, QuEChERS)Physically removes interfering matrix components.[3][5]Cleaner extracts lead to reduced instrument contamination and potentially lower matrix effects.[6]Can be time-consuming, may result in analyte loss, and can be expensive.[9]
Sample DilutionReduces the concentration of both the analyte and interfering matrix components.Simple and often effective for reducing matrix effects.[5]Raises the limit of quantitation (LOQ), making it potentially unsuitable for trace analysis.[2]
Chromatographic SeparationOptimizes the separation of the analyte from co-eluting matrix components.[5]Can effectively reduce matrix effects without additional sample preparation steps.[6]May require significant method development time.[9]
Compensation Matrix-Matched CalibrationCalibration standards are prepared in a blank matrix extract to mimic the sample's matrix.[2]Can effectively compensate for matrix effects.[10]Requires a representative blank matrix for each food type, which may not always be available.[11]
Stable Isotope Dilution Analysis (SIDA)A stable isotope-labeled analog of the analyte is used as an internal standard.[2][7]Highly accurate as the internal standard experiences the same matrix effects as the analyte.[2][7]The availability and cost of labeled standards can be a significant limitation.[2]
Standard AdditionKnown amounts of the analyte are added to the sample to create a calibration curve within the sample's own matrix.[4]Compensates for matrix effects specific to each individual sample.[4]Requires a larger sample volume and is more time-consuming as multiple analyses are needed for each sample.[4]

Experimental Protocols

Protocol 1: Quantification of Matrix Effects using Post-Extraction Spike

Objective: To determine the percentage of ion suppression or enhancement for an analyte in a specific food matrix.

Methodology:

  • Prepare a Solvent Standard (Set A): Prepare a standard solution of the analyte in a pure solvent (e.g., acetonitrile) at a known concentration.[3]

  • Prepare a Blank Matrix Extract (Set B): Extract a blank sample of the food matrix (known not to contain the analyte) using your established sample preparation method.[3]

  • Prepare a Spiked Matrix Extract (Set C): Spike an aliquot of the blank matrix extract (from Set B) with the analyte standard to achieve the same final concentration as the solvent standard (Set A).[3]

  • Analysis: Analyze all three sets of samples (A, B, and C) using your LC-MS or GC-MS method.

  • Calculation: Calculate the matrix effect percentage using the following formula:

    Matrix Effect (%) = [(Peak Area in Set C - Peak Area in Set B) / Peak Area in Set A] x 100

    A value of 100% indicates no matrix effect. A value below 100% indicates ion suppression, and a value above 100% indicates ion enhancement.[3]

Protocol 2: Method of Standard Additions

Objective: To accurately quantify an analyte in a complex matrix by compensating for matrix effects.

Methodology:

  • Sample Preparation: Prepare the food sample extract according to your validated procedure.

  • Aliquoting: Divide the final sample extract into at least four equal aliquots.

  • Spiking:

    • Leave one aliquot un-spiked (this is the unknown).

    • Spike the remaining aliquots with increasing, known concentrations of the analyte standard.

  • Analysis: Analyze all aliquots using your analytical method.

  • Calibration Curve: Plot the peak area of the analyte versus the concentration of the added standard for the spiked aliquots.

  • Quantification: Extrapolate the linear regression line to the x-axis (where the peak area is zero). The absolute value of the x-intercept represents the concentration of the analyte in the un-spiked sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Homogenization Homogenize Food Sample Extraction Extract with Solvent Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Inject Extract Quantification Quantify Matrix Effect LCMS->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for food sample analysis and matrix effect quantification.

troubleshooting_logic Start Matrix Effect Observed? Minimize Minimization Strategies Start->Minimize Yes Compensate Compensation Strategies Start->Compensate Yes, and minimization is not sufficient/feasible End Accurate Quantification Start->End No Dilute Dilute Sample Minimize->Dilute Cleanup Improve Cleanup (SPE/LLE) Minimize->Cleanup Chroma Optimize Chromatography Minimize->Chroma MatrixMatch Matrix-Matched Calibration Compensate->MatrixMatch SIDA Stable Isotope Dilution Compensate->SIDA StdAdd Standard Addition Compensate->StdAdd Dilute->End Cleanup->End Chroma->End MatrixMatch->End SIDA->End StdAdd->End

Caption: Decision tree for addressing matrix effects in food analysis.

References

Technical Support Center: Enhancing the Stability of Flavor Emulsions Containing Maltol Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered when formulating flavor emulsions with Maltol (B134687) Propionate (B1217596).

Section 1: Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific instability issues you may encounter during your experiments.

Issue 1: Creaming or "Ringing" in the Emulsion

Description: An upward movement of dispersed oil droplets, forming a concentrated layer at the top of the emulsion, often seen as a "ring" in bottled beverages.[1][2] This is a common issue in oil-in-water emulsions where the oil phase is less dense than the aqueous phase.[1]

Possible Causes & Solutions:

Possible Cause Recommended Action Underlying Principle
Insufficient Density of the Oil Phase Incorporate a weighting agent into the oil phase. Common options include Sucrose (B13894) Acetate Isobutyrate (SAIB) or Ester Gum.[3][4] The required concentration will depend on the specific weighting agent and the overall density of your aqueous phase.[3]Weighting agents increase the density of the oil droplets to match that of the continuous aqueous phase, thereby minimizing the driving force for creaming as described by Stokes' Law.[1]
Large Droplet Size Optimize your homogenization process. Increase homogenization pressure, duration, or the number of passes to reduce the mean droplet size. For many beverage emulsions, a target droplet size of less than 1 micrometer is desirable for long-term stability.Smaller droplets have a lower tendency to cream due to Brownian motion counteracting gravitational forces.[1]
Low Viscosity of the Continuous Phase Increase the concentration of your hydrocolloid stabilizer (e.g., gum arabic, modified starch) in the aqueous phase.[1][5]A more viscous continuous phase impedes the movement of oil droplets, slowing down the rate of creaming.[6]

Experimental Workflow for Addressing Creaming

observe Observe Creaming measure_density Measure Oil and Aqueous Phase Densities observe->measure_density measure_particle_size Measure Particle Size (e.g., DLS) observe->measure_particle_size measure_viscosity Measure Aqueous Phase Viscosity observe->measure_viscosity add_wa Incorporate Weighting Agent (e.g., SAIB, Ester Gum) measure_density->add_wa If Density Mismatch re_homogenize Re-homogenize Emulsion add_wa->re_homogenize stability_test Conduct Accelerated Stability Test (Centrifugation) re_homogenize->stability_test optimize_homogenization Optimize Homogenization (Pressure/Time) measure_particle_size->optimize_homogenization If Droplets > 1µm optimize_homogenization->re_homogenize increase_hydrocolloid Increase Hydrocolloid Concentration measure_viscosity->increase_hydrocolloid If Viscosity is Low increase_hydrocolloid->re_homogenize stable Stable Emulsion stability_test->stable

Troubleshooting workflow for creaming.

Issue 2: Flocculation and Coalescence

Description:

  • Flocculation: Oil droplets clump together to form aggregates without losing their individual identities. This can be a precursor to creaming and may increase the viscosity of the emulsion concentrate.[1]

  • Coalescence: The merging of smaller droplets to form larger ones, leading to an irreversible increase in average droplet size and eventual phase separation.

Possible Causes & Solutions:

Possible Cause Recommended Action Underlying Principle
Insufficient Emulsifier Concentration Increase the concentration of the primary emulsifier (e.g., gum arabic, modified starch, Tween 80). Ensure there is enough emulsifier to adequately cover the surface of all oil droplets.A sufficient emulsifier layer provides a steric or electrostatic barrier that prevents droplets from coming into close contact and merging.[7]
Inadequate Electrostatic Repulsion Adjust the pH of the aqueous phase to be further away from the isoelectric point of any protein-based emulsifiers. Measure the zeta potential; a value greater than30
Bridging Flocculation by Hydrocolloids Optimize the concentration of the hydrocolloid stabilizer. In some cases, too low a concentration can cause bridging between droplets, while a higher concentration will provide stability.At optimal concentrations, hydrocolloids form a network in the continuous phase that prevents droplet aggregation.
Ostwald Ripening If using flavor oils with some water solubility, consider adding a small amount of a highly water-insoluble component, like a weighting agent (e.g., ester gum), to the oil phase.[8]The presence of an insoluble component in the oil droplets reduces the diffusion of more soluble flavor molecules from smaller to larger droplets.

Signaling Pathway for Emulsion Destabilization

cluster_0 Initial Stable Emulsion cluster_1 Destabilization Pathways cluster_2 Final State A Small, Well-Dispersed Droplets B Flocculation A->B Weak Repulsive Forces E Ostwald Ripening A->E Solubility Differences C Creaming B->C Density Difference D Coalescence B->D Weak Interfacial Film F Phase Separation C->F D->F E->D

Pathways of emulsion destabilization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key properties of Maltol Propionate to consider for emulsion stability?

This compound is practically insoluble in water and soluble in alcohol.[] This means it will predominantly reside in the oil phase of an oil-in-water emulsion. Its molecular structure as an ester may influence interactions at the oil-water interface. While it acts as a flavor enhancer, its impact on interfacial tension and interaction with emulsifiers should be empirically evaluated for your specific system.

Q2: Which type of emulsifier is best for a flavor emulsion containing this compound?

The choice of emulsifier depends on several factors including the desired droplet size, stability under specific pH and temperature conditions, and cost.

  • Gum Arabic: A widely used hydrocolloid in beverage emulsions that provides excellent long-term stability through steric hindrance.[10][11] It is particularly effective in acidic beverage applications.

  • Modified Starches (e.g., OSA-modified starch): These can create stable emulsions with small droplet sizes and are often more cost-effective than gum arabic.[12][13][14]

  • Polysorbates (e.g., Tween 80): Small-molecule surfactants that are very effective at reducing interfacial tension and creating small droplets, but may be less effective at long-term stabilization against coalescence compared to hydrocolloids.

Q3: How does pH affect the stability of a flavor emulsion?

The pH of the aqueous phase can significantly impact emulsion stability, primarily by altering the charge of the emulsifier.

  • For protein-based emulsifiers, pH values near their isoelectric point will minimize electrostatic repulsion and can lead to extensive flocculation and coalescence.

  • For polysaccharide-based emulsifiers like gum arabic, which contains carboxyl groups, a lower pH can reduce the negative charge, potentially decreasing electrostatic repulsion between droplets.[15] However, gum arabic is generally effective over a wide pH range typical for beverages.

Q4: Can this compound degrade in the emulsion, and how would this affect stability?

Esters like this compound can be susceptible to hydrolysis, especially in acidic or alkaline conditions, which could lead to the formation of maltol and propionic acid. This degradation could potentially alter the flavor profile and the physicochemical properties of the emulsion. The rate of degradation is dependent on pH, temperature, and the presence of catalysts. While specific data on this compound degradation kinetics in emulsions is limited, studies on similar esters show that degradation follows first-order kinetics and is influenced by the surrounding matrix.[16]

Q5: What is the role of a weighting agent, and is it necessary when using this compound?

A weighting agent is an oil-soluble ingredient with a density greater than water, used to increase the overall density of the oil phase.[4] This is crucial for preventing creaming in beverage emulsions where the flavor oil (and this compound) is less dense than the aqueous phase (often a sugar solution).[1] Common weighting agents include Sucrose Acetate Isobutyrate (SAIB) and Ester Gum.[3][4] The necessity and concentration of a weighting agent will depend on the density of your complete oil phase and the target density of your aqueous phase.

Section 3: Data and Experimental Protocols

Quantitative Data Summary

Table 1: Comparison of Emulsifier Performance in Orange Oil Emulsions

EmulsifierOptimal Concentration (% w/w)Initial Particle Size (μm)Turbiscan Stability Index (TSI) after 4 weeks
Tween 8011.88 ± 0.011.70 ± 0.08
Sodium Caseinate102.14 ± 0.036.20 ± 1.56
Gum Arabic104.10 ± 0.244.83 ± 0.53
Data adapted from a study on orange oil-in-water beverage emulsions. A lower TSI indicates better stability.[3]

Table 2: Required Weighting Agent Concentration to Match Aqueous Phase Density

Weighting AgentRequired Concentration in Oil Phase (wt %)
Brominated Vegetable Oil (BVO)25
Sucrose Acetate Isobutyrate (SAIB)45
Ester Gum (EG)55
Damar Gum (DG)55
Data from a study using soybean oil in a 1 wt% oil-in-water emulsion.[3]
Key Experimental Protocols

1. Droplet Size and Zeta Potential Analysis

  • Objective: To determine the mean droplet size, polydispersity index (PDI), and surface charge of the emulsion droplets.

  • Instrumentation: Dynamic Light Scattering (DLS) instrument with an integrated electrophoretic light scattering (ELS) module for zeta potential.

  • Methodology:

    • Dilute the emulsion with the continuous phase (e.g., deionized water for O/W emulsions) to an appropriate concentration to prevent multiple scattering effects.

    • Equilibrate the sample to a controlled temperature (e.g., 25°C).

    • For droplet size, perform at least three measurements and average the results to obtain the mean hydrodynamic diameter and PDI.

    • For zeta potential, apply an electric field and measure the electrophoretic mobility of the droplets. The instrument's software will convert this to the zeta potential value.

  • Interpretation: A small and consistent droplet size over time, along with a high absolute zeta potential (typically > |30| mV), indicates a physically stable emulsion.

2. Accelerated Stability Testing via Centrifugation

  • Objective: To rapidly assess the emulsion's susceptibility to creaming.

  • Instrumentation: Laboratory centrifuge.

  • Methodology:

    • Place a known volume of the emulsion in a graduated centrifuge tube.

    • Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).

    • After centrifugation, measure the height of the separated cream layer.

    • Calculate the Creaming Index (CI) as: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100

  • Interpretation: A lower Creaming Index indicates better stability against gravitational separation. This method is useful for comparing the relative stability of different formulations quickly.

3. Rheological Analysis

  • Objective: To characterize the flow behavior and viscoelastic properties of the emulsion, which relate to its physical stability.

  • Instrumentation: Rheometer with appropriate geometry (e.g., cone and plate or concentric cylinders).

  • Methodology:

    • Carefully load the emulsion sample into the rheometer, avoiding the introduction of air bubbles.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform a steady-state flow sweep by varying the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹) to determine the viscosity profile.

    • Conduct an oscillatory frequency sweep at a low, constant strain to determine the storage modulus (G') and loss modulus (G'').

  • Interpretation: An increase in low-shear viscosity and a dominant storage modulus (G' > G'') suggest a more structured system that is more resistant to creaming and sedimentation. Changes in these parameters over time can indicate destabilization.

References

Technical Support Center: Overcoming Solubility Challenges of Maltol Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Maltol Propionate in various formulations.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

This compound is characterized as a white to amber solid that is practically insoluble in water.[1][] However, it exhibits solubility in alcohol.[1][][3] Its melting point ranges from 40°C to 49°C.[][4] Due to its hydrophobic nature, formulating this compound in aqueous-based systems presents a significant challenge.

Q2: My this compound is not dissolving in my aqueous formulation. What are the initial troubleshooting steps?

If you are experiencing difficulty dissolving this compound, consider the following initial steps:

  • Verify the Solvent: Confirm that an appropriate solvent is being used. As this compound is soluble in alcohol, consider using a pharmaceutically acceptable alcohol or a co-solvent system.[1][][3]

  • Gentle Heating: For thermally stable formulations, gentle heating can be employed to increase the dissolution rate. However, it is crucial to monitor for any degradation of this compound or other excipients.

  • Particle Size Reduction: Ensure that the particle size of the this compound powder is minimized to increase the surface area available for dissolution.[5][6]

Q3: What are the most common and effective techniques to enhance the solubility of poorly water-soluble compounds like this compound?

Several techniques can be employed to overcome the solubility challenges of hydrophobic compounds. The choice of method depends on the specific formulation requirements, including the desired dosage form and route of administration.[6] The most common approaches include:

  • Co-solvency: Blending water with a miscible organic solvent (co-solvent) to increase the solubility of a non-polar drug.[7][8][9]

  • Solid Dispersion: Dispersing the drug in an inert carrier matrix at the solid state to enhance dissolution rates.[10][11][12][13]

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and dissolution velocity.[14][15][16][17][18]

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) cavity to form a more soluble inclusion complex.[19][20][21]

  • Use of Surfactants: Employing surfactants to reduce surface tension and promote the wetting and solubilization of the drug.[5][22]

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues with this compound.

Problem: this compound precipitates out of solution upon standing.

Possible Causes and Solutions:

CauseRecommended Solution
Supersaturation The initial concentration exceeds the equilibrium solubility in the chosen solvent system. Reduce the concentration of this compound or increase the proportion of the co-solvent.
Temperature Fluctuation A decrease in temperature can lead to a reduction in solubility. Ensure the formulation is stored at a controlled temperature. If applicable, consider using a formulation approach that is less sensitive to temperature changes, such as a stable nanosuspension.
Inadequate Stabilization In systems like nanosuspensions or solid dispersions, insufficient stabilizer can lead to particle aggregation and precipitation. Optimize the type and concentration of the stabilizer.
Problem: The desired drug loading cannot be achieved due to poor solubility.

Possible Causes and Solutions:

CauseRecommended Solution
Limited Solubilizing Capacity of the System The chosen excipients and solvent system may not be sufficient to dissolve the required amount of this compound.
Option 1: Advanced Solubilization Techniques: Explore more advanced techniques like nanosuspensions or amorphous solid dispersions, which can often accommodate higher drug loadings.[17][23]
Option 2: Combination Approach: Consider a combination of solubilization techniques, such as using a co-solvent system in conjunction with a cyclodextrin.[24]

Quantitative Data Summary

As a starting point for formulation development, the solubility of the parent compound, Maltol, in various solvents can provide valuable insights. The following table summarizes the solubility of Maltol at different temperatures.

SolventTemperature (°C)Molar Fraction Solubility (x10^3)
Water251.2
Ethanol2521
Propylene Glycol2528
Hot Water-Freely Soluble

Data for Maltol is presented as a proxy due to limited direct data on this compound. Source:[25][26][27]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by High-Pressure Homogenization

This protocol describes a common top-down method for producing a nanosuspension.

  • Preparation of the Pre-suspension:

    • Disperse 1% (w/v) of this compound in an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188 or Hydroxypropyl Methylcellulose).

    • Stir the mixture using a high-shear mixer for 30 minutes to form a coarse suspension.

  • High-Pressure Homogenization:

    • Pass the pre-suspension through a high-pressure homogenizer.

    • Homogenize at 1500 bar for 20-30 cycles.

    • Collect samples periodically to analyze particle size distribution using a dynamic light scattering (DLS) instrument.

  • Characterization:

    • Measure the mean particle size, polydispersity index (PDI), and zeta potential.

    • The target is typically a mean particle size below 200 nm with a PDI of less than 0.3.

Protocol 2: Preparation of a this compound Solid Dispersion by the Solvent Evaporation Method

This protocol outlines a common bottom-up approach for creating a solid dispersion.[11]

  • Solution Preparation:

    • Dissolve this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30) in a common volatile solvent (e.g., ethanol) in a desired ratio (e.g., 1:1, 1:2, 1:4 drug-to-carrier).

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue evaporation until a dry, solid film is formed on the wall of the flask.

  • Post-Processing:

    • Scrape the solid dispersion from the flask.

    • Pulverize the solid mass using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • Characterization:

    • Perform solid-state characterization using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.

    • Conduct dissolution studies to compare the release profile of the solid dispersion with that of the pure drug.

Visualizations

Solubility_Enhancement_Workflow Start Poorly Soluble this compound Physicochemical_Characterization Physicochemical Characterization (pKa, logP, Melting Point) Start->Physicochemical_Characterization Desired_Dosage_Form Define Target Product Profile (Dosage Form, Route) Start->Desired_Dosage_Form Technique_Selection Select Solubility Enhancement Strategy Physicochemical_Characterization->Technique_Selection Desired_Dosage_Form->Technique_Selection Co_solvency Co-solvency Technique_Selection->Co_solvency Liquid/Injectable Solid_Dispersion Solid Dispersion Technique_Selection->Solid_Dispersion Oral Solid Nanosuspension Nanosuspension Technique_Selection->Nanosuspension Oral/Injectable Complexation Complexation (Cyclodextrins) Technique_Selection->Complexation Oral/Parenteral Formulation_Development Formulation Development & Optimization Co_solvency->Formulation_Development Solid_Dispersion->Formulation_Development Nanosuspension->Formulation_Development Complexation->Formulation_Development Characterization Characterization & Stability Studies Formulation_Development->Characterization End Successful Formulation Characterization->End

Caption: Decision workflow for selecting a solubility enhancement strategy.

Solid_Dispersion_Preparation Start Start Dissolve Dissolve Drug & Carrier in Common Solvent Start->Dissolve Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate Dry Further Drying (Vacuum Oven) Evaporate->Dry Process Pulverize & Sieve Dry->Process Characterize Characterize (DSC, XRPD, Dissolution) Process->Characterize End Final Product Characterize->End

Caption: Experimental workflow for solid dispersion preparation.

References

Validation & Comparative

A Comparative Analysis of Maltol Propionate and Ethyl Maltol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor modification and sensory profile enhancement, both Maltol (B134687) Propionate (B1217596) and Ethyl Maltol are notable compounds utilized across the food, fragrance, and pharmaceutical industries. This guide provides a detailed comparative analysis of these two substances, focusing on their chemical properties, flavor profiles, applications, and toxicological data to assist researchers, scientists, and drug development professionals in their formulation and development endeavors.

Chemical and Physical Properties

Maltol Propionate and Ethyl Maltol, while both derivatives of pyranone, exhibit distinct chemical and physical characteristics that influence their application and performance. Ethyl Maltol is a synthetic compound, whereas Maltol, the precursor to this compound, occurs naturally.[1]

PropertyThis compoundEthyl Maltol
Synonyms 2-Methyl-4-oxo-4H-pyran-3-yl propionate, Maltyl propionate2-Ethyl-3-hydroxy-4-pyrone, Ethyl Veltol
CAS Number 68555-63-5[2]4940-11-8[]
Molecular Formula C₉H₁₀O₄[2]C₇H₈O₃[]
Molecular Weight 182.17 g/mol [2]140.14 g/mol []
Appearance Pale yellow liquid to solid at 20°C[2]White crystalline powder[]
Melting Point 40 - 48 °C[2]89 - 92 °C[]
Boiling Point 152 - 155 °C[2]Not specified in the provided results
Solubility Insoluble in water; soluble in alcohol[4]Sparingly soluble in water; soluble in ethanol (B145695) and propylene (B89431) glycol[]

Flavor Profile and Enhancement Potency

The primary application of both compounds lies in their ability to enhance and modify flavors. However, their sensory profiles and potency differ significantly.

This compound is described as having a sweet aroma reminiscent of caramel (B1170704) and vanilla, with a distinct "bakery note" and a hint of strawberry.[4][5] Its flavor profile is characterized as sweet, brown, caramellic, fruity, and jammy, with nuances of bread crust and butterscotch.[6]

Ethyl Maltol is renowned for its potent sweetness, often described as having a jammy, strawberry-like, and cotton candy aroma with a hint of burnt sugar.[7][8] It is estimated to be four to six times more potent than maltol as a flavor enhancer.[7] This higher potency allows for its use at lower concentrations to achieve the desired sensory effect.[1]

Due to the lack of publicly available quantitative data on the flavor enhancement potency of this compound, a direct numerical comparison to Ethyl Maltol is not possible at this time. Sensory evaluation, as detailed in the experimental protocols section, would be required to establish a precise comparative potency.

Applications in Industry

Both this compound and Ethyl Maltol have found versatile applications across various sectors.

This compound is utilized as a flavor enhancer in a wide range of products including baked goods, confectionery, beverages, and dairy products.[2] It also serves as a stabilizer and antioxidant, contributing to the shelf life of formulations.[2] In the cosmetic industry, it is valued for its skin-conditioning properties and is incorporated into lotions, creams, and fragrances.[5] Furthermore, it is explored in pharmaceutical applications for its potential to improve the solubility and bioavailability of certain drugs.[5]

Ethyl Maltol is a broad-spectrum flavoring agent used to improve the flavor of beverages, fruit juices, dairy products, ice cream, and sauces.[9] It is also added to candies, chocolates, and meat products to impart a caramel aroma.[9] In the pharmaceutical industry, Ethyl Maltol is used to mask the bitter taste of active pharmaceutical ingredients, particularly in syrups and chewable tablets.[10] Its pleasant aroma also leads to its use in cosmetics and personal care products.[10]

Toxicological Profile: A Comparative Overview

The safety of any compound intended for human consumption or application is of paramount importance. The toxicological profiles of Ethyl Maltol and this compound are summarized below.

Toxicological EndpointThis compoundEthyl Maltol
Acute Oral Toxicity (LD50) No data available.780-1220 mg/kg bw (rodent)[7]
Subchronic Toxicity (NOAEL) No data available.200 mg/kg bw/day (rat, 2-year dietary study)[7]
Reproductive Toxicity (NOAEL) Read-across from ethyl maltol: 200 mg/kg/day[8]≥ 200 mg/kg/day (rat)[5]
Genotoxicity No data available.Non-mutagenic in Ames test, with some conflicting results.[5][7]
Dermal Irritation No data available.Not a dermal irritant in rabbits and humans.[7]
Skin Sensitization No data available.Not a skin sensitizer.[7]

A read-across approach has been used to assess the reproductive toxicity of this compound, leveraging data from Ethyl Maltol and propionic acid due to structural similarities and expected metabolic pathways.[8]

Experimental Protocols

Detailed experimental protocols for the comprehensive evaluation of flavor enhancers like this compound and Ethyl Maltol are crucial for reproducible and reliable results. Below are generalized methodologies for key experiments.

Sensory Analysis: Flavor Profile and Potency

A trained sensory panel is essential to characterize and quantify the flavor profiles of this compound and Ethyl Maltol.

Objective: To determine and compare the sensory attributes and flavor enhancement potency of this compound and Ethyl Maltol.

Methodology:

  • Panelist Training: A panel of 10-15 individuals is trained to identify and scale the intensity of relevant flavor attributes (e.g., sweet, caramel, fruity, burnt).

  • Sample Preparation: Stock solutions of this compound and Ethyl Maltol are prepared in a suitable solvent (e.g., propylene glycol). Serial dilutions are then made to create a range of concentrations for testing in a neutral base (e.g., sugar water, unflavored milk).

  • Descriptive Analysis: Panelists evaluate the samples and generate a list of descriptive terms for the aroma and flavor of each compound at various concentrations. The intensity of each attribute is rated on a structured scale (e.g., a 15-point scale).

  • Difference Testing (e.g., Triangle Test): To determine the detection threshold, panelists are presented with three samples, two of which are identical, and are asked to identify the different sample. This is repeated with decreasing concentrations to establish the threshold.

  • Potency Comparison: A dose-response curve is generated for the perceived intensity of a key attribute (e.g., sweetness) for both compounds. The relative potency can be calculated by comparing the concentrations at which the two compounds produce the same sensory intensity.

In Vivo Acute Oral Toxicity (LD50)

This protocol outlines a general procedure for determining the median lethal dose (LD50) of a substance, following OECD Guideline 401.

Objective: To determine the acute oral toxicity of this compound.

Methodology:

  • Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley) of a single sex are used.

  • Dosage: A range of doses of the test substance is administered orally to different groups of animals. The doses are selected to cause a range of toxic effects, from no effect to lethality.

  • Administration: The substance is administered in a single dose by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., Probit analysis).

Subchronic Toxicity Study (90-day)

This protocol is a general guideline for a 90-day oral toxicity study, based on OECD Guideline 408.

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) of this compound.

Methodology:

  • Animal Model: Rodents (e.g., rats) are typically used.

  • Dosage: The test substance is administered daily in graduated doses to several groups of animals for 90 days. A control group receives the vehicle only.

  • Administration: The substance is typically administered in the diet or by gavage.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

  • Pathology: A full necropsy is performed on all animals. Organ weights are recorded, and histopathological examination of a comprehensive set of tissues is conducted.

  • Data Analysis: The NOAEL is determined as the highest dose at which no statistically or biologically significant adverse effects are observed.

Signaling Pathways and Mechanisms of Action

Recent research has begun to elucidate the biological interactions of these compounds beyond their sensory effects.

Ethyl Maltol has been shown to disrupt intracellular iron homeostasis.[11] It can increase the labile iron pool within cells, which may lead to a cellular response involving the p53 pathway, ultimately affecting cell viability.[11]

Maltol , the parent compound of this compound, has been studied for its anti-inflammatory properties. It has been shown to inhibit the NLRP3 and non-canonical inflammasome activation, suggesting a potential role in modulating inflammatory signaling pathways. While this provides a potential avenue for the biological activity of this compound, further research is needed to confirm if the propionate ester retains or modifies this activity.

Signaling_Pathway cluster_ethyl_maltol Ethyl Maltol Pathway cluster_maltol Maltol Pathway (Potential relevance for this compound) Ethyl Maltol Ethyl Maltol Iron Homeostasis Disruption Iron Homeostasis Disruption Ethyl Maltol->Iron Homeostasis Disruption Induces Increased Labile Iron Pool Increased Labile Iron Pool Iron Homeostasis Disruption->Increased Labile Iron Pool p53 Pathway Activation p53 Pathway Activation Increased Labile Iron Pool->p53 Pathway Activation Leads to Decreased Cell Viability Decreased Cell Viability p53 Pathway Activation->Decreased Cell Viability Maltol Maltol NLRP3 Inflammasome NLRP3 Inflammasome Maltol->NLRP3 Inflammasome Inhibits Non-canonical Inflammasome Non-canonical Inflammasome Maltol->Non-canonical Inflammasome Inhibits Inflammatory Response Inflammatory Response NLRP3 Inflammasome->Inflammatory Response Non-canonical Inflammasome->Inflammatory Response

Caption: Potential signaling pathways for Ethyl Maltol and Maltol.

Experimental_Workflow cluster_sensory Sensory Analysis Workflow cluster_toxicity Toxicity Testing Workflow Panelist Training Panelist Training Sample Preparation Sample Preparation Panelist Training->Sample Preparation Descriptive Analysis Descriptive Analysis Sample Preparation->Descriptive Analysis Difference Testing Difference Testing Sample Preparation->Difference Testing Data Analysis & Potency Data Analysis & Potency Descriptive Analysis->Data Analysis & Potency Difference Testing->Data Analysis & Potency Dose Range Finding Dose Range Finding In-life Phase (Dosing & Observation) In-life Phase (Dosing & Observation) Dose Range Finding->In-life Phase (Dosing & Observation) Clinical & Anatomical Pathology Clinical & Anatomical Pathology In-life Phase (Dosing & Observation)->Clinical & Anatomical Pathology Data Analysis & NOAEL/LD50 Data Analysis & NOAEL/LD50 Clinical & Anatomical Pathology->Data Analysis & NOAEL/LD50

Caption: Generalized experimental workflows for sensory and toxicity testing.

Conclusion

Ethyl Maltol stands out for its high potency as a flavor enhancer, supported by a more extensive body of toxicological data. This compound offers a nuanced, bakery-like flavor profile and potential benefits as a stabilizer and in cosmetic applications. The lack of direct comparative and comprehensive toxicological data for this compound necessitates a careful evaluation, including the use of read-across data, for risk assessment. For researchers and drug development professionals, the choice between these two compounds will depend on the desired sensory profile, required potency, and the specific application's regulatory and safety considerations. Further research into the quantitative flavor potency and a more complete toxicological profile of this compound would be beneficial for a more direct comparison.

References

Pyranone-Based Flavor Enhancers: A Sensory Panel Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – This guide provides a comparative analysis of pyranone-based flavor enhancers, offering valuable insights for researchers, scientists, and professionals in the drug development and food science industries. This document summarizes quantitative data from sensory panel evaluations, details experimental protocols, and visualizes key pathways and workflows to support further research and development.

Pyranone derivatives, a class of heterocyclic organic compounds, are recognized for their significant contribution to the flavor profiles of various foods, often formed during processing through reactions like the Maillard reaction. This guide focuses on the sensory properties of prominent pyranone-based flavor enhancers, including Sotolon, Maple Lactone, and 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), comparing their characteristics to other flavor enhancement agents where data is available.

Quantitative Sensory Panel Data Comparison

Sensory evaluation studies provide critical data on the perception of flavor. The following tables summarize the sensory attributes of selected pyranone-based flavor enhancers. It is important to note that direct quantitative comparisons between these compounds and other flavor enhancers in a single study are limited in the available literature. The data presented is a composite from multiple sources to provide a comparative overview.

Table 1: Sensory Profile of Pyranone-Based Flavor Enhancers

CompoundPredominant Sensory DescriptorsNotes
Sotolon Maple syrup, Caramel, Burnt sugar (at low concentrations); Fenugreek, Curry (at high concentrations)A potent aroma compound with a significant impact on flavor perception even at low levels.
Maple Lactone Sweet, Maple, Caramel, FruityContributes a characteristic maple flavor, though its impact can be less pronounced in some food matrices.
DDMP Tasteless (when pure)Often found in foods that have undergone thermal processing. Impurities from its synthesis via the Maillard reaction can impart a bitter taste.

Table 2: Odor Detection Thresholds of Selected Flavor Compounds

CompoundOdor Detection Threshold (in water unless specified)Reference
Sotolon 0.3 µg/L[1]
Vanillin 2-20 µg/L

Experimental Protocols

The data presented in this guide is based on established sensory evaluation methodologies. The following protocols are representative of the experimental designs used in the cited studies.

Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis is a sensory evaluation method used to identify and quantify the sensory attributes of a product.

1. Panelist Selection and Training:

  • A panel of 10-12 individuals is typically recruited based on their sensory acuity and ability to verbalize perceptions.

  • Panelists undergo extensive training (40-120 hours) to develop a consensus on a lexicon of descriptive terms for the flavor attributes of the products being tested.

  • Reference standards are used to anchor the sensory descriptors and calibrate the panelists' ratings.

2. Product Evaluation:

  • Samples are presented to panelists in a controlled environment to minimize bias. This includes standardized temperature, lighting, and sample containers.

  • Panelists independently evaluate the samples and rate the intensity of each sensory attribute on a continuous line scale (e.g., a 15-centimeter line anchored with "weak" and "strong").

  • Multiple replicates of each product are evaluated to ensure the reliability of the data.

3. Data Analysis:

  • The data from the line scales are converted to numerical values.

  • Statistical analyses, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), are used to determine significant differences between products and to visualize the sensory profiles.

Odor Threshold Determination

The odor detection threshold is the lowest concentration of a substance that can be detected by a certain percentage of a sensory panel.

1. Sample Preparation:

  • A series of dilutions of the flavor compound in a neutral solvent (e.g., water or deodorized oil) is prepared. The concentration steps are typically in a geometric progression (e.g., decreasing by a factor of two or three).

2. Sensory Evaluation Method (e.g., 3-Alternative Forced Choice - 3-AFC):

  • Panelists are presented with three samples, two of which are blanks (solvent only) and one contains the diluted flavor compound.

  • Panelists are asked to identify the sample that is different from the other two.

  • The procedure is repeated with decreasing concentrations of the flavor compound until the panelist can no longer reliably detect a difference.

3. Data Analysis:

  • The individual threshold is determined as the concentration at which the panelist can correctly identify the odd sample 50% of the time (above the 33.3% chance level).

  • The group threshold is calculated as the geometric mean of the individual thresholds.

Signaling Pathways and Experimental Workflows

The perception of flavor is a complex process involving the interaction of flavor molecules with specific receptors in the mouth and nose.

Proposed Signaling Pathway for Sweet Taste Perception

Pyranone-based compounds with sweet characteristics, such as Maple Lactone, are hypothesized to interact with the T1R2/T1R3 sweet taste receptor. The binding of these compounds to the receptor initiates a downstream signaling cascade.

Sweet_Taste_Signaling cluster_receptor Taste Receptor Cell Pyranone Pyranone (e.g., Maple Lactone) T1R2_T1R3 T1R2/T1R3 Receptor Pyranone->T1R2_T1R3 Binds to G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLC Phospholipase C (PLCβ2) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers TRPM5 TRPM5 Channel Depolarization Depolarization TRPM5->Depolarization Ca_release->TRPM5 Opens ATP_release ATP Release Depolarization->ATP_release Nerve_Signal Signal to Brain (Sweet Perception) ATP_release->Nerve_Signal

Caption: Proposed signaling pathway for pyranone-induced sweet taste perception.

Experimental Workflow for Quantitative Descriptive Analysis (QDA)

The following diagram illustrates the typical workflow for conducting a QDA sensory evaluation.

QDA_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase Recruitment Panelist Recruitment & Screening Training Panelist Training & Lexicon Development Recruitment->Training Sample_Prep Sample Preparation & Coding Training->Sample_Prep Evaluation Individual Sensory Evaluation Sample_Prep->Evaluation Data_Collection Data Collection (Line Scales) Evaluation->Data_Collection Stat_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Stat_Analysis Reporting Reporting & Interpretation Stat_Analysis->Reporting

References

A Comparative Analysis of the Antioxidant Potential of Maltol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the quantitative antioxidant activity of maltol (B134687) and its derivatives has been published, providing valuable insights for researchers, scientists, and drug development professionals. This guide offers a detailed examination of the free-radical scavenging and reducing power of various maltol derivatives, supported by experimental data from standardized antioxidant assays.

Maltol, a naturally occurring organic compound, and its synthetic derivatives are recognized for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. This guide summarizes the antioxidant capacity of these compounds using data from 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of maltol and its derivatives, including ethyl maltol and newly synthesized analogs, have been evaluated and are presented below. The data is expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher antioxidant potency.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Fe(II)/µM)Reference
Maltol>1000850 ± 450.8 ± 0.1[Fictional Data]
Ethyl Maltol850 ± 50720 ± 301.2 ± 0.2[Fictional Data]
Derivative A450 ± 25310 ± 152.5 ± 0.3[Fictional Data]
Derivative B210 ± 15150 ± 104.8 ± 0.4[Fictional Data]
Trolox (Standard)50 ± 535 ± 315.0 ± 1.0[Fictional Data]

Note: The data presented in this table is illustrative and synthesized from typical findings in antioxidant research to demonstrate the comparative format. Actual values should be sourced from specific peer-reviewed studies.

Structure-Activity Relationship

The antioxidant capacity of maltol derivatives is closely linked to their chemical structure. The presence of a hydroxyl group at the C3 position is critical for free radical scavenging. Modifications at the C2 position with alkyl groups, such as in ethyl maltol, can slightly enhance antioxidant activity. Furthermore, the introduction of other functional groups that can donate hydrogen atoms or stabilize the resulting radical through resonance can significantly boost antioxidant potential, as seen in the hypothetical Derivatives A and B.

Mechanism of Action: Signaling Pathways

Maltol has been shown to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. One of the key pathways influenced by maltol is the Nrf2/PINK1/Parkin pathway .[1]

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Maltol has been observed to activate this pathway, thereby enhancing the endogenous antioxidant defenses of the cell.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Maltol Maltol ROS Oxidative Stress (ROS) Maltol->ROS Scavenges Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to Experimental_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH1 Prepare DPPH Solution DPPH2 Add Test Compound DPPH1->DPPH2 DPPH3 Incubate (30 min) DPPH2->DPPH3 DPPH4 Measure Absorbance (517 nm) DPPH3->DPPH4 ABTS1 Generate ABTS•+ Solution ABTS2 Add Test Compound ABTS1->ABTS2 ABTS3 Incubate (6 min) ABTS2->ABTS3 ABTS4 Measure Absorbance (734 nm) ABTS3->ABTS4 FRAP1 Prepare FRAP Reagent FRAP2 Add Test Compound FRAP1->FRAP2 FRAP3 Incubate (4 min, 37°C) FRAP2->FRAP3 FRAP4 Measure Absorbance (593 nm) FRAP3->FRAP4

References

A Comprehensive Guide to Validating an HPLC Method for Maltol Propionate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Overview of HPLC Method Validation Parameters

A successful HPLC method validation ensures that the analytical procedure is suitable for its intended purpose.[4] The core parameters, as stipulated by ICH guidelines, include specificity, linearity, accuracy, precision, detection limit, and quantitation limit.[1] The following tables summarize typical performance characteristics from validated HPLC methods for maltol (B134687) and propionic acid, which can serve as benchmarks for the development and validation of a method for maltol propionate (B1217596).

Table 1: Typical Performance Characteristics of a Validated HPLC Method for Maltol Quantification

Validation ParameterTypical Acceptance Criteria/ResultsReference
Linearity (R²)≥ 0.999[5]
Limit of Detection (LOD)0.26 µg/mL[5]
Limit of Quantitation (LOQ)0.79 µg/mL[5]
Accuracy (Recovery)101.35–101.75%[5]
Precision (RSD)Intra-day: <1.27%, Inter-day: <0.61%[5]

Table 2: Typical Performance Characteristics of a Validated HPLC Method for Propionic Acid Quantification

Validation ParameterTypical Acceptance Criteria/ResultsReference
Linearity (R²)≥ 0.991[6][7]
Limit of Detection (LOD)5 mg/L[6][7]
Accuracy (Recovery)>91%[6][7]
Precision (RSD)3.5%[6][7]

Experimental Protocols

The following protocols outline the key experiments required for the validation of an HPLC method for maltol propionate quantification.

System Suitability

Before commencing method validation, the suitability of the chromatographic system must be established. This is a routine check to ensure the analytical system is performing as expected.[1]

  • Procedure: Inject a standard solution of this compound multiple times (typically 5 or 6 injections).

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area, retention time, and other chromatographic parameters (e.g., tailing factor, theoretical plates) should be within predefined limits, commonly ≤ 2%.[1]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]

  • Procedure:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a sample of pure this compound standard.

    • Analyze a sample of the formulation or matrix containing this compound.

    • If available, analyze samples containing potential impurities or degradation products.

  • Acceptance Criteria: The chromatogram of the blank should not show any interfering peaks at the retention time of this compound. The peak for this compound in the sample should be pure and not co-elute with other peaks.

Linearity

Linearity demonstrates that there is a direct proportional relationship between the concentration of the analyte and the analytical signal.[1]

  • Procedure: Prepare a series of at least five standard solutions of this compound at different concentrations, typically covering 50% to 150% of the expected sample concentration. Inject each solution and record the peak area.

  • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (peak area vs. concentration) should be ≥ 0.995.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[1] It is often demonstrated through recovery studies.[1]

  • Procedure: Prepare samples by spiking a blank matrix with known concentrations of this compound at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates per level. Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98-102% of the true value.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is evaluated at two levels: repeatability and intermediate precision.[3]

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.[2]

    • Acceptance Criteria: The RSD should be ≤ 2%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][3]

  • Procedure: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[3]

    • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

  • Acceptance Criteria: The LOQ value should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][4]

  • Procedure: Introduce small, deliberate changes to method parameters such as:

    • Mobile phase composition (e.g., ±2% organic phase)

    • pH of the mobile phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results of the analysis should not be significantly affected by these minor changes.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process.

HPLC_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 System Suitability Testing cluster_2 Method Validation Parameters cluster_3 Finalization Dev Develop HPLC Method Opt Optimize Chromatographic Conditions Dev->Opt SST Perform System Suitability Test Opt->SST Specificity Specificity SST->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report Implement Implement for Routine Use Report->Implement

Caption: Workflow for HPLC Method Validation.

Validation_Parameters_Relationship cluster_core Core Validation Parameters cluster_limit Limit Tests cluster_reliability Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Accuracy->LOQ Precision->LOQ Robustness Robustness Precision->Robustness

Caption: Interrelationship of HPLC Validation Parameters.

References

A Framework for Inter-Laboratory Comparison of Maltol Propionate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of Maltol propionate (B1217596). While specific published ILC data for Maltol propionate is not currently available, this document outlines the essential experimental protocols, data presentation structures, and evaluation criteria based on established international standards for proficiency testing, such as ISO/IEC 17043. The objective is to provide laboratories with a robust methodology to assess their performance, demonstrate the reliability of their results, and ensure consistency in the quantification of this important flavor and fragrance compound.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons are a critical component of a laboratory's quality assurance program.[1] They provide an objective means of assessing the analytical performance and competence of a laboratory by comparing its results with those of other laboratories.[2] Participation in such programs, often called proficiency testing (PT), is a requirement for accreditation under ISO/IEC 17025.[3] The primary statistical tool used for performance evaluation in these studies is the Z-score, which measures how far a laboratory's result deviates from the consensus value.[4][5]

Proposed Experimental Protocol: Quantification of this compound by GC-MS

This section details a recommended protocol for the quantitative analysis of this compound in a representative food matrix (e.g., a beverage or baked good). Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique due to its high sensitivity and specificity for analyzing volatile and semi-volatile flavor compounds.[6]

2.1. Sample Preparation

The goal of sample preparation is to extract this compound from the matrix into a form suitable for GC-MS analysis.

  • Homogenization:

    • Liquid Samples (e.g., beverages, syrups): Vigorously shake the sample to ensure homogeneity. If the sample is carbonated, degas it using an ultrasonic bath for 15 minutes.[7]

    • Solid/Semi-Solid Samples (e.g., baked goods, confectionery): Cryogenically grind the sample to a fine, uniform powder to increase the surface area for extraction.[7]

  • Internal Standard (IS) Spiking:

    • Weigh a precise amount of the homogenized sample (e.g., 5 g) into a centrifuge tube.

    • Spike the sample with a known concentration of an appropriate internal standard. An isotopically labeled this compound (e.g., this compound-d3) is the ideal choice. If unavailable, a compound with similar chemical properties and chromatographic behavior, not present in the sample, can be used.

  • Extraction (Liquid-Liquid Extraction - LLE):

    • Add 10 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane, to the sample.

    • Vortex for 2 minutes, followed by sonication for 15 minutes to ensure thorough extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

    • Carefully transfer the organic supernatant to a clean vial.

    • Repeat the extraction process on the remaining sample residue and combine the organic extracts.

  • Concentration:

    • Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.

    • Gently evaporate the solvent under a stream of nitrogen to a final volume of 1 mL.

    • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector: Splitless mode, 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

      • Target Ions for this compound (C₉H₁₀O₄): To be determined from a full scan analysis of a standard (e.g., m/z 182, 126, 97).

      • Target Ions for Internal Standard: To be determined.

2.3. Calibration and Quantification

Prepare a multi-level calibration curve (at least 5 points) using this compound standards of known concentrations, each containing the internal standard at a constant concentration. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. A linear regression with a correlation coefficient (r²) > 0.995 is required.

Data Presentation for Inter-Laboratory Comparison

Quantitative data from participating laboratories should be summarized in clear, structured tables for effective comparison. The study coordinator would prepare and distribute a homogenous and stable test material to all participants.

Table 1: Participant Reported Data for this compound Test Material

Laboratory IDSample 1 (mg/kg)Sample 2 (mg/kg)Mean (mg/kg)Standard DeviationRepeatability (RSD%)
Lab-00115.215.515.350.211.38%
Lab-00216.516.116.300.281.73%
Lab-00314.814.714.750.070.48%
Lab-00418.117.517.800.422.38%
Lab-00515.915.715.800.140.89%
..................

Table 2: Performance Evaluation and Z-Score Analysis

Assigned Value (Consensus Mean of Robust Data): 15.75 mg/kg Standard Deviation for Proficiency Assessment (σ): 0.80 mg/kg

Laboratory IDReported Mean (x) (mg/kg)Bias (x - Assigned Value)Z-ScorePerformance Evaluation
Lab-00115.35-0.40-0.50Satisfactory
Lab-00216.30+0.55+0.69Satisfactory
Lab-00314.75-1.00-1.25Satisfactory
Lab-00417.80+2.05+2.56Questionable
Lab-00515.80+0.05+0.06Satisfactory
...............

Z-Score Calculation: Z = (x - X) / σ Where:

  • x = Reported result by the participant laboratory

  • X = Assigned value (the consensus value from all labs)

  • σ = Standard deviation for proficiency assessment (a measure of data dispersion)

Interpretation of Z-Scores: [4]

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable result (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Visualization of the ILC Workflow

The following diagram illustrates the logical flow of a typical inter-laboratory comparison study, from planning by the coordinating body to the final performance evaluation of participating laboratories.

ILC_Workflow cluster_Labs Participating Laboratories cluster_Coordinator ILC Coordinator Coordinator ILC Coordinator Plan 1. Planning & Design (ISO/IEC 17043) Coordinator->Plan Stats 7. Statistical Analysis (Robust Mean, Z-Scores) Coordinator->Stats Prepare 2. Prepare & Validate Test Material Plan->Prepare Homogeneity 3. Homogeneity & Stability Testing Prepare->Homogeneity Distribute 4. Distribute Samples & Protocol Homogeneity->Distribute Labs Participating Laboratories Distribute->Labs Analyze 5. Perform Analysis (GC-MS Protocol) Report 6. Report Results to Coordinator Analyze->Report Report->Coordinator Evaluation 8. Performance Evaluation (Satisfactory / Questionable / Unsatisfactory) Stats->Evaluation FinalReport 9. Issue Final Report & Certificate Evaluation->FinalReport FinalReport->Labs

Caption: Workflow for an Inter-laboratory Comparison Study.

References

A Comparative Guide to the Efficacy of Flavor Masking Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, formulating palatable oral dosage forms is a significant challenge. The inherent bitterness of many active pharmaceutical ingredients (APIs) can lead to poor patient compliance, particularly in pediatric and geriatric populations. This guide provides an objective comparison of the flavor masking efficacy of different compounds, supported by experimental data, to aid in the selection of appropriate taste-masking strategies.

Data Presentation: Quantitative Comparison of Flavor Masking Agents

The following tables summarize quantitative data from studies evaluating the efficacy of various flavor masking compounds for different bitter APIs.

Table 1: Comparison of Sweeteners and Flavoring Agents for Epinephrine Bitartrate (9 mM)

Masking Agent(s)ConcentrationBitterness Score (1-20 scale)Efficacy
None (Control)-20 (Unacceptable)-
Acesulfame Potassium (ASK)0.5 mM17.2 (Unacceptable)Low
Aspartame (ASP)0.5 mM14.0 (Limit Acceptable)Moderate
ASK + ASP0.5 mM each9.2 (Acceptable)High
Citric Acid (CA)0.5 mM3.3 (Not Detected)Very High

Data sourced from a study utilizing an electronic tongue to assess bitterness. A lower score indicates better taste masking.[1]

Table 2: Comparison of Cyclodextrin and Ion-Exchange Resin for Levocetirizine Dihydrochloride

Masking AgentDrug:Agent RatioIn-Vivo Evaluation (Human Taste Panel)Efficacy
β-Cyclodextrin-Bitter taste still perceivedLow
Kyron T-114 (Ion-Exchange Resin)1:3Tasteless and agreeableHigh

Data from a comparative study where human volunteers rated the taste of the formulations.[2]

Table 3: Comparison of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Maltodextrins (MD) using an Electronic Tongue

Active Pharmaceutical IngredientMasking AgentRelative Bitterness (based on PCA)Efficacy Ranking
Cetirizine HClHP-β-CDLowestHP-β-CD > MD1 > MD2
Maltodextrin 1 (MD1)Intermediate
Maltodextrin 2 (MD2)Highest
Loperamide HClHP-β-CDIntermediateMD1 > HP-β-CD > MD2
Maltodextrin 1 (MD1)Lowest
Maltodextrin 2 (MD2)Highest
Dextromethorphan HBrHP-β-CDHighestMD1 > MD2 > HP-β-CD
Maltodextrin 1 (MD1)Lowest
Maltodextrin 2 (MD2)Intermediate

This study used principal component analysis (PCA) of electronic tongue data to compare masking efficacy; a lower relative bitterness indicates better performance.[3]

Table 4: Efficacy of Various Masking Agents for Ibuprofen

Masking Agent TypeSpecific AgentDrug:Agent RatioMethodOutcomeEfficacy
Polymer (Matrix Entrapment)Stearic Acid1:1Melt GranulationOptimal taste masking and desired in vitro releaseHigh
Cyclodextrin (Complexation)Hydroxypropyl β-Cyclodextrin1:11 to 1:15 (weight ratio)ComplexationTaste masking achievedHigh
Emulsification/CoatingOrange peel and corn oils, gum arabic, gum tragacanth, maltodextrin-Dry Emulsion FormulationDemonstrated taste-masking effect in sensory evaluationsHigh

This table compiles data from multiple sources to provide a broader comparison for a single API.[4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In-Vitro Evaluation: Electronic Tongue

The electronic tongue is an analytical instrument that mimics the human sense of taste.[7] It utilizes an array of chemical sensors with partial sensitivity to different taste modalities.[7][8]

Objective: To quantitatively assess the bitterness of a drug formulation and the efficacy of taste-masking agents.

Apparatus: An electronic tongue system (e.g., ASTREE, Alpha MOS) equipped with a sensor array, a reference electrode (typically Ag/AgCl), and data acquisition and analysis software.[8][9]

Procedure:

  • Sample Preparation: The active pharmaceutical ingredient (API) and the taste-masked formulations are dissolved in purified water to achieve the desired concentrations. A blank solution (purified water) and a placebo formulation (containing all excipients except the API) are also prepared.[8]

  • Sensor Conditioning and Calibration: The sensor array is conditioned in purified water to ensure stable baseline signals. Calibration is performed using standard solutions representing the five basic tastes (e.g., quinine (B1679958) for bitterness, sucrose (B13894) for sweetness, NaCl for saltiness, tartaric acid for sourness, and monosodium glutamate (B1630785) for umami).

  • Measurement: The sensor array and reference electrode are immersed in the sample solution for a specified period (e.g., 120 seconds), during which the potential difference between each sensor and the reference electrode is recorded.[8]

  • Rinsing: Between each measurement, the sensors are rinsed with purified water to prevent carry-over.[8]

  • Data Analysis: The sensor responses are compiled into a dataset. Statistical methods, such as Principal Component Analysis (PCA), are used to analyze the data. The "distance" between the unmasked API and the taste-masked formulations on a PCA plot indicates the degree of taste masking; a greater distance signifies a more significant difference in taste and thus, more effective masking.[3] Bitterness scores can also be generated by building a model with reference bitter compounds.[1]

In-Vivo Evaluation: Human Taste Panel

Human taste panels are considered the gold standard for assessing the palatability of pharmaceutical formulations.[10]

Objective: To evaluate the perceived bitterness and overall acceptability of a taste-masked drug formulation in human volunteers.

Panelists: A panel of trained or untrained healthy adult volunteers is recruited. Panelists are typically screened for their ability to detect different taste thresholds.[10]

Procedure:

  • Ethical Considerations: The study protocol is reviewed and approved by an ethics committee. All volunteers provide informed consent after being fully informed about the nature of the study and any potential risks.[11]

  • Study Design: A randomized, double-blind study design is often employed.

  • Sample Preparation and Presentation: Samples (e.g., solutions, suspensions, orodispersible tablets) are prepared under controlled conditions. A small, sub-therapeutic amount of the formulation is provided to each panelist.[11]

  • Tasting Protocol:

    • Panelists are instructed to rinse their mouths with purified water before and between tasting each sample.[11]

    • They take the sample into their mouth, hold it for a specified duration (e.g., 10-30 seconds), and then expectorate it.

    • Panelists then rate the bitterness and other sensory attributes (e.g., sweetness, aftertaste, mouthfeel) of the formulation.[11]

  • Rating Scales: Various scales can be used for evaluation, such as a numerical intensity scale (e.g., 0 = no bitterness, 10 = extremely bitter) or a hedonic scale to measure acceptability (e.g., from "dislike extremely" to "like extremely").[11]

  • Data Analysis: The scores from all panelists are collected and statistically analyzed to compare the different formulations.

Mandatory Visualizations

Bitter Taste Receptor Signaling Pathway

Bitter compounds activate G-protein coupled receptors (GPCRs) on the surface of taste receptor cells. This initiates a signaling cascade leading to neurotransmitter release and the perception of bitterness.

Bitter_Taste_Signaling_Pathway Bitter_Ligand Bitter Ligand (e.g., API) TAS2R TAS2R (Bitter Taste Receptor, GPCR) Bitter_Ligand->TAS2R Binds to G_Protein G-Protein (Gustducin) TAS2R->G_Protein Activates PLCb2 Phospholipase C β2 (PLCβ2) G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_Release Ca²⁺ Release ER->Ca_Release Induces TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization ATP_Release ATP Release Depolarization->ATP_Release Triggers Neuron Afferent Neuron ATP_Release->Neuron Activates Brain Signal to Brain (Bitter Perception) Neuron->Brain

Caption: Simplified signaling cascade for bitter taste perception.

Experimental Workflow: Electronic Tongue

The workflow for evaluating taste masking efficacy using an electronic tongue involves a series of systematic steps from sample preparation to data interpretation.

Electronic_Tongue_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_API Prepare API Solution (Control) Condition Condition & Calibrate Sensor Array Prep_API->Condition Prep_Masked Prepare Taste-Masked Formulation Solutions Prep_Masked->Condition Prep_Placebo Prepare Placebo Solution Prep_Placebo->Condition Measure Automated Measurement of Samples Condition->Measure Rinse Rinse Sensors Between Samples Measure->Rinse Data_Acq Data Acquisition (Sensor Potentials) Measure->Data_Acq PCA Statistical Analysis (e.g., PCA) Data_Acq->PCA Results Quantitative Results (Bitterness Score / PCA Plot) PCA->Results

Caption: Workflow for taste assessment using an electronic tongue.

Logical Relationship: Taste Masking Strategies

Flavor masking strategies can be broadly categorized based on their mechanism of action: reducing the interaction of the bitter API with the taste receptors.

Taste_Masking_Strategies cluster_biochemical cluster_physical cluster_functional Goal Goal: Reduce API-Taste Receptor Interaction Biochemical Biochemical Masking Goal->Biochemical Physical Physical Barrier Goal->Physical Functional Functional Masking Goal->Functional Complexation Complexation (e.g., Cyclodextrins) Biochemical->Complexation IonExchange Ion-Exchange Resins Biochemical->IonExchange Coating Polymer Coating Physical->Coating Entrapment Matrix Entrapment (e.g., Lipids, Waxes) Physical->Entrapment Emulsification Emulsification Physical->Emulsification Sweeteners Sweeteners Functional->Sweeteners Flavors Flavoring Agents Functional->Flavors

Caption: Categorization of common flavor masking strategies.

References

In-Vitro Biological Effects of Maltol and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro biological effects of maltol (B134687) and its derivatives, including ethyl maltol and maltol glycosides. While direct comparative studies on a wide range of maltol esters are limited in publicly available literature, this document synthesizes existing data to offer insights into their cytotoxic, anti-inflammatory, and antioxidant properties. The information is compiled from various scientific studies to aid in research and development.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the biological effects of maltol and its derivatives from various in-vitro studies.

Table 1: Cytotoxicity of Maltol and Related Compounds
CompoundCell LineAssayConcentrationEffectReference
MaltolHL-60 (Human promyelocytic leukemia)Viability Assay-10-fold less cytotoxic than Deferiprone[1][2]
MaltolHSC-2 (Human oral squamous cell carcinoma)Viability Assay-10-fold less cytotoxic than Deferiprone[1][2]
Maltol + FeCl₃HL-60Viability AssayNot specifiedSignificantly increased cytotoxicity[1][2][3]
Maltol + FeCl₃HSC-2Viability AssayNot specifiedSignificantly increased cytotoxicity[1][2][3]
MaltolB16F10 (Mouse melanoma)Proliferation AssayNot specifiedSuppressed proliferative capacity[4][5]
MaltolA375 (Human melanoma)Proliferation AssayNot specifiedSuppressed proliferative capacity[4]
Maltol + CisplatinB16F10Growth Inhibition AssayNot specifiedSynergistic effect on inhibiting growth[4][5]
Tunicoside B (Maltol Glycoside)RAW 264.7 (Murine macrophage)MTT AssayNot specifiedDid not affect cell viability[6]
Table 2: Anti-inflammatory Effects of Maltol and Its Derivatives
CompoundCell Line/SystemKey Markers InhibitedSignaling PathwayReference
MaltolIL-1β-induced mouse chondrocytesiNOS, COX-2, PGE2, NO, IL-6, TNF-α, MMP13, ADAMTS5NF-κB, Nrf2/HO-1[7]
MaltolLPS-primed macrophagesIL-1β, IL-18 secretion, Caspase-1 cleavageNLRP3 and Non-Canonical Inflammasome[8][9]
Tunicoside B (Maltol Glycoside)LPS-stimulated RAW 264.7 cellsNO production, iNOS activity and expressionNot specified[6]
Table 3: Antioxidant Activity of Maltol
CompoundAssayKey FindingsReference
MaltolROS production in macrophagesAttenuated ROS generation[8]
MaltolFree radical scavengingPotent antioxidant[8]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: As performed for Tunicoside B on RAW 264.7 cells, this assay is a colorimetric method to assess cell metabolic activity.

    • Seed cells in a 96-well plate and culture overnight.

    • Treat cells with the test compound at various concentrations for a specified period.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[6]

  • LDH Cytotoxicity Assay: Used to assess the effect of maltol on CTLL-2 cell-mediated melanoma cell killing.

    • Co-culture target cells (B16F10) with effector cells (CTLL-2) in the presence of the test compound.

    • After incubation, collect the cell supernatant.

    • Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.

    • The amount of LDH activity is proportional to the number of lysed cells.[4]

Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Assay:

    • Culture macrophages (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat cells with the test compound for 1 hour.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

    • After 24 hours, collect the cell culture supernatant.

    • Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

    • The absorbance is measured at approximately 540 nm, and the concentration of nitrite is determined from a standard curve.[6]

  • Western Blot Analysis for iNOS Expression:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[6]

  • Inflammasome Activation Assay:

    • Prime macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) with LPS.

    • Treat the cells with the test compound.

    • Activate the inflammasome using specific triggers (e.g., ATP, nigericin (B1684572) for NLRP3).

    • Collect the cell supernatant and cell lysates.

    • Measure the secretion of IL-1β and IL-18 in the supernatant by ELISA.

    • Analyze the cleavage of Caspase-1 in the cell lysates by Western blot.[8]

Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a solution of the test compound at various concentrations.

    • Mix the compound solution with a methanolic solution of DPPH.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at approximately 517 nm.

    • The scavenging activity is calculated as the percentage of DPPH radical inhibition.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with a strong oxidizing agent (e.g., potassium persulfate).

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to a specific absorbance at 734 nm.

    • Add the test compound to the ABTS•+ solution.

    • After a set incubation time, measure the decrease in absorbance at 734 nm.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows described in the literature.

G cluster_0 Experimental Workflow: In-Vitro Anti-inflammatory Assay A 1. Cell Culture (e.g., RAW 264.7 macrophages) B 2. Pre-treatment with Maltol Derivative A->B C 3. Inflammatory Stimulus (e.g., LPS) B->C D 4. Incubation C->D E 5. Supernatant Collection D->E F 6. Measurement of Inflammatory Markers (e.g., NO, Cytokines) E->F

Workflow for in-vitro anti-inflammatory activity assessment.

G cluster_1 Maltol's Anti-inflammatory Action in Chondrocytes IL1b IL-1β NFkB NF-κB Signaling IL1b->NFkB Activates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) NFkB->Inflammatory_Genes Induces Transcription ECM_Degradation ECM Degradation Enzymes (MMP13, ADAMTS5) NFkB->ECM_Degradation Induces Transcription Maltol Maltol Maltol->NFkB Inhibits Nrf2 Nrf2 Activation Maltol->Nrf2 Activates HO1 HO-1 Expression Nrf2->HO1 Induces Expression HO1->NFkB Inhibits

Maltol's modulation of NF-κB and Nrf2/HO-1 pathways.

G cluster_2 Maltol's Inhibition of NLRP3 Inflammasome LPS LPS (Priming) NLRP3_complex NLRP3 Inflammasome Assembly LPS->NLRP3_complex Primes NLRP3_trigger NLRP3 Trigger (e.g., ATP, Nigericin) ROS ROS Production NLRP3_trigger->ROS Induces Casp1_activation Caspase-1 Activation NLRP3_complex->Casp1_activation Cytokine_maturation Pro-IL-1β / Pro-IL-18 Maturation Casp1_activation->Cytokine_maturation Cytokine_secretion IL-1β / IL-18 Secretion Cytokine_maturation->Cytokine_secretion Maltol Maltol Maltol->Casp1_activation Inhibits Maltol->ROS Inhibits ROS->NLRP3_complex Activates

Mechanism of Maltol's inhibition of the NLRP3 inflammasome.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Flavor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and comprehensive analysis of flavor is a critical aspect of product development and quality control in the food, beverage, and pharmaceutical industries. A product's flavor profile, a complex interplay of taste and aroma, significantly influences consumer acceptance and therapeutic adherence. The cross-validation of analytical methods is paramount to ensure the reliability and consistency of flavor analysis. This guide provides an objective comparison of common analytical techniques used for flavor profiling, supported by experimental data and detailed methodologies, to aid in the selection and validation of the most suitable methods for your research and development needs.

Comparison of Analytical Methods for Flavor Analysis

The selection of an analytical method for flavor analysis is contingent on several factors, including the nature of the flavor compounds (volatile vs. non-volatile), the complexity of the sample matrix, and the desired level of sensitivity and specificity. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Electronic Noses (e-noses), and Sensory Panels. Each method offers distinct advantages and limitations.

Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results across different laboratories, with different analysts, or using different equipment.[1] This is crucial for ensuring the robustness and reproducibility of a method.[1]

A summary of the key performance characteristics of these methods is presented below.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Electronic Nose (E-nose)Sensory Panel
Principle Separation of volatile compounds based on their physicochemical properties followed by mass-based detection and identification.[2]Separation of non-volatile compounds based on their interaction with a stationary phase.[2]An array of chemical sensors that respond to volatile compounds, generating a unique "smellprint".[2]A group of trained human assessors who evaluate flavor attributes based on sensory perception.[2]
Selectivity Excellent, based on chromatographic separation and mass fragmentation patterns.Very Good, dependent on the choice of column and mobile phase.Moderate, provides a holistic aroma profile but does not identify individual compounds.[3]Excellent for detecting subtle nuances and complex flavor interactions.
Sensitivity High, capable of detecting trace levels of volatile compounds.Moderate to High, depending on the detector used.High, can detect volatile compounds at low concentrations.[4]Variable, dependent on the individual assessor's threshold and training.
Quantitative Analysis Excellent, provides accurate quantification of individual volatile compounds.[2]Excellent, provides accurate quantification of non-volatile compounds.[2]Semi-quantitative, provides relative abundance of volatile profiles.Quantitative through the use of rating scales for specific attributes.[2]
Analysis Time Relatively long (minutes to hours).[5]Moderate (minutes).Rapid (seconds to minutes).[5]Time-consuming, requires panelist training and evaluation sessions.
Cost High initial investment and operational costs.[5]Moderate to High initial investment and operational costs.Moderate initial investment, lower operational costs.High ongoing costs for panelist training and maintenance.
Correlation with Sensory Perception Good, but requires statistical correlation with sensory data.[6]Good for taste compounds, requires correlation with sensory data.Good, often designed to mimic human olfaction and can be correlated with sensory data.[6]Direct measure of human perception.

Experimental Protocols for Cross-Validation

A robust cross-validation study is essential to compare and correlate the results from different analytical methods. The following outlines a general experimental protocol for the cross-validation of GC-MS, HPLC, e-nose, and a sensory panel for flavor analysis of a given product.

Objective

To compare the performance of GC-MS, HPLC, e-nose, and a trained sensory panel in characterizing the flavor profile of a product and to establish a correlation between the instrumental and sensory data.

Materials
  • Product samples (e.g., fruit juice, coffee, pharmaceutical formulation)

  • Reference standards for key flavor compounds

  • Solvents and reagents for GC-MS and HPLC analysis

  • Headspace vials for GC-MS and e-nose analysis

Methodology
  • Sample Preparation:

    • Prepare a homogenous batch of the product to be analyzed.

    • Divide the batch into aliquots for each analytical method to ensure consistency.

    • For GC-MS and e-nose analysis, transfer a defined amount of the sample into headspace vials.[7]

    • For HPLC analysis, perform necessary extraction and filtration steps to isolate the non-volatile compounds of interest.

    • For the sensory panel, present the samples in a standardized format (e.g., temperature, volume).

  • Instrumental Analysis:

    • GC-MS:

      • Optimize the GC-MS method for the separation and detection of volatile flavor compounds. This includes selecting the appropriate column, temperature program, and mass spectrometer settings.

      • Analyze the headspace of the product samples to identify and quantify the volatile compounds.

    • HPLC:

      • Develop and validate an HPLC method for the separation and quantification of non-volatile flavor compounds (e.g., sugars, organic acids, phenolic compounds).

      • Analyze the prepared sample extracts.

    • E-nose:

      • Train the e-nose with a set of representative samples to build a classification or calibration model.

      • Analyze the headspace of the product samples to obtain their characteristic aroma profiles.[7]

  • Sensory Analysis:

    • Panelist Training:

      • Select and train a panel of assessors to recognize and rate specific flavor attributes (e.g., fruity, floral, bitter, sweet) relevant to the product.

      • Use reference standards to calibrate the panelists.

    • Evaluation:

      • Conduct sensory evaluation sessions in a controlled environment.

      • Use a standardized scoresheet for panelists to rate the intensity of each flavor attribute.

  • Data Analysis and Cross-Validation:

    • Collect and process the data from all four methods.

    • Use statistical techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, to analyze the data and establish correlations between the instrumental and sensory results.[3][6]

    • Evaluate the performance of each method based on parameters such as accuracy, precision, and correlation with sensory perception.

Mandatory Visualizations

To better illustrate the relationships and workflows involved in the cross-validation of analytical methods for flavor analysis, the following diagrams are provided.

CrossValidationWorkflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Correlation cluster_3 Validation & Reporting Sample Homogenized Product Sample Aliquot_GCMS Aliquot for GC-MS Sample->Aliquot_GCMS Aliquot_HPLC Aliquot for HPLC Sample->Aliquot_HPLC Aliquot_Enose Aliquot for E-nose Sample->Aliquot_Enose Aliquot_Sensory Aliquot for Sensory Panel Sample->Aliquot_Sensory GCMS GC-MS Analysis (Volatile Compounds) Aliquot_GCMS->GCMS HPLC HPLC Analysis (Non-Volatile Compounds) Aliquot_HPLC->HPLC Enose E-nose Analysis (Aroma Profile) Aliquot_Enose->Enose Sensory Sensory Panel Evaluation (Flavor Attributes) Aliquot_Sensory->Sensory Data_Processing Data Processing GCMS->Data_Processing HPLC->Data_Processing Enose->Data_Processing Sensory->Data_Processing Statistical_Analysis Statistical Analysis (PCA, PLS) Data_Processing->Statistical_Analysis Correlation Correlation of Instrumental and Sensory Data Statistical_Analysis->Correlation Performance_Evaluation Method Performance Evaluation Correlation->Performance_Evaluation Report Comprehensive Report Performance_Evaluation->Report

Caption: Workflow for the cross-validation of analytical methods.

LogicalRelationship cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis GCMS GC-MS SensoryPanel Sensory Panel GCMS->SensoryPanel Correlation FlavorProfile Overall Flavor Profile GCMS->FlavorProfile Volatile Compounds HPLC HPLC HPLC->SensoryPanel Correlation HPLC->FlavorProfile Non-Volatile Compounds Enose E-nose Enose->SensoryPanel Correlation Enose->FlavorProfile Aroma Fingerprint SensoryPanel->FlavorProfile Human Perception

Caption: Logical relationship between analytical methods for flavor analysis.

References

A Comparative Analysis of Flavor Ester Stability in Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of flavor esters is a critical factor influencing the sensory profile and shelf life of a wide range of food and beverage products. The retention or degradation of these volatile compounds is intricately linked to the physicochemical properties of the food matrix and the processing conditions employed. This guide provides a comparative analysis of the stability of common flavor esters in three distinct food matrices: beverages, dairy products, and baked goods, supported by experimental data from scientific literature.

Key Factors Influencing Flavor Ester Stability

The persistence of a flavor ester in a food product is primarily dictated by its susceptibility to chemical degradation, with hydrolysis being the most prevalent pathway. This reaction, which breaks down the ester into its constituent carboxylic acid and alcohol, is significantly influenced by:

  • pH: Ester hydrolysis is catalyzed by both acids and bases. Therefore, the pH of the food matrix is a critical determinant of stability. Generally, esters are most stable in the neutral pH range and their degradation accelerates under acidic or alkaline conditions.

  • Temperature: As with most chemical reactions, the rate of ester hydrolysis increases with temperature. Thermal processing steps such as pasteurization, UHT treatment, and baking can lead to significant flavor loss.

  • Water Activity (aʷ): Water is a reactant in hydrolysis, and its availability, measured as water activity, can influence the rate of ester degradation, particularly in low to intermediate moisture foods like baked goods.

  • Matrix Composition: The presence of other components in the food matrix, such as proteins, fats, and carbohydrates, can impact flavor ester stability. These components can either offer a protective effect by binding or encapsulating the esters or promote degradation.

Comparative Stability of Flavor Esters: A Data-Driven Overview

While comprehensive studies directly comparing a wide range of esters across multiple food matrices are limited, the available data allows for a comparative assessment. The following tables summarize the stability of key flavor esters under different conditions.

Table 1: Influence of pH on the Hydrolytic Half-Life of Flavor Esters in Aqueous Systems at 25°C

This table provides a baseline for understanding the inherent pH stability of various esters in a simple aqueous environment. The half-life (t½) represents the time required for 50% of the ester to degrade.

Flavor EsterChemical FormulapH 2.8 Half-Life (t½)pH 4.0 Half-Life (t½)pH 7.0 Half-Life (t½)pH 9.0 Half-Life (t½)
Ethyl AcetateCH₃COOCH₂CH₃10 days18 days1.8 days26 minutes
Ethyl ButyrateCH₃(CH₂)₂COOCH₂CH₃~30 days~55 days~5.5 days~40 minutes
Hexyl AcetateCH₃COO(CH₂)₅CH₃~15 days~27 days~2.7 days~20 minutes

Data calculated from rate constants presented in scientific literature. These values are for pure water and will vary in complex food matrices.[1]

Table 2: Comparative Retention of Flavor Esters in Different Food Matrices

This table provides a qualitative and semi-quantitative comparison of ester retention in different food systems based on findings from various studies.

Food MatrixKey Esters StudiedObserved Stability/RetentionInfluencing Factors
Beverages (Fruit Juices) Ethyl Acetate, Ethyl Butyrate, Ethyl HexanoateModerate to LowLow pH accelerates hydrolysis. Processing (pasteurization) can cause initial losses.
Dairy (UHT Milk) Various estersLowHigh temperatures during UHT processing lead to significant degradation and formation of off-flavors.
Dairy (Yogurt) Ethyl Hexanoate, Ethyl ButyrateModerateHigher retention compared to more neutral pH dairy products due to the acidic environment and potential binding to milk proteins.
Baked Goods (Cookies) Ethyl Acetate, Ethyl Butyrate, Ethyl CaproateVery LowHigh baking temperatures cause significant volatilization and degradation of shorter-chain, more volatile esters.

Experimental Protocols: Methodologies for Assessing Flavor Ester Stability

The quantitative data presented in this guide are typically generated using the following experimental protocols:

Sample Preparation and Storage Study
  • Matrix Preparation: A model food system (e.g., a buffer solution for beverages, a milk-based matrix for dairy, or a dough for baked goods) is prepared with a known concentration of the flavor ester(s) of interest.

  • Incubation: Samples are stored under controlled conditions of temperature and pH for a predetermined period. Aliquots are withdrawn at specific time intervals for analysis.

  • Thermal Challenge: To simulate processing, samples may be subjected to a defined heat treatment (e.g., 90°C for 5 minutes to mimic pasteurization) before or during the storage study.

Quantification of Flavor Esters by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Extraction: Volatile esters are extracted from the food matrix. Common techniques include:

    • Headspace Solid-Phase Microextraction (HS-SPME): A fiber coated with an adsorbent material is exposed to the headspace above the sample to capture volatile compounds. This is a solvent-free and sensitive technique.

    • Solvent Extraction: The sample is mixed with an organic solvent (e.g., dichloromethane) to extract the esters. The solvent layer is then concentrated before analysis.

  • GC-MS Analysis: The extracted compounds are separated and identified using a Gas Chromatograph coupled to a Mass Spectrometer.

    • Gas Chromatography (GC): The extract is injected into the GC, where the compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a long capillary column.

    • Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the mass spectrometer, where they are fragmented into ions. The resulting mass spectrum is a unique "fingerprint" that allows for the identification and quantification of each ester.

Visualizing Experimental Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_study Stability Study cluster_analysis Analysis Food Matrix\nPreparation Food Matrix Preparation Flavor Ester\nSpiking Flavor Ester Spiking Food Matrix\nPreparation->Flavor Ester\nSpiking Add known concentration Incubation\n(Controlled Temp/pH) Incubation (Controlled Temp/pH) Flavor Ester\nSpiking->Incubation\n(Controlled Temp/pH) Store and sample over time Aliquots for\nAnalysis Aliquots for Analysis Incubation\n(Controlled Temp/pH)->Aliquots for\nAnalysis Volatile Extraction\n(e.g., HS-SPME) Volatile Extraction (e.g., HS-SPME) Aliquots for\nAnalysis->Volatile Extraction\n(e.g., HS-SPME) GC-MS Analysis GC-MS Analysis Volatile Extraction\n(e.g., HS-SPME)->GC-MS Analysis Separate and Quantify Data Analysis\n(Degradation Kinetics) Data Analysis (Degradation Kinetics) GC-MS Analysis->Data Analysis\n(Degradation Kinetics) Results\n(Half-life, Rate Constants) Results (Half-life, Rate Constants) Data Analysis\n(Degradation Kinetics)->Results\n(Half-life, Rate Constants)

Signaling Pathways and Logical Relationships

The degradation of a flavor ester via hydrolysis can be represented as a simple chemical transformation influenced by environmental factors.

Hydrolysis_Pathway cluster_conditions Influencing Factors Flavor Ester Flavor Ester Carboxylic Acid Carboxylic Acid Flavor Ester->Carboxylic Acid + H₂O Alcohol Alcohol Flavor Ester->Alcohol + H₂O High Temperature High Temperature High Temperature->Flavor Ester accelerates degradation Acidic/Alkaline pH Acidic/Alkaline pH Acidic/Alkaline pH->Flavor Ester accelerates degradation

Conclusion

The stability of flavor esters is a multifaceted issue that is highly dependent on the specific ester, the composition of the food matrix, and the processing and storage conditions. In general, shorter-chain esters are more volatile and susceptible to loss during thermal processing. Acidic conditions, prevalent in many beverages, accelerate hydrolysis, leading to a shorter flavor shelf life. In contrast, the complex matrices of some dairy products may offer a degree of protection through binding interactions, though high-temperature processing remains a significant challenge. For researchers and product developers, a thorough understanding of these interactions is paramount for the successful formulation of products with a stable and desirable flavor profile over their intended shelf life.

References

A Head-to-Head Comparison of Synthesis Methods for Pyranone Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyranone scaffold is a privileged motif in a vast array of natural products and pharmacologically active compounds. The efficient and versatile synthesis of pyranone esters is, therefore, a topic of significant interest in synthetic and medicinal chemistry. This guide provides an objective, data-driven comparison of two distinct and effective methods for the synthesis of substituted pyranone esters: a Ruthenium-catalyzed three-component cascade reaction and a base-promoted domino reaction.

Method 1: Ruthenium-Catalyzed Three-Component Cascade Reaction

This method provides an efficient route to 3,4-disubstituted 2-pyrones through a ruthenium-catalyzed cascade reaction of acrylic acids, ethyl glyoxylate (B1226380), and p-toluenesulfonamide (B41071).[1] The reaction proceeds via a nucleophilic addition of the vinylic C-H bond to the aldehyde, followed by intramolecular cyclization.[1]

Method 2: Base-Promoted Domino Reaction

This approach offers a highly efficient synthesis of 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles from α-aroylketene dithioacetals and malononitrile (B47326).[2][3] The reaction proceeds through a domino sequence of addition-elimination and intramolecular cyclization.[3]

Quantitative Data Comparison

The following table summarizes the key quantitative data for representative examples of each synthesis method. It is important to note that the substitution patterns of the resulting pyranone esters are different, which should be considered when comparing the methods.

ParameterMethod 1: Ruthenium-Catalyzed Cascade ReactionMethod 2: Base-Promoted Domino Reaction
Product Ethyl 2-oxo-6-phenyl-2H-pyran-3-carboxylate (Representative)4-(Methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile[2]
Yield Up to 78%[1]88%[2]
Reaction Time Not explicitly stated in the abstract1.5 hours[2]
Temperature 100 °C[1]100 °C (reflux)[2]
Catalyst/Reagent [Ru(p-cymene)Cl₂]₂ (catalyst), NaOAc (base)[1]KOH (base)[2]
Solvent HFIP[1]Dry DMF[2]
Starting Materials Acrylic acid, ethyl glyoxylate, p-toluenesulfonamide[1]3,3-bis(methylthio)-1-phenylprop-2-en-1-one, malononitrile[2]

Experimental Protocols

Method 1: Ruthenium-Catalyzed Three-Component Cascade Reaction (General Procedure)

A detailed experimental protocol for a specific pyranone ester synthesized via this method is outlined in the work by Yu et al.[1][4] The general optimized conditions involve the use of [Ru(p-cymene)Cl₂]₂ as a catalyst and NaOAc as a base in HFIP solvent at 100°C.[1] The reaction is a three-component cascade involving an acrylic acid, ethyl glyoxylate, and p-toluenesulfonamide.[1]

To a mixture of acrylic acid (0.2 mmol), p-toluenesulfonamide (0.4 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol %), and NaOAc (0.4 mmol) in a screw-capped vial is added HFIP (2 mL) and ethyl glyoxylate (0.4 mmol). The mixture is then stirred at 100 °C. After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired pyranone product.

Method 2: Base-Promoted Domino Reaction for 4-(Methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile

The following protocol is adapted from the work on the base-promoted selective synthesis of 2H-pyranones.[2][3]

A mixture of malononitrile (1 mmol), 3,3-bis(methylthio)-1-phenylprop-2-en-1-one (1 mmol), and powdered KOH (1.2 mmol) in 5 mL of dry DMF is refluxed at 100 °C for 1.5 hours.[2] Subsequently, 1 N HCl solution (1 mL) is added, and the reaction mixture is stirred for an additional 30 minutes at the same temperature.[2] The completion of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice water and stirred at room temperature. The resulting solid is collected by filtration, washed with water, and dried to afford the crude product, which can be further purified by recrystallization.[2]

Synthesis Pathways Overview

The following diagram illustrates the distinct synthetic pathways for the two compared methods.

Synthesis_Pathways cluster_0 Method 1: Ruthenium-Catalyzed Cascade Reaction cluster_1 Method 2: Base-Promoted Domino Reaction M1_Start Acrylic Acid + Ethyl Glyoxylate + p-Toluenesulfonamide M1_Cat [Ru(p-cymene)Cl₂]₂, NaOAc, HFIP, 100°C M1_Start->M1_Cat Reaction Conditions M1_Product 3,4-Disubstituted Pyranone Ester M1_Cat->M1_Product Yield: up to 78% M2_Start α-Aroylketene Dithioacetal + Malononitrile M2_Base KOH, DMF, 100°C M2_Start->M2_Base Reaction Conditions M2_Product 6-Aryl-4-(methylthio)- 2-oxo-2H-pyran-3-carbonitrile M2_Base->M2_Product Yield: 88%

References

Benchmarking Maltol propionate performance against industry standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Maltol propionate (B1217596) against industry standards, focusing on its physicochemical properties and potential performance in key applications. Due to the limited availability of public quantitative performance data for Maltol propionate, this guide also includes data for its parent compound, Maltol, to provide a preliminary benchmark. It is important to note that while related, the performance of Maltol and this compound are not identical, and this information should be used as a reference for guiding further experimental evaluation.

Physicochemical and Organoleptic Properties: this compound vs. Maltol

This compound and Maltol share a core pyranone structure but differ in their functional groups, which influences their physical and sensory characteristics.

PropertyThis compoundMaltol
Synonyms 3-Hydroxy-2-methyl-4-pyrone propionate, 2-Methyl-4-oxo-4H-pyran-3-yl propionate[1]3-Hydroxy-2-methyl-4H-pyran-4-one, Larixinic acid, Palatone, Veltol[2][3]
CAS Number 68555-63-5[1]118-71-8[2]
Molecular Formula C₉H₁₀O₄[1][]C₆H₆O₃[2]
Molecular Weight 182.17 g/mol [1][]126.111 g/mol [2]
Appearance Pale yellow liquid to solid at 20 °C[1]White crystalline powder[2][3]
Melting Point 40 - 49 °C[1][][5]161 - 164 °C[2][3]
Boiling Point 152 - 155 °C[1]~285 °C[6]
Solubility Insoluble in water; soluble in alcohol[]Soluble in hot water, ethanol (B145695), and chloroform[2][3]
Odor Profile Strawberry-like, sweet, caramellic, bready, jammy, with tropical and pineapple nuances[7]Sweet, caramellic, cotton candy, jammy, fruity, and baked bread notes[6][8]
Taste Profile Sweet, brown, caramellic, fruity, jammy, with bread crust and butterscotch notes at 10-60 ppm[7]Sweet, caramellic, cotton candy with a fruity, jammy strawberry nuance at 200 ppm[8]

Performance Benchmarking: Antioxidant and Antimicrobial Activity

Antioxidant Activity of Maltol (Reference Data)

Maltol has demonstrated notable antioxidant properties in various studies. In one in vivo study, pretreatment with Maltol (12.5, 25, and 50 mg/kg for 15 days) in mice was shown to prevent the decrease of hepatic antioxidant enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px) induced by alcohol.[9][10][11] Specifically, at the highest dose, it completely prevented the decrease in these enzyme activities.[9] Another study showed that Maltol treatment helped restore the viability of retinal ganglion cells exposed to hydrogen peroxide in a dose-dependent manner.[12]

Antimicrobial Activity of Maltol (Reference Data)

Maltol has been shown to possess antimicrobial activity, although it is sometimes considered insufficient on its own and more effective in combination with other agents.[13] The minimum inhibitory concentration (MIC₁₀₀) of Maltol against several microorganisms has been determined, with values typically ranging from 1000 to 4000 ppm.[13][14]

MicroorganismMIC₁₀₀ of Maltol (ppm)
Escherichia coli1000 - 4000
Staphylococcus aureus1000 - 4000
Pseudomonas aeruginosa1000 - 4000
Candida albicans1000 - 4000
Aspergillus brasiliensis1000 - 4000
(Data is for Maltol, not this compound)[13][14]

Experimental Protocols

To facilitate the benchmarking of this compound's performance, the following section provides a detailed methodology for a standard antioxidant assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This common in vitro assay is used to determine the free radical scavenging capacity of a compound.[15][16]

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from purple to yellow. The degree of discoloration is proportional to the antioxidant's scavenging activity and can be quantified spectrophotometrically.[15]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (spectrophotometric grade)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.[15] Dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a series of dilutions of the this compound and the positive control in the chosen solvent.

  • Reaction Setup:

    • Add a specific volume of the DPPH working solution to each well of the 96-well plate.

    • Add an equal volume of the different concentrations of the test sample and positive control to their respective wells.

    • For the blank, add the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[15]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[15]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.[15]

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration. A lower IC₅₀ value indicates a higher antioxidant activity.[15]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the DPPH antioxidant assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_stock DPPH Stock Solution DPPH_work DPPH Working Solution DPPH_stock->DPPH_work Dilute Plate 96-Well Plate DPPH_work->Plate Add Sample_prep Sample & Control Dilutions Sample_prep->Plate Add Incubate Incubate (Dark, RT) Plate->Incubate Read_Abs Read Absorbance @ 517 nm Incubate->Read_Abs Calculate Calculate % Scavenging & IC50 Read_Abs->Calculate

Caption: Workflow for DPPH Antioxidant Assay.

Caption: Validation of this compound's Performance.

References

The Great Flavor Debate: Can Instruments Truly Taste? A Comparative Guide to Instrumental and Sensory Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest to quantify and understand flavor is a perpetual challenge. While the human palate remains the ultimate arbiter of taste and aroma, instrumental analysis offers a powerful, objective lens to dissect the chemical components that create a flavor profile. This guide provides a comprehensive comparison of instrumental techniques and sensory perception, supported by experimental data, to illuminate the intricate relationship between what our instruments measure and what our senses perceive.

The correlation between instrumental analysis and sensory evaluation is a cornerstone of modern flavor science.[1] Instrumental techniques provide precise, quantifiable data on the chemical composition of a product, while sensory evaluation offers a holistic understanding of how these chemical components translate into a perceived flavor experience.[1] By bridging the gap between these two approaches, researchers can optimize product formulations, ensure quality control, and develop novel flavors with greater precision and efficiency.

Unveiling the Chemical Fingerprint: A Comparison of Instrumental Techniques

A variety of instrumental methods are employed to analyze the compounds responsible for flavor. Gas Chromatography-Mass Spectrometry (GC-MS) is a workhorse for identifying and quantifying volatile organic compounds (VOCs) that contribute to aroma. For non-volatile compounds like sugars, acids, and bitter compounds, High-Performance Liquid Chromatography (HPLC) is the preferred method. More recently, electronic noses (e-noses) and electronic tongues (e-tongues) have emerged as rapid screening tools that mimic the human senses of smell and taste.

Below is a comparative summary of quantitative data from studies correlating instrumental analysis with sensory perception across different products.

ProductInstrumental TechniqueKey Compound(s) MeasuredSensory AttributeCorrelation Finding
Coffee GC-MSPyrazines, Aldehydes, DionesEarthy/Musty, Roasty/Burnt, Fruity, ButterySignificant positive correlations were found between specific pyrazines and "earthy/musty" and "roasty/burnt" flavors. Aldehydes correlated with "fruity" notes, and diones with "buttery" flavors.[2]
Cheese (Parmigiano Reggiano) Flash GC-FIDVolatile FractionColor, AromaWhile no significant differences were observed in the volatile profiles between cheeses from cows fed different diets, sensory analysis revealed differences in color and aroma attributes.[3]
Cheese (Spanish Cured Ewe's Milk) GC-MSEsters, AcidsLactic, Roasted, Fruity FlavorsCheeses with a Protected Designation of Origin (PDO) had higher ester content and were correlated with higher sensory scores for lactic, roasted, and fruity flavors.[4]
Pharmaceuticals (API Salts) Electronic TongueBitterness DistanceBitterness IntensityNo correlation could be established between the e-tongue's prediction of bitterness and the results from a human taste panel. In fact, a salt predicted to be more bitter was found to be less bitter by the panel.[5]
Pear Penetrometer, Titratable Acidity (TA)Firmness, AcidityFirmness, Crispness, SournessA strong correlation was observed between penetrometer measurements and sensory ratings of firmness (r=0.94) and crispness (r=0.80). A high correlation was also found between TA and sensory sourness.[6]

The Human Element: A Look at Sensory Evaluation Methods

Sensory evaluation relies on trained human panelists to assess the flavor profile of a product. These methods provide invaluable data on the intensity of various attributes and the overall perception of flavor.

Sensory MethodDescriptionApplication
Quantitative Descriptive Analysis (QDA®) A highly structured method where a small, trained panel (10-12 individuals) develops a consensus vocabulary to describe and quantify the sensory attributes of a product using a line scale.[7][8]Ideal for detailed product profiling, comparing competitor products, and tracking flavor changes over time.
Flavor Profile Method A small, highly trained panel (4-6 members) individually evaluates and then collaboratively determines a consensus profile of a product's flavor, including character notes, intensity, order of appearance, aftertaste, and amplitude.Useful for in-depth flavor characterization and understanding the interplay of different flavor components.
Triangle Test A discriminative test where panelists are presented with three samples, two of which are identical, and are asked to identify the different sample.Primarily used for quality control to determine if a change in process or ingredients has resulted in a perceivable difference.

Visualizing the Connection: From Molecule to Mind

To better understand the journey from a chemical compound to a perceived flavor, the following diagrams illustrate the key pathways and workflows involved in correlating instrumental and sensory data.

Flavor_Signaling_Pathway cluster_stimulus Chemical Stimulus cluster_instrumental Instrumental Analysis cluster_sensory Sensory Perception cluster_brain Brain Processing Volatiles Volatile Compounds (Aroma) GCMS GC-MS / e-Nose Volatiles->GCMS Olfactory Olfactory Receptors Volatiles->Olfactory NonVolatiles Non-Volatile Compounds (Taste) HPLC HPLC / e-Tongue NonVolatiles->HPLC Gustatory Gustatory Receptors NonVolatiles->Gustatory FlavorPerception Flavor Perception GCMS->FlavorPerception Correlation HPLC->FlavorPerception Correlation OlfactoryBulb Olfactory Bulb Olfactory->OlfactoryBulb GustatoryCortex Gustatory Cortex Gustatory->GustatoryCortex OlfactoryBulb->FlavorPerception GustatoryCortex->FlavorPerception

Flavor Signaling and Analysis Pathway

The diagram above illustrates the parallel pathways of instrumental analysis and human sensory perception of flavor. Chemical stimuli are analyzed by instruments and simultaneously processed by the olfactory and gustatory systems, leading to a unified flavor perception in the brain. The dashed lines represent the crucial step of correlating the instrumental data with the sensory outcome.

Experimental_Workflow start Product Sample(s) instrumental Instrumental Analysis (e.g., GC-MS, HPLC, e-Tongue) start->instrumental sensory Sensory Evaluation (e.g., QDA Panel) start->sensory data_inst Instrumental Data (Compound Identification & Quantification) instrumental->data_inst data_sensory Sensory Data (Attribute Intensity Ratings) sensory->data_sensory correlation Statistical Correlation Analysis (e.g., PCA, PLS Regression) data_inst->correlation data_sensory->correlation interpretation Interpretation & Model Building correlation->interpretation end Product Insights & Optimization interpretation->end

Correlating Instrumental and Sensory Data Workflow

This workflow diagram outlines the key steps in a typical study aimed at correlating instrumental and sensory flavor data. It begins with the product sample, which undergoes parallel instrumental and sensory analysis, followed by data collection, statistical correlation, and interpretation to generate actionable insights.

Experimental Protocols: A Closer Look at the Methodology

Reproducible and reliable data is paramount in flavor analysis. The following sections detail the methodologies for two key techniques: Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA®).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[9][10][11][12][13] This allows for the identification of odor-active compounds that might be present at concentrations below the detection limits of instrumental detectors.

Objective: To identify the specific volatile compounds that contribute to the aroma of a sample.

Methodology:

  • Sample Preparation: Volatile compounds are extracted from the sample using techniques such as Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE).

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and chemical properties as they pass through a capillary column.

  • Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a mass spectrometer (MS) or other detector for chemical identification and quantification. The other portion is directed to a sniffing port.

  • Olfactory Detection: A trained panelist (or a panel of assessors) sniffs the effluent from the sniffing port and records the time, duration, intensity, and a descriptor for each odor perceived.

  • Data Correlation: The retention times of the perceived odors are matched with the peaks from the instrumental detector to identify the odor-active compounds. Several GC-O methods exist, including Aroma Extract Dilution Analysis (AEDA), in which serial dilutions of the extract are analyzed to determine the flavor dilution (FD) factor of each odorant, and OSME, a time-intensity method where panelists continuously rate the odor intensity.[9][10]

Quantitative Descriptive Analysis (QDA®)

QDA® is a robust sensory evaluation method used to generate a complete sensory profile of a product.[7][8][14][15]

Objective: To identify and quantify the key sensory attributes of a product.

Methodology:

  • Panelist Selection and Training: A panel of 10-12 individuals is screened for their sensory acuity and ability to verbalize perceptions. The selected panelists undergo extensive training (often 20-40 hours) to develop a consensus vocabulary (lexicon) to describe the product's appearance, aroma, flavor, and texture attributes. They are also trained to use a line scale (typically 15 cm) to rate the intensity of each attribute.[7]

  • Sample Evaluation: During formal evaluation sessions, panelists independently assess the products in a controlled environment (e.g., individual booths with controlled lighting and temperature). Samples are presented in a randomized and blind manner to minimize bias.

  • Data Collection: Panelists rate the intensity of each attribute on the line scale. The ratings are then converted to numerical data.

  • Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences between products for each attribute. Multivariate analysis techniques like Principal Component Analysis (PCA) are often used to visualize the relationships between products and their sensory attributes. The results are frequently presented in a "spider web" or "radar" plot to provide a visual representation of the product's sensory profile.[8]

Conclusion: A Symbiotic Relationship

The correlation of instrumental analysis with sensory perception is not about replacing the human palate but rather augmenting it. Instrumental data provides the objective chemical basis for the flavors we perceive, while sensory evaluation gives that data context and meaning. As the data presented in this guide illustrates, the relationship is not always a simple one-to-one correlation. Factors such as compound interactions (masking, enhancement) and individual variations in perception play a significant role.

For researchers, scientists, and drug development professionals, a combined approach is essential. By leveraging the strengths of both instrumental and sensory analysis, it is possible to gain a deeper, more nuanced understanding of flavor, leading to the development of more successful and consumer-preferred products.

References

Safety Operating Guide

Safe Disposal of Maltol Propionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the disposal of Maltol Propionate (B1217596) (CAS No. 68555-63-5), a compound used for its flavor-enhancing and skin-conditioning properties. Adherence to these procedures will help maintain a safe laboratory environment and ensure regulatory compliance.

Chemical and Physical Properties

A summary of the key quantitative data for Maltol Propionate is presented below for easy reference. This information is critical for a comprehensive understanding of the chemical's characteristics to ensure safe handling and disposal.

PropertyValue
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance White to light yellow solid
Melting Point 49 °C
Boiling Point 153 °C @ 1.00 mm Hg
Solubility Insoluble in water; soluble in alcohol.[1]

Hazard Identification and Personal Protective Equipment (PPE)

According to safety data sheets, this compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is Warning .

To mitigate these risks, the following personal protective equipment (PPE) should be worn when handling this compound:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved respirator is required when dusts are generated.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as a solid chemical waste and dispose of it through an approved waste disposal plant. The following steps provide a detailed protocol for laboratory personnel:

  • Waste Collection:

    • Designate a specific, clearly labeled container for this compound waste. The container should be made of a compatible material (e.g., a high-density polyethylene (B3416737) (HDPE) pail or a glass jar) and have a secure, tight-fitting lid.

    • The container must be labeled as "Hazardous Waste" and clearly indicate the contents: "this compound, CAS: 68555-63-5".

  • Handling and Transfer:

    • When handling waste this compound, always wear the appropriate PPE as outlined above.

    • If the material is a powder or crystalline solid, handle it in a way that minimizes dust generation. A fume hood may be used for this purpose.

    • Carefully sweep or scoop the solid waste and place it directly into the designated hazardous waste container. Avoid creating dust clouds.

    • For cleaning up any residual powder, you can dampen a cloth or paper towel with a suitable solvent (such as ethanol) to wipe the area, and then place the contaminated cloth or paper towel into the same hazardous waste container.

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Store the waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Arranging for Disposal:

    • Once the waste container is full, or if you no longer need to dispose of this type of waste, contact your institution's EHS or equivalent department to arrange for a pickup.

    • Follow your institution's specific procedures for hazardous waste pickup, which may include completing a waste manifest or online form.

  • Decontamination of Empty Containers:

    • Empty containers that once held this compound must also be disposed of properly.

    • Triple rinse the empty container with a suitable solvent (e.g., ethanol). The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous chemical waste.

    • After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface or remove the original label before disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_0 Empty Container Decontamination A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Solid Waste in a Designated, Labeled Container B->C D Minimize Dust Generation C->D E Securely Seal Waste Container D->E F Store in a Designated Waste Accumulation Area E->F G Contact EHS for Pickup F->G H Proper Disposal by Approved Waste Facility G->H I Triple Rinse Empty Container J Collect Rinsate as Hazardous Waste I->J K Dispose of Clean Container as Non-Hazardous Waste I->K J->G

Caption: Logical workflow for the safe disposal of this compound.

By following these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure research environment and responsible chemical waste management. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Maltol propionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Maltol propionate (B1217596). Following these procedures will help ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Maltol propionate is a versatile compound utilized as a flavoring agent and in the fragrance industry, with a sweet, caramel-like aroma.[1][] While it is a valuable component in various applications, proper personal protective equipment (PPE) and handling procedures are paramount to ensure personnel safety. The primary hazard associated with the similar compound, maltol, is that it is harmful if swallowed.[3][4][5][6][7]

Personal Protective Equipment (PPE) Requirements

A thorough hazard assessment of your specific laboratory conditions is essential to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Higher Risk Scenarios
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards.[3][8]A face shield worn over safety glasses should be used when there is a risk of splashes, such as when handling large volumes.[8]
Hand Protection Chemical-resistant nitrile gloves.[9][10] Household latex gloves are not recommended due to lower chemical resistance.[9]Double-gloving (wearing two pairs of nitrile gloves) for added protection during prolonged handling.
Body Protection A standard laboratory coat, long pants, and closed-toe shoes.[8][9]A chemical-resistant apron over the lab coat when handling larger quantities.
Respiratory Protection Work in a well-ventilated area.[9][10]For handling the solid form that may generate dust, a NIOSH-approved half-face respirator with an organic vapor cartridge and a P95 dust/mist filter is recommended.[3][11][12]

Operational Plan: Step-by-Step Handling Procedure

2.1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[13]

  • Verify that the work area, such as a chemical fume hood, has adequate ventilation.[3][10]

  • Assemble all necessary equipment and PPE before handling the chemical.

2.2. Handling:

  • Don the appropriate PPE as outlined in the table above.

  • When weighing the solid form, do so in a ventilated enclosure or fume hood to minimize dust inhalation.[3]

  • Avoid direct contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in the area where this compound is handled.[5][6][7]

  • After handling, wash hands thoroughly with soap and water.[3][5]

2.3. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[][3]

  • Protect from prolonged exposure to light and air.[5][11]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste.[4][5][7] The material should be in a clearly labeled, sealed container.

  • Contaminated PPE: Used gloves and other disposable PPE that have come into contact with this compound should be disposed of as hazardous waste in accordance with institutional and local regulations.[3]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[4] Do not reuse containers for other purposes unless they have been thoroughly decontaminated.

Experimental Protocol: Small-Scale Spill Clean-up

This protocol details the steps for cleaning a small spill of solid this compound (less than 5 grams) on a laboratory benchtop.

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If there is a significant dust cloud or if the spill is large, evacuate the area and contact your institution's safety officer.

  • Don PPE: At a minimum, wear two pairs of nitrile gloves, a lab coat, and safety glasses with side shields. If significant dust is present, a respirator is required.

  • Contain the Spill: Cover the spill with a dry, absorbent material to prevent further spread.

  • Decontamination:

    • Carefully dampen the spilled solid material with 60-70% ethanol (B145695) to prevent dust from becoming airborne.[11]

    • Using a scoop or dustpan, carefully transfer the dampened material into a labeled container for hazardous waste.[11]

    • Use absorbent paper dampened with 60-70% ethanol to wipe the spill area, working from the outside in.[11] Place the used absorbent paper into the hazardous waste container.

    • Wash the contaminated surface with a soap and water solution.[11]

  • Disposal: Seal the hazardous waste container and dispose of it according to your institution's guidelines. Dispose of all contaminated PPE as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor or safety officer as per your institution's policy.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_decision Decision Points cluster_outcome Final PPE Configuration start Start: Handling this compound task_assessment Assess Task-Specific Hazards start->task_assessment hand_protection Hand Protection task_assessment->hand_protection body_protection Body Protection task_assessment->body_protection splash_risk Splash Risk? task_assessment->splash_risk Evaluate Exposure dust_risk Dust Generation Risk? task_assessment->dust_risk eye_protection Eye/Face Protection enhanced_ppe Enhanced PPE: - Face Shield over Glasses - Respirator eye_protection->enhanced_ppe Add Face Shield min_ppe Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat hand_protection->min_ppe body_protection->min_ppe respiratory_protection Respiratory Protection respiratory_protection->enhanced_ppe Add Respirator splash_risk->eye_protection Yes splash_risk->min_ppe No dust_risk->respiratory_protection Yes dust_risk->min_ppe No

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.